1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXFBQGBIHPZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid: Strategies and Methodologies for Drug Discovery Professionals
The piperidine scaffold is a ubiquitous motif in medicinal chemistry, present in a vast number of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic incorporation of fluorine into this privileged structure can profoundly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, enhance binding affinity, and influence conformation, making fluorinated piperidines highly sought-after building blocks in drug development.
Specifically, this compound has emerged as a critical component in the design of novel therapeutics, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to drug discovery that harnesses the cell's natural protein degradation machinery.[1] The precise stereochemical arrangement of the fluorine and carboxylic acid substituents on the piperidine ring is paramount for optimal biological activity and efficacy. This guide provides a detailed exploration of the synthetic pathways to access this valuable molecule, with a focus on stereoselective methodologies that are crucial for the synthesis of enantiomerically pure drug candidates.
Core Synthesis Pathway: A Stereoselective Approach to cis-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid
The most direct and stereocontrolled synthesis of the cis-isomer of this compound proceeds through a three-step sequence starting from the readily available N-Boc-4-piperidone. This pathway leverages a key organocatalytic enantioselective fluorination to establish the crucial C-F stereocenter, followed by a diastereoselective reduction and a final oxidation to yield the target carboxylic acid.
Caption: Synthetic pathway to cis-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.
Step 1: Enantioselective Organocatalytic α-Fluorination of N-Boc-4-piperidone
The cornerstone of this synthetic route is the asymmetric α-fluorination of N-Boc-4-piperidone. This reaction establishes the stereochemistry at the C3 position. The use of enamine catalysis with a chiral amine organocatalyst allows for the facial-selective delivery of an electrophilic fluorine source to the nucleophilic enamine intermediate.
Mechanism and Rationale:
The reaction proceeds via the formation of a chiral enamine between the starting piperidone and a chiral primary amine catalyst. This enamine then attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), from the less sterically hindered face, as dictated by the chiral environment of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and affords the α-fluorinated ketone with high enantioselectivity. A key publication by Scott et al. demonstrated that commercially available primary amines, such as α-methylbenzylamine, can effectively catalyze this transformation, offering a practical and scalable approach.[2]
Experimental Protocol: Synthesis of (R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one
-
Materials:
-
1-(tert-butoxycarbonyl)-4-piperidone (1.0 equiv)
-
(R)-α-methylbenzylamine (0.2 equiv)
-
N-fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Toluene (solvent)
-
Trifluoroacetic acid (TFA) (0.1 equiv, optional co-catalyst)
-
-
Procedure:
-
To a stirred solution of 1-(tert-butoxycarbonyl)-4-piperidone in toluene at room temperature, add (R)-α-methylbenzylamine and trifluoroacetic acid.
-
Stir the mixture for 30 minutes to allow for enamine formation.
-
Add N-fluorobenzenesulfonimide (NFSI) portion-wise over 1 hour.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one.
-
Step 2: Diastereoselective Reduction of the Fluorinated Ketone
The subsequent reduction of the α-fluoroketone to the corresponding alcohol is a critical step that determines the relative stereochemistry between the C3 fluorine and the C4 hydroxyl group. To obtain the desired cis-isomer, the hydride nucleophile must attack the carbonyl group from the face opposite to the adjacent fluorine atom.
Causality of Diastereoselectivity:
The diastereoselectivity of this reduction is primarily governed by steric and electronic factors. The axial attack of the hydride reagent (e.g., from sodium borohydride) is generally favored, leading to the equatorial alcohol. In the case of the 3-fluoropiperidone, the fluorine atom preferentially occupies an axial position to minimize dipole-dipole interactions with the carbonyl group. This axial fluorine atom sterically hinders the axial approach of the hydride, thus directing the nucleophile to the equatorial face, resulting in the formation of the axial alcohol. This leads to the desired cis-relationship between the fluorine and hydroxyl groups.
Experimental Protocol: Synthesis of cis-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-ol
-
Materials:
-
(R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve (R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give cis-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-ol, which can often be used in the next step without further purification. Crystallization can be employed to obtain enantiopure material.[2]
-
Step 3: Oxidation to the Carboxylic Acid
The final step in the synthesis of the target molecule is the oxidation of the secondary alcohol to a carboxylic acid. Several methods are available for this transformation, with the choice of oxidant being crucial to avoid over-oxidation or side reactions with the other functional groups present in the molecule (Boc-protecting group, fluorine).
Rationale for Oxidant Selection:
A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation using sodium hypochlorite (NaOCl) as the terminal oxidant is a mild and efficient method for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. For the oxidation of a secondary alcohol to a carboxylic acid, a two-step process involving initial oxidation to the ketone followed by further oxidation is often implied, or a more direct, though less common, oxidative cleavage. A more reliable and commonly used method for the conversion of a secondary alcohol to a carboxylic acid involves a two-step sequence: oxidation to the ketone (e.g., with PCC, Swern, or Dess-Martin periodinane) followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. However, for a more direct approach from the alcohol, stronger oxidizing agents like potassium permanganate or Jones reagent (chromic acid) can be used, but these may not be compatible with the Boc group. A milder and often compatible method involves a ruthenium-catalyzed oxidation with a co-oxidant. For the purpose of this guide, we will outline a robust TEMPO-based protocol.
Experimental Protocol: Synthesis of cis-(3R,4S)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
-
Materials:
-
cis-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-ol (1.0 equiv)
-
TEMPO (0.1 equiv)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-8%) (2.5 equiv)
-
Sodium chlorite (NaClO₂) (2.0 equiv)
-
A phosphate buffer solution (pH ~6.7)
-
Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve cis-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-ol in acetonitrile.
-
Add the phosphate buffer solution, followed by TEMPO and sodium chlorite.
-
Cool the mixture to 0-5 °C and add the sodium hypochlorite solution dropwise, maintaining the temperature and monitoring for a persistent orange color.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Adjust the pH of the aqueous layer to ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify by column chromatography or recrystallization to obtain the final product.
-
Synthesis of the trans-Isomer: Potential Strategies
While the synthesis of the cis-isomer is well-defined, accessing the trans-isomer requires a different stereochemical approach. Direct synthesis of trans-3,4-disubstituted piperidines can be challenging. However, several strategies can be envisioned:
-
Epimerization: Under basic conditions, the proton at the C4 position of the cis-fluoropiperidin-4-one intermediate could potentially be removed to form an enolate, followed by protonation to yield a mixture of the cis and trans isomers. Subsequent separation and reduction would be required.
-
Nucleophilic Substitution with Inversion of Stereochemistry: Starting from a suitable precursor with a leaving group at the C4 position (e.g., a mesylate or tosylate of the corresponding cis-alcohol), an Sₙ2 reaction with a cyanide nucleophile, followed by hydrolysis, could in principle lead to the trans-carboxylic acid.
-
Alternative Cyclization Strategies: Ene cyclization of 4-aza-1,7-dienes has been shown to produce trans-3,4-disubstituted piperidines with high diastereoselectivity.[3] Designing a suitable acyclic precursor with the required fluorine and carboxylate functionalities could provide a pathway to the trans product.
Caption: Potential synthetic strategies for accessing the trans-isomer.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Typical Yield |
| 1. Asymmetric Fluorination | N-Boc-4-piperidone | (R)-α-methylbenzylamine, NFSI | (R)-N-Boc-3-fluoro-4-piperidone | N/A | >90% | 60-70% |
| 2. Diastereoselective Reduction | (R)-N-Boc-3-fluoro-4-piperidone | NaBH₄ | cis-(3R,4S)-N-Boc-3-fluoropiperidin-4-ol | >10:1 (cis:trans) | >99% (after crystallization) | 85-95% |
| 3. Oxidation | cis-(3R,4S)-N-Boc-3-fluoropiperidin-4-ol | TEMPO, NaOCl, NaClO₂ | cis-(3R,4S)-1-(Boc)-3-fluoropiperidine-4-carboxylic acid | N/A | >99% | 60-80% |
Conclusion
The synthesis of this compound, a key building block in modern medicinal chemistry, is achievable through stereoselective synthetic routes. The presented pathway to the cis-isomer, centered around an organocatalytic enantioselective fluorination, offers a practical and scalable method for obtaining this valuable compound in high optical purity. While the synthesis of the trans-isomer is more challenging, several plausible strategies can be pursued, offering avenues for further research and development. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to access these important fluorinated piperidine derivatives for their discovery programs.
References
-
Walker, S. M., Williams, J. T., Russell, A. G., Kariuki, B. M., & Snaith, J. S. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2845–2855. [Link]
-
Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Advances, 5(25), 19335-19339. [Link]
-
Beilstein, A., et al. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid. Heterocycles, 51(10), 2439-2448. [Link]
-
MacMillan, D. W. C., et al. (2005). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 127(10), 32-33. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Physicochemical properties of N-Boc-3-fluoropiperidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-3-fluoropiperidine-4-carboxylic Acid
Authored by: A Senior Application Scientist
Publication Date: January 2, 2026
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of N-Boc-3-fluoropiperidine-4-carboxylic acid (CAS: 1303974-46-0), a fluorinated piperidine derivative of significant interest in modern drug discovery. As researchers and drug development professionals navigate the complexities of medicinal chemistry, a profound understanding of a molecule's intrinsic properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the structural features, acidity (pKa), lipophilicity (LogP), solubility, and melting point of this compound. Each property is discussed not merely as a static value but within the functional context of drug design, supported by detailed, field-proven experimental protocols. The guide is structured to provide both theoretical grounding and practical, actionable methodologies, establishing a self-validating framework for the assessment of this and similar advanced intermediates.
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous and privileged structure in pharmaceuticals, forming the core of numerous approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly versatile building block. The strategic incorporation of fluorine into this scaffold, as seen in N-Boc-3-fluoropiperidine-4-carboxylic acid, represents a sophisticated approach to fine-tuning molecular properties.
Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target. Specifically, the introduction of a fluorine atom can:
-
Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be critical for optimizing interactions with biological targets or avoiding off-target effects like hERG channel binding.
-
Enhance Lipophilicity (LogP): Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.
-
Block Metabolic "Soft Spots": Replacing a hydrogen atom with a metabolically robust C-F bond can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Influence Conformation: The steric and electronic effects of fluorine can lock the piperidine ring into a specific conformation that may be more favorable for binding to a target protein.
N-Boc-3-fluoropiperidine-4-carboxylic acid is a bifunctional building block, featuring a carboxylic acid for further synthetic elaboration and a Boc-protected amine that ensures chemoselectivity in subsequent reactions.[1] Understanding its fundamental physicochemical properties is the first and most critical step in leveraging its full potential in a drug discovery program.
Core Physicochemical Profile
A summary of the key physicochemical properties for N-Boc-3-fluoropiperidine-4-carboxylic acid is presented below. Due to the limited availability of direct experimental data for this specific molecule, this table includes a combination of data from supplier information and computationally predicted values. For comparative context, experimental data for the non-fluorinated parent compound, N-Boc-piperidine-4-carboxylic acid, is also provided.
| Property | N-Boc-3-fluoropiperidine-4-carboxylic acid | N-Boc-piperidine-4-carboxylic acid (for comparison) | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₈FNO₄[] | C₁₁H₁₉NO₄[3] | Defines the elemental composition and exact mass. |
| Molecular Weight | 247.27 g/mol [] | 229.27 g/mol [3] | Influences diffusion, bioavailability, and "drug-likeness" (e.g., Lipinski's Rule of Five). |
| Appearance | Solid | White Crystalline Powder[3] | Basic physical state at standard conditions. |
| Melting Point (°C) | Data not available | 148 - 153[3][4] | Indicator of purity and lattice energy of the crystalline form. |
| pKa (Predicted) | ~3.5 - 4.0 | ~4.56[4] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP (Predicted) | ~1.3 - 1.8 | ~1.1[3] | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Predicted to be low | Insoluble in water[3][4] | Crucial for absorption and achieving therapeutic concentrations. |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Acidity Constant (pKa): The Ionization Gatekeeper
The pKa value dictates the extent of ionization of the carboxylic acid group at a given pH. For N-Boc-3-fluoropiperidine-4-carboxylic acid, the pKa of the carboxylic acid is the most relevant acidic pKa. This property is critical as the charge state of a molecule profoundly affects its solubility, membrane permeability, and interaction with protein targets. The electron-withdrawing inductive effect of the fluorine atom at the 3-position is expected to increase the acidity (lower the pKa) of the carboxylic acid at the 4-position compared to its non-fluorinated counterpart.
Causality in Experimental Design: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination. The principle lies in monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve of pH versus the volume of titrant added reveals an inflection point, which corresponds to the pH at which 50% of the acid has been neutralized. This pH value is equal to the pKa.
This method is chosen for its accuracy and the detailed information it provides about the ionization behavior of the compound. A self-validating protocol requires careful calibration of the pH meter with standard buffers and the use of high-purity reagents to ensure the accuracy of the titration curve.
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines the steps for determining the pKa of the carboxylic acid group.
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 5-10 mg of N-Boc-3-fluoropiperidine-4-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) and may require extrapolation to 0% co-solvent.
-
Titrant Solution: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Calibration Buffers: Use standard pH buffers (e.g., pH 4.00, 7.00, and 10.00) for calibration.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with the standard buffers.
-
Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).
-
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP): Balancing for Permeability and Potency
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.
Causality in Experimental Design: The Shake-Flask Method
The shake-flask method is the gold-standard technique for LogP determination. It directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, which serve as surrogates for biological lipids and aqueous fluids, respectively. The causality behind this choice is direct measurement: the ratio of the compound's concentration in the two phases at equilibrium provides the partition coefficient.
To ensure the system is self-validating, the two solvents must be pre-saturated with each other to prevent volume changes during the experiment. Accurate quantification of the compound in each phase, typically by UV-Vis spectroscopy or HPLC, is crucial for obtaining a reliable LogP value.
Experimental Protocol: Shake-Flask LogP Determination
-
Preparation of Phases:
-
Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. The upper layer is the n-octanol phase, and the lower layer is the aqueous phase.
-
-
Sample Preparation:
-
Prepare a stock solution of N-Boc-3-fluoropiperidine-4-carboxylic acid in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning Experiment:
-
In a vial, combine a precise volume of the pre-saturated n-octanol phase (e.g., 5 mL) and an equal volume of the analyte-containing aqueous phase (e.g., 5 mL).
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous
-
The LogP is then calculated as: LogP = log10(P)
-
Workflow Visualization
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous solution at a given temperature and pH. It is a fundamental property that directly impacts oral bioavailability. A compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable drug exposure.
Causality in Experimental Design: Kinetic Solubility Assay
For early-stage drug discovery, kinetic solubility assays are often preferred over thermodynamic solubility assays due to their higher throughput. The kinetic solubility assay measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. This mimics the conditions often encountered in high-throughput screening (HTS) assays and provides a rapid assessment of a compound's solubility behavior.
The self-validating aspect of this protocol relies on the detection of precipitation. Nephelometry, which measures light scattering caused by insoluble particles, is a direct and sensitive method for this purpose. The point at which light scattering increases significantly above the background indicates the kinetic solubility limit.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Preparation of Solutions:
-
Analyte Stock: Prepare a high-concentration stock solution of N-Boc-3-fluoropiperidine-4-carboxylic acid in 100% DMSO (e.g., 10 mM).
-
Aqueous Buffer: Use a physiologically relevant buffer, such as PBS (pH 7.4).
-
-
Assay Procedure (in a 96-well plate):
-
Dispense the aqueous buffer into the wells of a microtiter plate.
-
Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤1%).
-
Perform a serial dilution across the plate to create a range of concentrations.
-
Include control wells with buffer and DMSO only (blanks).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Measure the light scattering in each well using a nephelometer.
-
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the signal begins to rise sharply above the baseline, indicating the formation of a precipitate.
-
Workflow Visualization
Caption: Workflow for melting point determination using the capillary method.
Conclusion
N-Boc-3-fluoropiperidine-4-carboxylic acid is a valuable building block for medicinal chemistry, offering the potential to enhance the properties of drug candidates through strategic fluorination. A thorough understanding and experimental determination of its core physicochemical properties—pKa, LogP, solubility, and melting point—are essential for its effective application. The protocols and theoretical frameworks provided in this guide offer researchers and drug development professionals a robust system for characterizing this and other novel chemical entities, thereby enabling more informed and data-driven decisions in the pursuit of new therapeutics.
References
-
SGT Life Sciences. (n.d.). N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers. Retrieved January 2, 2026, from [Link]
-
Chemsrc. (2025, August 21). N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4. Retrieved January 2, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved January 2, 2026, from [Link]
-
Aapptec Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2021, August). Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved January 2, 2026, from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2025, August 7). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2025, August 5). Theoretical studies on the pK a values of perfluoroalkyl carboxylic acids. Retrieved January 2, 2026, from [Link]
Sources
An In-depth Technical Guide to the Characterization of 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid (CAS Number: 1303974-46-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the fundamental physicochemical properties, detailed analytical methodologies for structural elucidation and purity assessment, and insights into its primary applications. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, quality control, and utilization of this versatile molecule.
Introduction: A Versatile Fluorinated Piperidine Building Block
This compound (CAS No. 1303974-46-0) is a synthetic heterocyclic compound featuring a piperidine core functionalized with a fluorine atom, a carboxylic acid, and a tert-butoxycarbonyl (Boc) protecting group. The strategic placement of the fluorine atom can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. The Boc-protected amine and the carboxylic acid moiety provide orthogonal handles for further chemical modifications, making it an attractive intermediate for the construction of more complex molecules.
Its primary recognized application is as a linker component in the burgeoning field of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, thereby influencing the efficiency and selectivity of protein degradation. The rigidified, fluorinated piperidine scaffold of this compound offers a unique structural element for linker design.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application and handling.
| Property | Value | Source |
| CAS Number | 1303974-46-0 | N/A |
| Molecular Formula | C₁₁H₁₈FNO₄ | [2] |
| Molecular Weight | 247.27 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Appearance | White to light yellow powder or crystal | [4] |
| Storage | Recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere. | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
Causality behind Experimental Choices:
-
Starting Material: N-Boc-4-piperidone is a commercially available and logical starting point, providing the core piperidine scaffold with the amine already protected.
-
Fluorination: The introduction of fluorine at the C3 position can be achieved using an electrophilic fluorinating agent like Selectfluor™. The regioselectivity of this reaction would need to be carefully controlled.
-
Introduction of the Carboxyl Group Precursor: A cyanation reaction, for example, using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, can introduce a nitrile group at the C4 position. This nitrile can then be hydrolyzed to the desired carboxylic acid.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid under either acidic or basic conditions. Care must be taken to choose conditions that do not cleave the Boc protecting group.
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or stereoisomers. RP-HPLC is a powerful technique for this purpose.
Objective: To purify this compound from a crude reaction mixture.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a suitable choice for this moderately polar compound.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier improves peak shape and suppresses the ionization of the carboxylic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to effectively separate compounds with differing polarities.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 210-220 nm for the carbonyl groups.
-
Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent, such as the initial mobile phase composition, and filtered through a 0.45 µm filter before injection.
Self-Validation: The purity of the collected fractions should be assessed by analytical HPLC. Fractions with a purity of >95% are typically pooled. The structure of the purified compound should then be confirmed by the analytical methods described in the following section.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
4.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Expected ¹H NMR Spectral Data (based on similar structures):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5-4.8 | dm | 1H | CH-F |
| ~3.0-4.2 | m | 4H | CH₂-N-CH₂ |
| ~2.6-2.9 | m | 1H | CH-COOH |
| ~1.8-2.2 | m | 2H | Piperidine CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Note: The presence of the fluorine atom will lead to complex splitting patterns (coupling) for adjacent protons. A representative ¹H NMR spectrum can be found on ChemicalBook.[6]
4.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Chemical Shifts (approximated from related compounds): [7]
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~155 | C=O (Boc) |
| ~88-92 (d, ¹JCF ≈ 170-190 Hz) | C-F |
| ~80 | C(CH₃)₃ (Boc) |
| ~40-50 | Piperidine CH₂, CH |
| ~28 | C(CH₃)₃ (Boc) |
Note: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.
4.2.1. Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar molecules like the target compound.
-
Expected [M+H]⁺: m/z 248.1292
-
Expected [M+Na]⁺: m/z 270.1112
-
Expected [M-H]⁻: m/z 246.1147
4.2.2. Fragmentation Pattern Analysis
While a published mass spectrum with detailed fragmentation is not available, a plausible fragmentation pattern can be predicted. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or components thereof.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery, particularly in the synthesis of PROTACs. This technical guide has provided a comprehensive overview of its key characteristics and the analytical methodologies required for its synthesis, purification, and structural confirmation. The detailed protocols and expected data serve as a practical resource for researchers, enabling the confident application of this compound in their synthetic endeavors. Adherence to these characterization principles ensures the quality and integrity of the starting materials, which is paramount for the successful development of novel therapeutics.
References
- Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. 2019. (URL not provided)
- Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol. Benchchem. (URL not provided)
- A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine: 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Organic Syntheses. (URL not provided)
-
1-((Tert-butoxy)carbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | C12H18F3NO4 | CID 17983139. PubChem. Available from: [Link]
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem. (URL not provided)
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc. (URL not provided)
- 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid. PubChemLite. (URL not provided)
- trans-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid. Appretech. (URL not provided)
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- BD13457[84358-13-4]1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. BLDpharm. (URL not provided)
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (URL not provided)
- 13C NMR Spectroscopy. (URL not provided)
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL not provided)
- A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. University of Southampton. (URL not provided)
- cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. Echemi. (URL not provided)
-
13C NMR Chemical Shifts. Oregon State University. Available from: [Link]
- cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. MedChemExpress. (URL not provided)
- Mass fragmentation pattern of compound 11.
- 614731-04-3 Cas No. | 4-Fluoropiperidine-4-carboxylic acid, N-BOC protected. Apollo Scientific. (URL not provided)
- mass spectra - fragmentation p
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL not provided)
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not provided)
Sources
- 1. (3S)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 97% | CAS: 2306259-55-0 | AChemBlock [achemblock.com]
- 2. (3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid(1932149-31-9) 1H NMR [m.chemicalbook.com]
- 3. 1-((Tert-butoxy)carbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | C12H18F3NO4 | CID 17983139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 614731-04-3: 1-(tert-butoxycarbonyl)-4-fluoropiperidin… [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. This compound(1303974-46-0) 1H NMR spectrum [chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom provide a versatile template for engaging a wide array of biological targets. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these derivatives. This in-depth technical guide, designed for researchers and drug development professionals, explores the profound impact of fluorination on the biological activity of piperidine derivatives. We will delve into the physicochemical rationale behind fluorine's utility, examine its application in diverse therapeutic areas including oncology, central nervous system (CNS) disorders, and virology, and provide detailed experimental protocols for the evaluation of these compounds.
The Fluorine Advantage in Piperidine-Based Drug Design
The introduction of fluorine into a piperidine-containing drug candidate is a deliberate strategy to harness its unique electronic properties.[2] Unlike other halogens, fluorine's small size and high electronegativity impart significant changes to a molecule's physicochemical profile without introducing substantial steric hindrance.[3] These modifications can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Fluorination at or near potential sites of metabolism can block these "soft spots," thereby increasing the compound's half-life and oral bioavailability.[5][6]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the basic piperidine nitrogen.[7][8] This can be advantageous for optimizing a compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with the target protein.[7] A lower pKa may also reduce off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.[8]
-
Increased Binding Affinity and Selectivity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[3] Furthermore, the conformational preferences of fluorinated piperidines can be altered, pre-organizing the molecule into a bioactive conformation for optimal target engagement.[9]
-
Improved Pharmacokinetics: The collective effects of enhanced metabolic stability, modulated lipophilicity, and altered pKa can lead to a more desirable pharmacokinetic profile, including improved oral absorption and brain penetration for CNS-active compounds.[7][10]
Biological Activities of Fluorinated Piperidine Derivatives
The strategic application of fluorine has led to the discovery and development of fluorinated piperidine derivatives with potent and selective activities across various therapeutic areas.
Anticancer Activity
Fluorinated piperidines have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[11][12]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
A prominent target for many anticancer drugs is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[9][13][14] Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[14][15] Fluorinated piperidine derivatives have been designed to inhibit key kinases within this pathway. The fluorinated group can enhance binding affinity to the kinase active site and improve the overall drug-like properties of the inhibitor.[6]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by a Fluorinated Piperidine Derivative
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a fluorinated piperidine derivative.
Quantitative Data: In Vitro Cytotoxicity of Fluorinated Piperidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | 0.64 | [16] |
| s-Triazine Piperidine Derivatives | Various | 7.3 - 11.5 | [17] |
| Trisubstituted Pyrimidines with Fluorinated Piperidine | Various | Potency in the low µM range | [18] |
Central Nervous System (CNS) Activity
The ability of fluorine to enhance lipophilicity and metabolic stability makes it a valuable tool in the design of CNS-active drugs, which must cross the blood-brain barrier.[10][19]
Mechanism of Action: Modulation of Monoamine Transporters
Monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synapse and are key targets for antidepressants and other psychotropic drugs.[20][21][22] Fluorinated piperidine derivatives can act as potent and selective inhibitors of these transporters.[23] The fluorine atom can influence the conformation of the piperidine ring, leading to enhanced binding to the transporter protein and improved selectivity.
Signaling Pathway: Modulation of Dopamine and Serotonin Transporters
Caption: Inhibition of dopamine/serotonin reuptake by a fluorinated piperidine derivative.
Quantitative Data: Binding Affinities of Fluorinated Piperidine Derivatives for CNS Targets
| Compound Class | Target | Kᵢ (nM) | Reference |
| Fluorinated 3-(3-(Piperidin-1-yl)propyl)indoles | 5-HT1D Receptor | High Affinity | [7] |
| Piperidine-based derivatives | Sigma-1 Receptor | Data available from binding assays | [12] |
Antiviral Activity
The piperidine scaffold has been incorporated into various antiviral agents, and fluorination can further enhance their potency and pharmacokinetic properties.[24]
Mechanism of Action: Inhibition of Viral Entry and Replication
Fluorinated piperidine derivatives can interfere with multiple stages of the viral life cycle. For enveloped viruses like influenza, they can inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[25] For other viruses, such as HIV, they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the replication of the viral genome.[26]
Experimental Workflow: Evaluation of Antiviral Activity
Sources
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 24. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Guide to Optimizing Drug Properties
An In-Depth Technical Guide for Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] However, the optimization of lead compounds containing this scaffold often requires fine-tuning of properties such as basicity, metabolic stability, and conformational rigidity to achieve the desired pharmacokinetic (PK) and pharmacodynamic (PD) profile. The strategic introduction of fluorine has emerged as a powerful tool for this purpose.[3][4]
This guide, intended for researchers and drug development scientists, provides an in-depth analysis of the multifaceted role of fluorine in piperidine scaffold drug design. We will move beyond general principles to explore the underlying causality of fluorine's effects, supported by experimental data and validated protocols.
Foundational Impact: Modulation of Physicochemical Properties
The introduction of fluorine, the most electronegative element, into the piperidine ring induces significant electronic perturbations that can be leveraged to modulate key physicochemical properties.[3]
Mastering Basicity (pKa) for Optimal Bioavailability and Safety
The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, membrane permeability, and potential for off-target effects. Fluorine's strong electron-withdrawing inductive effect can predictably lower the pKa of the piperidine nitrogen.[5][6] This modulation is not merely a theoretical curiosity; it has profound practical implications.
For instance, high basicity can lead to interactions with the hERG potassium ion channel, a major cause of cardiovascular toxicity. By introducing fluorine, the pKa can be lowered, disrupting this unwanted binding and enhancing the cardiovascular safety profile.[7] Furthermore, some drug candidates are substrates for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability and CNS penetration. Strategic fluorination to modulate the piperidine pKa into a range of 6.5-8.0 has been shown to circumvent P-gp efflux, leading to improved efficacy, as was the case for a kinesin spindle protein (KSP) inhibitor which became the clinical candidate MK-0731.[7]
The effect of fluorine on basicity is distance-dependent, exhibiting an exponential attenuation as the topological distance between the fluorine atom and the nitrogen center increases.[8] This allows for precise tuning of the desired pKa value.
Table 1: Illustrative Impact of Fluorination Position on Piperidine pKa
| Compound | Position of Fluorine | Illustrative pKa | Change from Parent |
| Piperidine (Parent) | N/A | ~11.2 | N/A |
| 2-Fluoropiperidine | C2 | ~9.5 | -1.7 |
| 3-Fluoropiperidine | C3 | ~10.4 | -0.8 |
| 4-Fluoropiperidine | C4 | ~10.8 | -0.4 |
Note: pKa values are illustrative to demonstrate the distance-dependent trend.
Navigating Lipophilicity and Solubility
Fluorine's effect on lipophilicity is context-dependent. While replacing hydrogen with fluorine generally increases lipophilicity (logP), the concurrent decrease in basicity can influence the distribution coefficient (logD) at physiological pH.[8][9][10] This can lead to a scenario where fluorinated derivatives, despite having a higher intrinsic lipophilicity, exhibit similar or even reduced effective lipophilicity at pH 7.4.[8] This complex interplay requires careful consideration, as increased lipophilicity can improve membrane permeability but may also lead to higher metabolic degradation rates and reduced aqueous solubility.[8][11]
Conformational Control: The Axial Fluorine Preference
A unique and powerful consequence of fluorinating the piperidine ring is the ability to enforce a specific conformational bias. In protonated fluoropiperidine systems, the fluorine atom often shows a strong preference for the sterically more hindered axial position, a phenomenon that defies simple steric arguments.[5][7][12]
This axial preference is primarily driven by stabilizing electrostatic and hyperconjugative interactions.[5][13] In the protonated state, a favorable charge-dipole interaction occurs between the partially negative fluorine atom (Cδ--Fδ+) and the positively charged nitrogen (N+-H).[5][7] This interaction is geometrically optimal when the fluorine is in the axial position, antiparallel to the N+-H bond.
This conformational locking can be exploited to pre-organize a drug molecule into its bioactive conformation, thereby enhancing binding affinity for its target protein and improving potency.[9]
Caption: Axial vs. Equatorial Conformation of a 3-Fluoropiperidinium Ion.
Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"
One of the most common and effective applications of fluorine in drug design is to enhance metabolic stability.[3][14] The piperidine ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, often leading to hydroxylation at vulnerable C-H bonds.[15][16] This metabolic transformation can result in rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites.
The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[17][18] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively block this pathway of degradation.[9][16] This "metabolic blocking" strategy can dramatically increase a drug's half-life and systemic exposure, often being a key step in converting a promising lead compound into a viable drug candidate.[19][20]
Caption: Workflow illustrating how fluorination blocks metabolic oxidation.
Table 2: Quantitative Comparison of Metabolic Stability
| Compound | Key Feature | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound X | Non-fluorinated piperidine | 15 | 92.4 |
| Fluoro-Compound X | Fluorinated at metabolic hotspot | 95 | 14.6 |
Data is representative, based on typical results from in vitro liver microsomal stability assays. A longer half-life and lower clearance indicate greater metabolic stability.[16]
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, robust experimental protocols are essential. The following describes a standard methodology for assessing metabolic stability.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a self-validating system to determine and compare the metabolic stability of fluorinated and non-fluorinated piperidine analogs.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[16]
2. Materials & Reagents:
-
Test Compounds (fluorinated and non-fluorinated analogs)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Positive Control Compound (e.g., Verapamil, known high clearance)
-
Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)
-
96-well incubation plates
-
LC-MS/MS system
3. Experimental Workflow:
-
Reagent Preparation:
-
Thaw liver microsomes on ice. Dilute with phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation plate.
-
Prepare test compound stock solutions in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in the incubation mix.
-
-
Incubation Procedure:
-
In a 96-well plate, add the diluted liver microsome suspension.
-
Add the test compound to the microsomes and pre-incubate at 37°C for 10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold ACN containing an internal standard.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
4. Data Analysis & Validation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint = (0.693 / t½) / (mg protein/mL) .
-
Validation Check: The positive control should exhibit rapid clearance, and the negative control (no NADPH) should show minimal degradation, confirming the assay is performing correctly.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into piperidine scaffolds is a nuanced and highly effective strategy in modern drug discovery. It provides medicinal chemists with a versatile toolkit to rationally modulate pKa, control conformation, block metabolic liabilities, and ultimately enhance the developability of a drug candidate. By understanding the fundamental principles of fluorine's influence and employing robust, self-validating experimental systems, research organizations can de-risk their pipelines and increase the probability of success in bringing novel therapeutics to the clinic. The continued development of novel synthetic fluorination methods will only expand the possibilities for designing the next generation of piperidine-containing drugs.[9]
References
- Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160.
- Meanwell NA. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Al-Janabi K, Al-Zubaidi A, Al-Azawi N. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023;28(14):5531.
- Zhu W, Wang J. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 2019;10(8):1104-1107.
- Clayden J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Ghorbani-Choghamarani A, Taherpour S, Norouzi P. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. 2020;26(27):6141-6147.
- Ghorbani-Choghamarani A, Taherpour S, Norouzi P. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. 2020;26(27):6141-6147.
- Pal R, Singh V, Mahato G, Kumar A. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. 2023;41(10):4167-4192.
- Sun H, Tastan R, Wang F, et al. Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. 2021;53(15):2575-2590.
- Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. 2001;41:443-470.
- O'Hagan D. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Zimmerli D, Carreira EM, Müller K. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. 2016;11(20):2254-2267.
- Singh RP, Singh V, Singh P. Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry. 2016;23(26):2828-2844.
- Al-Janabi K, Al-Zubaidi A, Al-Azawi N. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023;28(14):5531.
- Graham J, Weaver DF. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. 2020;63(12):6389-6409.
- Słoczyńska K, Pękala E, Wesołowski M, et al.
- S G, T D, A K, A S, M S. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2024;270:116345.
- Priya A, Mahesh Kumar N, Nargund S. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160.
- Meanwell NA. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):136-161.
- Ciaffaglione V, Rullo A, Al-Tel TH, et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. 2023;16(5):718.
- Zhou Y, Wang J, Gu Z, Wang S, Zhu W, Aceña JL, Soloshonok VA, Izawa K, O'Hagan D. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. 2016;116(2):422-518.
- Al-Zoubi RM, Al-Masri ZI, Al-Jaber HI, Al-Zaydat SA. Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. RSC Advances. 2023;13(41):28989-29032.
- BenchChem.
- Sun H, Tastan R, Wang F, et al. Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020.
- Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2023.
- Johnson R, Bear J. Fluorination doubles JAK inhibitor half-life in vivo. Molecular Pharmacology. 2018;94(3):642-650.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structural Analysis of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as the most prevalent saturated N-heterocycle in pharmaceuticals.[1] The strategic incorporation of fluorine into these scaffolds has become a powerful tactic in drug design, offering a means to fine-tune critical physicochemical and pharmacokinetic properties such as metabolic stability, pKa, and membrane permeability.[2][3] 1-(Boc)-3-fluoropiperidine-4-carboxylic acid is a prime example of a highly valuable, fluorinated building block that combines the conformational rigidity of the piperidine ring with the potent electronic effects of a fluorine substituent.
This guide provides an in-depth technical examination of the structural analysis of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid. We will explore the key analytical methodologies and stereochemical principles essential for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals who utilize such fluorinated motifs to engineer next-generation therapeutics.
Synthetic Considerations: Accessing the Scaffold
A robust structural analysis is predicated on understanding the synthetic origin of the molecule, which dictates potential isomeric impurities. The synthesis of 3,4-disubstituted piperidines can be complex, with numerous strategies developed to control the relative stereochemistry (cis vs. trans).[4] Common approaches to fluorinated piperidines include the diastereoselective hydrogenation of fluoropyridine precursors or cyclization reactions.[1][5] The choice of synthetic route is critical as it determines the initial stereochemical relationship between the fluorine at the C3 position and the carboxylic acid at the C4 position.
Experimental Workflow: General Synthetic & Purification Scheme
Caption: Generalized workflow from synthesis to structural verification.
Multi-faceted Spectroscopic Elucidation
A combination of spectroscopic techniques is required to unambiguously determine the structure, purity, and stereochemistry of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for this analysis, providing detailed information about the molecular framework and the spatial arrangement of atoms.[6] A comprehensive NMR analysis involves acquiring ¹H, ¹³C, and ¹⁹F spectra, often supplemented by 2D correlation experiments.
¹⁹F NMR: The Definitive Probe for Fluorinated Compounds
The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[7] Its large chemical shift range makes it highly sensitive to the local electronic environment.
-
Causality: The chemical shift of the fluorine atom and its coupling constants to adjacent protons (J-coupling) are exquisitely sensitive to the geometry of the piperidine ring. Specifically, the vicinal coupling constant between fluorine and the proton at C4 (³JF,H4) and C2 (³JF,H2) is dictated by the dihedral angle, as described by the Karplus relationship. This allows for the direct determination of the fluorine's orientation as either axial or equatorial.[2][8]
-
Axial vs. Equatorial Fluorine:
¹H and ¹³C NMR: Assembling the Carbon Framework
-
¹H NMR: Provides information on the number and connectivity of protons. The signals for the piperidine ring protons are often complex due to overlapping multiplets and second-order coupling effects. The presence of the electronegative fluorine atom will deshield adjacent protons, shifting their signals downfield.
-
¹³C NMR: Reveals the carbon skeleton. The carbon directly attached to fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JC,F), typically in the range of 170-250 Hz. Carbons two (C2, C4) and three (C5) bonds away will also show smaller couplings (²JC,F and ³JC,F respectively).
Data Interpretation and Summary
The following table summarizes the expected NMR data for a representative 3,4-disubstituted piperidine scaffold. Exact values will vary based on stereoisomer and solvent.
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Insights Provided |
| ¹⁹F | C3-F | -170 to -190 | ³JF,H(ax) ≈ 30-40, ³JF,H(eq) ≈ 5-15 | Determines axial/equatorial orientation of Fluorine.[2][8] |
| ¹H | H -C3 | 4.5 - 5.0 (multiplet) | ²JH,F ≈ 45-50 | Confirms proton on the same carbon as fluorine. |
| ¹H | Piperidine Ring | 1.5 - 4.0 | J-coupling patterns | Reveals proton connectivity and ring conformation. |
| ¹H | Boc group | ~1.4 (singlet, 9H) | - | Confirms presence of Boc protecting group.[9] |
| ¹³C | C 3 | 85 - 95 (doublet) | ¹JC,F ≈ 170-250 | Identifies the carbon bearing the fluorine atom. |
| ¹³C | C 2, C 4 | 40 - 60 (doublet) | ²JC,F ≈ 15-25 | Confirms proximity to the fluorinated carbon. |
| ¹³C | Boc group | ~80 (C), ~28 (CH₃) | - | Confirms presence of Boc protecting group.[9] |
| ¹³C | Carboxyl C =O | 170 - 175 | - | Identifies the carboxylic acid carbon. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[2][8]
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband or fluorine-capable probe.
-
¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This provides a sharp singlet, simplifying chemical shift determination. Also, acquire a proton-coupled ¹⁹F spectrum to observe the crucial H-F coupling constants.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence) to identify all carbon types.
-
2D Spectra (Optional but Recommended): Acquire COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) spectra to unambiguously assign all proton and carbon signals and confirm the overall structure. NOESY can be used to determine the cis/trans relationship between the C3-F and C4-COOH groups through spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental formula of the compound.[10]
-
Causality: Electrospray ionization (ESI), a soft ionization technique, is typically used. It generates protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation, allowing for the direct determination of the molecular weight (247.27 g/mol for C₁₁H₁₈FNO₄).[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Fragmentation Analysis: Tandem MS (MS/MS) can provide structural information. The Boc group is notoriously labile and shows characteristic neutral losses of isobutylene (56 Da) or tert-butanol (74 Da).[11][12] Further fragmentation involves cleavage of the piperidine ring.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source or inject it via an LC system.
-
Ionization Mode: Use positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.
-
Data Acquisition: Perform a full scan to identify the molecular ion. If structural confirmation is needed, select the [M+H]⁺ ion for a product ion scan (MS/MS) to observe the fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
-
Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption between 2500-3300 cm⁻¹.[13]
-
C=O Stretch (Carboxylic Acid & Boc): Strong absorptions around 1700-1760 cm⁻¹. The two carbonyls may overlap or appear as a broadened peak.[13]
-
C-F Stretch: A strong, sharp absorption in the 1000-1200 cm⁻¹ region.[14]
-
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.
Conformational and Stereochemical Analysis: The Axial Fluorine Preference
The most fascinating structural aspect of 3-fluoropiperidines is the frequent and often counter-intuitive preference for the fluorine atom to adopt an axial position.[2][3][15]
-
Causality and Driving Forces: While sterically, the smaller fluorine atom might be expected to prefer the less-hindered equatorial position, powerful stereoelectronic effects often dominate.[3][8]
-
Hyperconjugation (Gauche Effect): The primary stabilizing force is often attributed to hyperconjugation. An axial C-F bond places the antibonding orbital (σC-F) anti-periplanar to the adjacent axial C-H bonds and the nitrogen lone pair. This alignment allows for stabilizing electron donation from the σC-H and nN orbitals into the low-lying σC-F orbital.[2][3][16]
-
Charge-Dipole Interactions: In protonated (piperidinium) forms, a strong electrostatic attraction between the positively charged nitrogen (N⁺-H) and the partial negative charge on the axial fluorine provides significant stabilization.[2][3]
-
Solvent Effects: The conformational equilibrium can be highly dependent on solvent polarity. More polar solvents can better stabilize the conformer with the larger dipole moment, which is often the axial-F conformer.[2][8] In some Boc-protected systems, a less polar solvent may favor the equatorial orientation, which can be inverted to axial upon increasing solvent polarity.[2][8]
-
Conformational Equilibrium of the Piperidine Ring
Caption: Chair-flip equilibrium between equatorial and axial fluorine conformers.
Conclusion
The structural analysis of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid is a multi-dimensional task that requires the synergistic application of advanced spectroscopic techniques. While MS and IR confirm the molecular formula and functional groups, NMR spectroscopy—particularly ¹⁹F NMR—is indispensable for elucidating the precise 3D structure, including the critical axial/equatorial orientation of the fluorine atom and the cis/trans relationship of the substituents. A thorough understanding of the underlying stereoelectronic forces that govern its conformational preferences is paramount for any scientist seeking to leverage this powerful building block in the rational design of new chemical entities. This guide provides the foundational protocols and theoretical framework necessary for the robust and unambiguous characterization of this important molecular scaffold.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]
- Toru, T., et al. (2004). Concise synthesis of trans- and cis-3,4-disubstituted piperidines based on regio- and stereoselective allylic substitution. ElectronicsAndBooks.
-
Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]
-
Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Center for Biotechnology Information. Available at: [Link]
-
Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B. Available at: [Link]
-
Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]
-
MacMillan, D. W. C., et al. (2016). Supplementary Information for "A general strategy for the α-arylation of cyclic and acyclic ethers". Princeton University. Available at: [Link]
-
Gouverneur, V., et al. (2016). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. Available at: [Link]
- O'Hagan, D. (2012). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information. Available at: [Link]
-
Request PDF. (2025). Synthesis of cis- or trans-3,4-Disubstituted Piperidines. ResearchGate. Available at: [Link]
-
Covethouse. (n.d.). Boc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid. Covethouse. Available at: [Link]
-
Forzi, G., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Available at: [Link]
-
Gouverneur, V., et al. (2018). Single crystal X-ray diffraction structures for both trans-3e and cis-3e. ResearchGate. Available at: [Link]
-
Mabry, J., et al. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI. Available at: [Link]
-
Gouverneur, V., et al. (2018). 19F-NMR spectra for N-Fmoc-protected 3c. ResearchGate. Available at: [Link]
-
Marsden, S. P., et al. (2015). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information. Available at: [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Imming, P., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Gouverneur, V., et al. (2021). Conformational equilibrium of the 1-Boc-3-fluoro-4-oxopiperidine (1). ResearchGate. Available at: [Link]
-
O'Hagan, D., et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
-
Moody, C. A., & Field, J. A. (2000). Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. ResearchGate. Available at: [Link]
-
Kinyua, J., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
El-Gazzar, A. A., et al. (2013). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]
-
Ueda, H., et al. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Forzi, G., et al. (2018). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Chemical LAND21. Available at: [Link]
-
EON Biotech. (n.d.). 1-Boc-4-Fluoropiperidine-4-carboxylic acid – (614731-04-3). EON Biotech. Available at: [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a valuable synthetic building block in medicinal chemistry, particularly in the design of conformationally constrained peptide mimics and as a linker in Proteolysis Targeting Chimeras (PROTACs). The strategic placement of a fluorine atom on the piperidine ring can profoundly influence the molecule's physicochemical properties, such as the pKa of the adjacent carboxylic acid and the overall lipophilicity, which are critical for drug efficacy and safety.[1] Accurate and comprehensive structural characterization is therefore paramount for its effective use in drug discovery pipelines.
This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As this molecule can exist as diastereomers (cis and trans), this guide will also touch upon how spectroscopic techniques can aid in their differentiation. The content herein synthesizes established spectroscopic principles with data from closely related structures to provide a predictive and practical framework for researchers.
Introduction to 1-(Boc)-3-fluoropiperidine-4-carboxylic acid
1.1. Chemical Structure and Stereochemistry
The core structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group. A fluorine atom is substituted at the C3 position, and a carboxylic acid group is at the C4 position. The presence of two stereocenters at C3 and C4 means the molecule can exist as two diastereomers: cis and trans.
-
cis-isomer: The fluorine and carboxylic acid groups are on the same side of the piperidine ring's plane.
-
trans-isomer: The fluorine and carboxylic acid groups are on opposite sides of the ring's plane.
The conformational rigidity imparted by the piperidine ring, combined with the electronic influence of the fluorine atom, makes these isomers valuable tools for probing molecular interactions in biological systems.
1.2. Significance in Medicinal Chemistry
Fluorinated piperidines are prevalent motifs in modern pharmaceuticals.[1] The incorporation of fluorine can modulate basicity, improve metabolic stability, and enhance binding affinity by forming specific hydrogen bonds or dipole interactions.[1] Specifically, 1-(Boc)-3-fluoropiperidine-4-carboxylic acid serves as:
-
A Constrained Amino Acid Analog: Forcing peptide backbones into specific conformations.
-
A Versatile Synthetic Intermediate: The Boc group and carboxylic acid provide orthogonal handles for further chemical modification.[2]
-
A PROTAC Linker: This molecule has been identified as a component used in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's protein degradation machinery.[3]
Given these applications, unambiguous confirmation of the structure, including stereochemistry, is a critical step in any synthetic or drug development workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of this molecule, providing information on the carbon skeleton, proton environments, and the crucial fluorine substituent. Analysis typically requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.
2.1. Theoretical Framework & Experimental Causality
The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. While CDCl₃ is common, the acidic proton of the carboxylic acid may exchange or be broad; DMSO-d₆ is often preferred as it forms hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more easily identifiable signal at a downfield shift. The presence of the Boc group can lead to rotational isomers (rotamers) around the N-C(O) bond, which may cause signal broadening or duplication of peaks in both ¹H and ¹³C NMR spectra at room temperature.[4]
2.2. ¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides information on the number and connectivity of protons. The key is to analyze the chemical shifts and, more importantly, the coupling constants (J-values), which reveal through-bond relationships between neighboring nuclei.
Predicted ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet (s) | N/A | 9 equivalent protons in a magnetically shielded environment. |
| Piperidine Ring Protons | 1.6 - 4.5 | Multiplets (m) | JHH, JHF | Complex region due to overlapping signals and diastereotopicity. Protons on carbons adjacent to N and F will be further downfield. |
| H-3 (CHF ) | 4.5 - 5.0 | Doublet of Multiplets (dm) | ¹JHF ≈ 45-50 | The large geminal coupling to fluorine splits this signal into a characteristic doublet. Further smaller couplings to adjacent protons create a multiplet. |
| H-4 (CHCOOH) | 2.5 - 3.0 | Multiplet (m) | JHH, JHF | Proximity to the electron-withdrawing carboxylic acid and coupling to H-3 and H-5 protons. |
| -COOH | 10 - 13 (in DMSO-d₆) | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, often broad due to exchange. Its presence is a key indicator.[5] |
2.3. ¹³C NMR Spectroscopy (Carbon NMR)
¹³C NMR reveals the carbon framework. The most informative signals will be those directly influenced by the electronegative fluorine and oxygen atoms.
Predicted ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| -C (CH₃)₃ (Boc) | ~28 | Quartet (q) | N/A | Typical chemical shift for tert-butyl methyl carbons. |
| -C (CH₃)₃ (Boc) | ~80 | Singlet (s) | N/A | Quaternary carbon of the Boc group. |
| Piperidine Ring Carbons | 30 - 60 | Various | JCF | Aliphatic carbons of the ring. |
| C -3 (C-F) | 85 - 95 | Doublet (d) | ¹JCF ≈ 170-190 | The large one-bond coupling to fluorine is highly diagnostic. The carbon is significantly shifted downfield by the attached fluorine. |
| C -4 (C-COOH) | 40 - 50 | Doublet (d) | ²JCF ≈ 20-25 | The two-bond coupling to fluorine splits this signal into a doublet. |
| C =O (Boc) | ~155 | Singlet (s) | N/A | Typical shift for a carbamate carbonyl.[6] |
| C =O (Carboxylic Acid) | 170 - 180 | Singlet (s) or Doublet (d) | ³JCF ≈ 0-5 | Typical downfield shift for a carboxylic acid carbonyl.[5][7] May show a small three-bond coupling to fluorine. |
2.4. ¹⁹F NMR Spectroscopy (Fluorine NMR)
¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms.[8] It offers a wide chemical shift range, making it easy to identify fluorine signals even in complex molecules.
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Rationale |
|---|
| CF | -170 to -200 | Multiplet (m) | JHF | This range is characteristic of fluorine attached to a secondary alkyl carbon.[9][10] The signal will be split by couplings to geminal and vicinal protons. |
Experimental Protocol: NMR Data Acquisition
This protocol represents a self-validating system for ensuring high-quality, reproducible data.
1. Sample Preparation:
- Weigh 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[11]
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[12]
2. Instrument Setup & Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ¹H NMR spectrum.
- Acquire a proton-decoupled ¹³C NMR spectrum.
- If available, acquire a ¹⁹F NMR spectrum, which may be proton-coupled or decoupled depending on the desired information.
- Process the data (Fourier transform, phase correction, baseline correction, and integration) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
3.1. Characteristic Vibrational Frequencies
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the Boc-protecting group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Shape |
|---|---|---|---|
| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, very broad |
| 2850 - 3000 | C-H stretch | Aliphatic (Piperidine, Boc) | Medium |
| ~1710 | C=O stretch | Carboxylic Acid (H-bonded dimer) | Strong, sharp |
| ~1690 | C=O stretch | Carbamate (Boc group) | Strong, sharp |
| 1000 - 1300 | C-O stretch | Carboxylic Acid, Carbamate | Strong |
| 1050 - 1150 | C-F stretch | Alkyl Fluoride | Medium to Strong |
Causality: The most diagnostic feature is the extremely broad O-H stretch from the carboxylic acid, which spans a wide range due to strong intermolecular hydrogen bonding.[5] This, combined with the two distinct C=O stretching bands (one for the acid, one for the carbamate), provides definitive evidence for the main functional groups.[13][14]
3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[15][16]
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry.
-
Acquire a background spectrum of the clean, empty crystal. This is crucial for obtaining a clean sample spectrum.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[16]
-
Acquire the sample spectrum.
-
After measurement, release the pressure, remove the sample, and clean the crystal as in step 1.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.[17][18]
4.1. Molecular Ion and Expected Fragmentation
The analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The molecular formula is C₁₁H₁₈FNO₄, with a monoisotopic mass of 247.1214 Da.
Predicted Mass Spectrometry Data (ESI):
| m/z (Daltons) | Ion Identity | Mode | Rationale |
|---|---|---|---|
| 248.1292 | [M+H]⁺ | Positive | Protonation of the piperidine nitrogen. |
| 270.1112 | [M+Na]⁺ | Positive | Common sodium adduct. |
| 246.1136 | [M-H]⁻ | Negative | Deprotonation of the acidic carboxylic acid. |
| 192.1398 | [M+H - C₄H₈]⁺ | Positive | Characteristic loss of isobutylene (56 Da) from the Boc group via fragmentation.[19][20] |
| 148.0871 | [M+H - C₅H₈O₂]⁺ | Positive | Loss of the entire Boc group (100 Da). |
| 202.1221 | [M-H - CO₂]⁻ | Negative | Loss of carbon dioxide (44 Da) from the carboxylate anion upon collisional activation (MS/MS). |
Trustworthiness Insight: The observation of the neutral loss of 56 Da in the positive ion mode is a hallmark fragmentation pattern for a Boc-protected amine and serves as a strong piece of evidence for its presence.[19]
4.2. Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).[19][21]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage: 3-5 kV, drying gas temperature: 300 °C, nebulizer pressure: 15 psi) to achieve a stable spray and optimal signal.[22]
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by selecting the precursor ion of interest (e.g., m/z 248.1) and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of this compound is not a linear process but an integrated workflow where each technique provides complementary information. The following diagram illustrates the logical flow of analysis.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. CAS 614731-04-3: 1-(tert-butoxycarbonyl)-4-fluoropiperidin… [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. www1.udel.edu [www1.udel.edu]
- 15. agilent.com [agilent.com]
- 16. youtube.com [youtube.com]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. acdlabs.com [acdlabs.com]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
Fluorinated Piperidine Carboxylic Acids: A Chronicle of Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and history of fluorinated piperidine carboxylic acids, a class of compounds that marries the privileged piperidine heterocycle with the unique modulatory effects of fluorine. We will explore the historical context of organofluorine chemistry, delve into the evolution of synthetic methodologies from early hydrogenation techniques to state-of-the-art asymmetric and biocatalytic strategies, and analyze the profound impact of fluorination on the physicochemical and pharmacological properties of these vital building blocks. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with a thorough understanding of this critical area of chemical science.
The Convergence of Fluorine and Piperidines in Medicinal Chemistry
The Piperidine Scaffold: A Privileged Heterocycle
The piperidine ring is one of the most prevalent saturated N-heterocyclic systems found in pharmaceuticals, agrochemicals, and natural alkaloids.[1][2] Its ubiquity stems from its three-dimensional structure, which can effectively present substituents in defined spatial orientations for optimal interaction with biological targets, and its basic nitrogen atom, which plays a crucial role in solubility and receptor binding.[2]
The "Fluorine Factor": Strategic Incorporation for Drug Design
The introduction of fluorine into organic molecules has become a powerful and widely adopted strategy in drug design.[3][4] With approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom, its impact is undeniable.[4][5][6] The unique properties of the carbon-fluorine (C-F) bond—the strongest in organic chemistry—impart significant advantages[4]:
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing a drug's half-life.
-
Basicity (pKa) Modulation: As the most electronegative element, fluorine exerts a powerful inductive effect, lowering the pKa of nearby basic groups like the piperidine nitrogen.[7][8][9] This can be critical for optimizing absorption and reducing off-target effects such as hERG ion channel binding, a common cause of cardiotoxicity.[1][8]
-
Conformational Control: Fluorine can influence the conformational preferences of the piperidine ring through steric and electronic effects, such as hyperconjugation and charge-dipole interactions.[10]
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity.
Synergistic Benefits: Why Fluorinated Piperidines are High-Value Scaffolds
The combination of the piperidine scaffold and fluorine substitution creates a "dynamic duo" for medicinal chemists.[1] For example, in the development of a kinesin spindle protein (KSP) inhibitor, Merck scientists found that introducing a fluorine atom into the piperidine ring modulated the nitrogen's basicity. The axial isomer resulted in a higher pKa, leading to better efficacy and the identification of the clinical candidate MK-0731.[1] This demonstrates how subtle stereochemical and electronic changes imparted by fluorine can have profound pharmacological consequences.
A Historical Perspective on Organofluorine Chemistry
Early Discoveries: From Borodin to Industrial Application
The field of organofluorine chemistry predates the isolation of elemental fluorine itself.[11][12] In 1862, Alexander Borodin reported the first nucleophilic halogen exchange to form an organofluorine compound.[11] However, it was the development of chlorofluorocarbons (CFCs) as non-flammable, non-toxic refrigerants in the 1920s and the subsequent demand for fluorinated materials during World War II that catalyzed the rapid expansion of industrial organofluorine chemistry.[11][12]
The Pharmaceutical Era: The Rise of Fluorinated Drugs
The deliberate application of fluorine in medicine began in the mid-20th century. The first fluorinated pharmaceutical to be marketed was fludrocortisone in 1954, a synthetic corticosteroid with a fluorine atom at the 9α-position.[4][6] This milestone opened the floodgates for the development of a vast array of fluorinated drugs, from the anticancer agent 5-fluorouracil (1957) to modern therapeutics where fluorine substitution is a routine and indispensable tool for optimizing drug properties.[6][13]
Foundational Synthetic Strategies for Fluorinated Piperidines
Overview of Synthetic Challenges
Despite their value, the synthesis of fluorinated piperidines, particularly with defined stereochemistry, is challenging.[1][14] Early methods often relied on electrophilic fluorination or nucleophilic substitution on pre-functionalized precursors, which required lengthy and difficult substrate preparation.[14] The primary challenge lies in achieving high regio- and stereocontrol during the introduction of the fluorine atom or the construction of the heterocyclic ring.
The Pyridine Hydrogenation Approach: A Workhorse Method
A powerful and convergent strategy for accessing fluorinated piperidines is the hydrogenation of readily available and inexpensive fluorinated pyridines.[15][16] This approach builds upon classical methods for reducing pyridine carboxylic acids to their piperidine counterparts using catalysts like platinum oxide or Raney nickel.[17] For the more challenging fluorinated substrates, modern catalysis has provided robust solutions.
The Glorius group demonstrated that a palladium-on-carbon catalyst, in the presence of a Brønsted acid, can effectively hydrogenate a wide range of fluoropyridines. This method is notable for its simplicity, robustness, and tolerance of air and moisture.[15]
Caption: General workflow for the catalytic hydrogenation of fluoropyridines.
The Dearomatization-Hydrogenation Breakthrough
A significant advancement in this area was the development of a rhodium-catalyzed dearomatization-hydrogenation (DAH) process.[5][14] This method provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. The reaction proceeds in two steps within the same vessel: a rhodium-catalyzed dearomatization event, followed by complete saturation via hydrogenation, with the catalyst system dictating the facial selectivity of the hydrogen delivery.[2][14]
Caption: Simplified schematic of the Dearomatization-Hydrogenation (DAH) process.
Synthesis of Fluorinated Piperidine Carboxylic Acids: Key Protocols
The introduction of the carboxylic acid moiety is a critical step, creating a versatile handle for peptide coupling and a key pharmacophore for interacting with biological targets.
Case Study 1: Biocatalytic and Photochemical Synthesis of (3S,5S)-5-Fluoropiperidine-3-carboxylic Acid
A state-of-the-art approach for producing enantiopure fluoropiperidine carboxylic acids combines biocatalysis for desymmetrization with flow photochemistry for fluorination. This multi-hundred-gram scale synthesis highlights the power of modern synthetic technologies.[18]
Caption: Workflow for the biocatalytic/photochemical synthesis route.
Experimental Protocol: Photochemical Decarboxylative Fluorination [18]
-
Reactor Setup: A flow chemistry reactor equipped with a photochemical module (e.g., Vapourtec UV-150) is assembled with perfluoroalkoxy (PFA) tubing. The reactor is maintained at a specific temperature (e.g., 40 °C).
-
Solution Preparation: The starting material, (3S,5S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid, is dissolved in an appropriate solvent mixture (e.g., acetonitrile/water). A photoredox catalyst (e.g., 4-CzIPN) and an electrophilic fluorine source (e.g., Selectfluor) are added.
-
Flow Reaction: The solution is pumped through the irradiated reactor at a defined flow rate (e.g., 10 mL/min), ensuring consistent light exposure.
-
Workup and Isolation: The output from the reactor is collected and subjected to a standard aqueous workup. The organic solvent is removed under reduced pressure.
-
Purification: The crude product is purified by crystallization or chromatography to yield the desired (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid.
Case Study 2: Hydrogenation of a Fluorinated Pyridine Carboxylic Acid
This method represents a more traditional and direct route, leveraging the catalytic hydrogenation of a commercially available or readily synthesized fluorinated pyridine-3-carboxylic acid (a fluoro-analog of nicotinic acid).
Experimental Protocol: Palladium-Catalyzed Hydrogenation [15][16]
-
Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with the fluorinated pyridine-3-carboxylic acid substrate.
-
Catalyst and Solvent: A palladium-based catalyst (e.g., 20 wt% Pd(OH)₂ on carbon) and a solvent (e.g., methanol) are added.
-
Acidification: An aqueous solution of a strong Brønsted acid (e.g., HCl) is added. The acid is crucial for activating the pyridine ring towards reduction and suppressing hydrodefluorination.[15]
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 80 °C) for a set duration (e.g., 72 hours).
-
Workup and Isolation: After cooling and careful depressurization, the catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure.
-
Purification: The resulting crude fluoropiperidine carboxylic acid hydrochloride salt can be purified by crystallization or other standard techniques.
Physicochemical Properties and Drug Development Implications
Impact of Fluorination on Acidity and Basicity (pKa)
The electron-withdrawing nature of fluorine significantly lowers the basicity of the piperidine nitrogen. This effect is additive and attenuates with the distance between the fluorine atom and the nitrogen.[7] Modulating pKa is critical for improving oral absorption and avoiding promiscuous binding to off-targets.[1][19]
| Compound | Fluorination Pattern | Calculated pKa | Reference |
| Piperidine | None | ~11.2 | (General Value) |
| 3-Fluoropiperidine | Mono-fluoro | ~9.5-10.0 | [8][9] |
| 4-Fluoropiperidine | Mono-fluoro | ~10.4 | [8][9] |
| MK-0731 (axial F) | 3-Fluoro | 7.6 | [1] |
| MK-0731 (equatorial F) | 3-Fluoro | 6.6 | [1] |
Note: pKa values are highly dependent on the specific molecule and calculation/measurement method.
Conformational Preferences and Receptor Binding
Fluorine substitution dramatically influences the conformational equilibrium of the piperidine ring. In protonated 3-fluoropiperidines, the fluorine atom often shows a strong preference for the axial position. This counterintuitive result is rationalized by a favorable charge-dipole interaction between the positively charged ammonium group (N⁺-H) and the partial negative charge on the fluorine atom (C-F dipole).[1][10] This conformational locking can pre-organize a molecule for optimal binding to a receptor, enhancing potency and selectivity.
Caption: Conformational equilibrium in protonated 3-fluoropiperidine.
Conclusion
The journey of fluorinated piperidine carboxylic acids from niche chemical curiosities to indispensable tools in drug discovery is a testament to the progress of synthetic organic chemistry and the deepening understanding of molecular design principles. The historical development, driven by the need for greater control over molecular properties, has yielded a sophisticated toolkit of synthetic methods. From robust hydrogenation of pyridine precursors to elegant biocatalytic and photochemical strategies, researchers now have unprecedented access to these complex scaffolds. As drug development continues to demand molecules with finely tuned properties for enhanced efficacy and safety, the strategic application of fluorinated piperidine carboxylic acids is set to play an even more critical role in the future of medicine.
References
-
Wiesenfeldt, M. P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Zanardi, A., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Pradal, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Supporting Information. [Link]
-
Mercadante, M. A., et al. (2018). The conformational preferences of fluorinated piperidine derivatives. ResearchGate. [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
-
Kiss, L., et al. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry. [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster News. [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. [Link]
- Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Pradal, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Beaver, M. G., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
-
Koudih, R., et al. (2012). Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. European Journal of Medicinal Chemistry. [Link]
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]
-
Wiesenfeldt, M. P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]
-
Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
-
ResearchGate. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Drug Discovery. ResearchGate. [Link]
-
Wikipedia. Organofluorine chemistry. Wikipedia. [Link]
-
Castro, J. L., et al. (1998). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]
-
Kiss, L., et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYU dissertations. [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. ResearchGate. [Link]
-
Angell, C. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
Ye, N., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]
-
Lee, K., et al. (1995). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID AND ITS DERIVATIVES. TETRAHEDRON. [Link]
-
Li, B., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 14. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Potential Therapeutic Targets for 3-Fluoropiperidine-4-Carboxylic Acid Analogs
Introduction: The Therapeutic Potential of Fluorinated Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with complex protein targets. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] Fluorination can alter a compound's metabolic stability, membrane permeability, and binding affinity for its target protein by modulating basicity (pKa) and lipophilicity.[3][4] This guide focuses on the therapeutic potential of 3-fluoropiperidine-4-carboxylic acid analogs, a class of compounds poised for exploration in drug discovery. Based on the rich pharmacology of structurally related molecules, this document will explore the most promising therapeutic targets, provide detailed experimental protocols for their investigation, and delineate the underlying signaling pathways.
Primary Therapeutic Target Classes
Based on extensive analysis of existing literature, three primary target classes emerge as highly relevant for 3-fluoropiperidine-4-carboxylic acid analogs:
-
GABA Transporters (GATs): As analogs of nipecotic acid (piperidine-3-carboxylic acid), a known GABA uptake inhibitor, these compounds are strong candidates for modulating GABAergic neurotransmission.
-
Glycine Transporters (GlyTs): The piperidine core is also a key feature in inhibitors of glycine transporters, suggesting a potential role in pain and neurological disorders.
-
NMDA Receptors: A subset of piperidine derivatives acts as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and excitotoxicity.
GABA Transporters (GATs): Tuning Inhibitory Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its reuptake from the synaptic cleft is mediated by four distinct transporter subtypes: GAT1, GAT2, GAT3, and BGT1.[5][6] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[7] This mechanism is clinically validated with the anti-epileptic drug tiagabine, a GAT1 inhibitor.[5] Dysregulation of GABAergic signaling is implicated in epilepsy, anxiety disorders, sleep disorders, and pain.[5][8]
GAT Subtypes as Therapeutic Targets
-
GAT1: Predominantly located on presynaptic neurons and surrounding glial cells, GAT1 is the most abundant GABA transporter in the brain.[6] Its inhibition is a proven strategy for seizure control.[5]
-
GAT2 & GAT3: These subtypes are also expressed in the CNS, and their distinct localization patterns suggest that subtype-selective inhibitors could offer more targeted therapeutic effects with potentially fewer side effects.[9] For instance, selective inhibition of glial GABA uptake is thought to be a promising strategy.[5]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 3-fluoropiperidine-4-carboxylic acid analogs is limited, general principles for GAT inhibitors can be extrapolated. The piperidine ring serves as a GABA mimetic, and its substituents dictate affinity and selectivity for the different GAT subtypes. The introduction of a fluorine atom at the 3-position is expected to influence the compound's pKa, which can impact its interaction with the transporter's binding pocket.[4] The carboxylic acid at the 4-position is crucial for mimicking the carboxylate of GABA.
Experimental Protocols for GAT Inhibition
This assay directly measures the inhibition of GABA transport into cells overexpressing a specific GAT subtype.
Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GAT subtype of interest (e.g., GAT1) in appropriate culture medium.
-
Plating: Seed cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.
-
Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).
-
Compound Preparation: Prepare serial dilutions of the 3-fluoropiperidine-4-carboxylic acid analogs in the assay buffer.
-
Assay Procedure:
-
Wash the cell monolayer twice with assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for 10-20 minutes at room temperature.
-
Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a scintillation cocktail.
-
Quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
This technique allows for the measurement of extracellular GABA levels in specific brain regions of freely moving animals following administration of a test compound.
Protocol:
-
Animal Surgery: Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or cortex) in an anesthetized rat or mouse.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to determine the basal extracellular GABA concentration.
-
Compound Administration: Administer the test compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
GABA Quantification: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Compare the post-administration GABA levels to the baseline to determine the effect of the compound on extracellular GABA.
GABAergic Synaptic Transmission Pathway
Caption: GABAergic Synaptic Transmission.
Glycine Transporters (GlyTs): A Target for Neuropathic Pain
Glycine is another major inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[10] Its extracellular concentrations are regulated by two main transporters: GlyT1, located primarily on glial cells, and GlyT2, found on presynaptic glycinergic neurons.[11][12] Inhibition of these transporters enhances glycinergic neurotransmission and has shown significant promise in preclinical models of neuropathic pain, a condition often refractory to conventional analgesics.[10][13]
GlyT Subtypes and Their Roles in Pain
-
GlyT1: By regulating glycine levels at glutamatergic synapses, GlyT1 also modulates the activity of NMDA receptors, where glycine acts as a co-agonist.[14][15] Inhibition of GlyT1 can therefore have complex effects on both inhibitory and excitatory signaling.
-
GlyT2: Selective inhibition of GlyT2 is a more direct approach to enhancing inhibitory glycinergic signaling at pain-processing synapses in the spinal cord.[11]
Studies have shown that co-administration of GlyT1 and GlyT2 inhibitors can produce synergistic antiallodynic effects in animal models of neuropathic pain.[7]
Experimental Protocols for GlyT Inhibition
This assay is analogous to the GABA uptake assay and is used to determine the potency of compounds at specific GlyT subtypes.
Protocol:
-
Cell Culture and Plating: Use CHO or HEK293 cells stably expressing human GlyT1 or GlyT2.
-
Assay Buffer: Use a balanced salt solution (e.g., HBSS) buffered with HEPES.
-
Compound and Substrate Preparation: Prepare dilutions of test compounds and a solution of [³H]glycine.
-
Assay Procedure:
-
Wash cells and pre-incubate with test compounds.
-
Initiate uptake with [³H]glycine.
-
Incubate for a defined period.
-
Terminate uptake by washing with ice-cold buffer.
-
Lyse cells and measure radioactivity.
-
-
Data Analysis: Calculate IC50 values.
This is a fluorescence-based, high-throughput assay that measures changes in membrane potential resulting from the electrogenic transport of glycine.[16][17]
Protocol:
-
Cell Plating: Plate cells expressing the GlyT of interest in a 384-well plate.
-
Dye Loading: Load the cells with a voltage-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.[2][18][19]
-
Compound Addition: Use a FLIPR instrument to add test compounds to the wells.
-
Glycine Stimulation: After a short incubation, add glycine to stimulate transporter activity.
-
Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the change in membrane potential.
-
Data Analysis: Inhibitors of GlyT will reduce the glycine-induced change in fluorescence. Calculate IC50 values from concentration-response curves.
Glycinergic Neurotransmission in Pain Modulation
Caption: Glycinergic Modulation of Pain.
NMDA Receptors: Modulating Excitatory Signaling
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[20] However, their overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases and stroke.[21][22] Piperidine-containing compounds have been developed as NMDA receptor antagonists, with some showing selectivity for specific subtypes, such as those containing the NR2B subunit.[18][23]
NMDA Receptor Subtypes as Targets
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D).[24] The GluN2 subunit composition determines the receptor's pharmacological and biophysical properties. NR2B-containing receptors are of particular interest as their distribution is more restricted than other subtypes, potentially allowing for more targeted therapeutic intervention with fewer side effects.[1]
Experimental Protocols for NMDA Receptor Antagonism
This "gold standard" technique provides detailed information on the mechanism of action of NMDA receptor antagonists.[5][25]
Protocol:
-
Cell Preparation: Use cultured neurons or cells expressing specific recombinant NMDA receptor subtypes (e.g., GluN1/GluN2B).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions: Prepare an internal pipette solution and an external solution containing NMDA and glycine to activate the receptors.
-
Obtaining a Whole-Cell Recording: Form a high-resistance seal between the patch pipette and the cell membrane, and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Drug Application: Apply the test compound to the cell via the external solution.
-
Data Acquisition: Record the NMDA receptor-mediated currents in the absence and presence of the compound at different concentrations and membrane potentials.
-
Data Analysis: Determine the IC50 value and assess the voltage dependency of the block.
NMDA Receptor Signaling in Excitotoxicity
Caption: NMDA Receptor-Mediated Excitotoxicity.
Quantitative Data Summary
| Compound Class | Target | Ligand/Analog | Ki / IC50 | Reference |
| Piperidine-based | NMDA Receptor | (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | 74 nM (Ki) | [12] |
| Piperazine-dicarboxylic acid derivative | NMDA Receptor (GluN2A) | Compound 18d | 30.3% antagonism at 100 µM | [26] |
| Piperazine-dicarboxylic acid derivative | NMDA Receptor (GluN2B) | Compound 18d | 37.1% antagonism at 100 µM | [26] |
Conclusion and Future Directions
The 3-fluoropiperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics targeting key players in neurotransmission. The primary targets identified—GABA transporters, glycine transporters, and NMDA receptors—are all clinically relevant for a range of neurological and psychiatric disorders. The strategic incorporation of fluorine offers a valuable tool for fine-tuning the pharmacological properties of these analogs.
Future research should focus on the synthesis of a focused library of 3-fluoropiperidine-4-carboxylic acid analogs with systematic variations in stereochemistry and substitution patterns. High-throughput screening against the identified targets, followed by more detailed characterization using the experimental protocols outlined in this guide, will be crucial for identifying lead compounds. A thorough investigation of the structure-activity relationships will provide a deeper understanding of how the fluorine atom influences target engagement and will guide the optimization of potency, selectivity, and pharmacokinetic properties. Ultimately, this systematic approach will pave the way for the potential clinical development of this promising class of compounds.
References
- Spinal antiallodynia action of glycine transporter inhibitors in neurop
- Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neurop
- Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. PubMed.
- Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. PubMed.
- Glycine transporter inhibitors as a novel drug discovery strategy for neurop
- GABA transporters as targets for new drugs. PubMed.
- Ways of modulating GABA transporters to treat neurological disease. (2024). Taylor & Francis Online.
- Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed.
- GABA transporters as drug targets for modul
- Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kain
- GlyT | Inhibitors | MedChemExpress. MedChemExpress.
- Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed.
- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays.
- Glycine Transporter Type-1 and its Inhibitors | Bentham Science. Bentham Science.
- Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applic
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). PubMed.
- FLIPR Membrane Potential Assay Kit Guide. Molecular Devices.
- Glycine transporter type-1 and its inhibitors. PubMed.
- GLYT1 Transporter Assay. BioIVT.
- Whole Cell P
- NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic str
- WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
- GABA Transporters. Sigma-Aldrich.
- 1-(Boc)-3-Fluoropiperidine-4-carboxylic acid | MedChemExpress. MedChemExpress.
- FLIPR Membrane Potential Assay Kit explorer form
- FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). NCBI.
- Product Name: 36000_ScreenQuest™ FLIPR Membrane Potential Assay Kit Orange Fluorescence.
- DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
- NMDA Receptors: Distribution, Role, and Insights into Neuropsychi
- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays.
- Activation Mechanisms of the NMDA Receptor. NCBI.
- Coupling of the NMDA receptor to neuroprotective and neurodestructive events. PubMed Central.
- Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. (2018). PubMed Central.
- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
- Establishing a linearly responding [³H]GABA uptake assay in an...
- NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds.
- 1303973-41-2 | 3-Fluoropiperidine-4-carboxylic acid. ChemScene.
- Inhibitors of the glycine transporter type-2 (GlyT-2)
- The role of structure activity relationship studies in the search for new GABA uptake inhibitors. PubMed.
- Measured IC50 values for selected compounds.
- Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
- GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed.
- Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. (2014). PubMed.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.
- A metabonomic study of inhibition of GABA uptake in the cerebral cortex.
Sources
- 1. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 2. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 3. Uptake and release of [3H]gamma-aminobutyric acid by embryonic spinal cord neurons in dissociated cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KEGG PATHWAY: GABAergic synapse - Reference pathway [kegg.jp]
- 15. Making sure you're not a bot! [nanion.de]
- 16. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of Mono-Fluorinated Piperidine Rings
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile three-dimensional framework for orienting functional groups toward biological targets. The strategic introduction of fluorine, an element with unique stereoelectronic properties, into this privileged scaffold has emerged as a powerful tool in modern drug design.[3][4] Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its conformational preferences.[3][4] This guide provides an in-depth exploration of the conformational analysis of mono-fluorinated piperidine rings, offering researchers and drug development professionals a comprehensive understanding of the controlling forces and analytical methodologies in this critical area.
The Conformational Landscape of the Piperidine Ring
The parent piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial or equatorial positions. For a monosubstituted piperidine, the substituent generally prefers the sterically less hindered equatorial position to avoid 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is known as the A-value. However, the introduction of a highly electronegative fluorine atom dramatically alters this simple steric model, bringing subtle yet powerful stereoelectronic effects to the forefront.
The Influence of a Single Fluorine Substituent
The conformational preference of a fluorine atom on a piperidine ring is a nuanced interplay of several competing factors, including steric repulsion, charge-dipole interactions, hyperconjugation, and dipole minimization.[4][5][6] Understanding these effects is paramount for predicting and controlling the three-dimensional structure of fluorinated drug candidates.
Key Stereoelectronic Effects Governing Conformation
A systematic survey of diversely substituted and protected fluorinated piperidine derivatives has revealed that delocalization forces such as charge-dipole interactions and hyperconjugation, alongside solvation and solvent polarity, play a major role in stabilizing specific conformers.[3][7]
-
Charge-Dipole Interactions: In protonated piperidinium salts, a strong, stabilizing interaction can occur between the positive charge on the nitrogen (N-H+) and the partial negative charge on an axial fluorine atom.[8][9] This through-space electrostatic attraction can be a dominant factor, often overriding steric considerations and favoring the axial conformer.[8][9]
-
Hyperconjugation (σ → σ interactions):* Hyperconjugation involves the delocalization of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ*). In fluorinated piperidines, two key types of hyperconjugation are particularly influential:
-
The Gauche Effect: This effect describes the tendency for a conformation with vicinal electronegative substituents to be more stable when they are gauche (dihedral angle of ~60°) rather than anti (180°).[10][11] This is often explained by a stabilizing σC-H → σ*C-F hyperconjugative interaction, which is maximized in the gauche arrangement.[10][11][12]
-
The Anomeric Effect: A generalized anomeric effect can be observed when fluorine is at the C2 or C6 position (α to the nitrogen). This involves the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the C-F bond (σ*C-F).[13][14] This interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, a geometry that often favors an axial fluorine orientation.
-
-
Dipole Minimization: The highly polarized C-F bond creates a significant dipole moment. The overall molecular dipole moment can be minimized when the C-F bond dipole is oriented in a way that opposes other bond dipoles in the molecule, which can influence the conformational equilibrium.[4][5]
The interplay of these forces means that, contrary to simple steric predictions, an axial fluorine is often preferred, particularly in protonated species.[5][6]
The Critical Role of the Nitrogen Substituent and Protonation State
The conformational behavior of a fluorinated piperidine is profoundly influenced by the substituent on the nitrogen atom and its protonation state.
-
N-H and N-Alkyl Piperidines: In their protonated forms, these piperidines often show a strong preference for an axial fluorine due to the powerful N+-H···F-C charge-dipole interaction.[8] In the free base form, the preference is less pronounced and other effects like hyperconjugation and dipole-dipole interactions become more significant.
-
N-Acyl and N-Aryl Piperidines: When the nitrogen is acylated or attached to an aromatic ring, its lone pair can conjugate with the adjacent π-system.[15][16] This increases the sp2 character of the nitrogen and introduces planarity, leading to a "pseudo-allylic strain" that can force a substituent at the 2-position into an axial orientation to minimize steric clashes.[15][16]
The Impact of Solvent Polarity
Solvation and solvent polarity can dramatically shift the conformational equilibrium.[3][7] For instance, in some N-protected 3,5-difluoropiperidines, the fluorine atoms adopt an equatorial orientation in a nonpolar solvent like chloroform, but the equilibrium can be inverted to favor the axial conformation in a polar solvent like DMSO.[5] This is because polar solvents can better stabilize the conformer with the larger overall dipole moment, which is often the one with axial fluorine atoms.[3][5]
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough conformational analysis of mono-fluorinated piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary experimental tool for determining the conformation of fluorinated piperidines in solution.[3][7]
Key NMR Parameters:
| NMR Parameter | Information Provided | Typical Application |
| ³J(H,H) Coupling Constants | Dihedral angle between vicinal protons (Karplus relationship). | Determines chair conformation and relative stereochemistry of ring protons. |
| ³J(F,H) Coupling Constants | Dihedral angle between fluorine and a vicinal proton. | Crucial for determining the axial/equatorial orientation of the fluorine atom. A large ³J(F,H) (~30-45 Hz) typically indicates an anti-periplanar (axial-axial) relationship, while a small coupling (~5-15 Hz) suggests a gauche (axial-equatorial or equatorial-equatorial) relationship.[5][6] |
| ¹⁹F-¹H Heteronuclear NOE (HOESY) | Through-space proximity of fluorine and proton nuclei. | Provides internuclear distances to corroborate conformational assignments derived from coupling constants.[17] |
| Chemical Shifts (¹H, ¹³C, ¹⁹F) | The electronic environment of the nuclei. | Can be sensitive to conformational changes and substituent effects. |
Experimental Protocol: Determining Fluorine Orientation via ³J(F,H) Coupling Constants
-
Sample Preparation: Dissolve the purified mono-fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.[5]
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz.
-
Spectral Analysis:
-
Identify the proton signals corresponding to the hydrogens on the carbons adjacent to the fluorinated carbon.
-
Measure the coupling constant (in Hz) between the fluorine and these vicinal protons.
-
Interpretation:
-
A large coupling constant (e.g., > 30 Hz) for a vicinal proton indicates a dihedral angle of approximately 180°, which is consistent with an axial fluorine and an axial proton.
-
Smaller coupling constants (e.g., < 15 Hz) suggest gauche relationships, consistent with an equatorial fluorine or an axial fluorine and an equatorial proton.
-
-
-
Validation: Correlate the findings with ³J(H,H) coupling constants and, if necessary, 2D NMR experiments like COSY and HSQC to ensure correct signal assignment.
Computational Chemistry
Density Functional Theory (DFT) computations are invaluable for predicting the relative energies of different conformers and for rationalizing experimental observations.[3]
Workflow: Computational Conformational Analysis
The following diagram outlines a typical workflow for the computational analysis of a mono-fluorinated piperidine.
Caption: A typical workflow for computational conformational analysis.
Detailed Steps:
-
Structure Generation: Build initial 3D structures for both the axial-fluorine and equatorial-fluorine chair conformers.
-
Geometry Optimization: Perform full geometry optimizations using a suitable DFT functional and basis set (e.g., M06-2X/def2-QZVPP is commonly used for these systems).[3]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies.
-
Solvation Modeling: To account for solvent effects, repeat the calculations using a polarizable continuum model (PCM) that corresponds to the solvent used in NMR experiments.[3]
-
Energy Comparison: Compare the Gibbs free energies (ΔG) of the axial and equatorial conformers to predict the most stable conformation.
-
Natural Bond Orbital (NBO) Analysis: Use NBO analysis to dissect the electronic structure and quantify the strength of specific hyperconjugative interactions (e.g., nN → σ*C-F) that contribute to the stability of a particular conformer.
Implications for Drug Design and Development
A thorough understanding of the conformational preferences of mono-fluorinated piperidines provides a powerful advantage in rational drug design.
-
Conformational Constraint: By strategically placing a fluorine atom, medicinal chemists can lock the piperidine ring into a desired conformation, reducing the entropic penalty upon binding to a biological target. This can lead to significant improvements in binding affinity and selectivity.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine lowers the basicity (pKa) of the piperidine nitrogen.[18][19][20] This can be beneficial for improving oral absorption and reducing off-target effects, such as hERG channel liability.[18][19][21]
-
Vectorial Display of Substituents: Controlling the axial/equatorial preference of fluorine indirectly controls the orientation of other substituents on the ring. This allows for the precise positioning of pharmacophoric elements to optimize interactions within a protein binding pocket.
The following diagram illustrates the logical relationship between fluorine substitution and its downstream effects on drug properties.
Caption: Impact of fluorination on drug design logic.
Conclusion
The conformational analysis of mono-fluorinated piperidines is a field where classical steric considerations give way to a fascinating array of stereoelectronic effects. The preference for a fluorine substituent to occupy an axial or equatorial position is a delicate balance of hyperconjugation, electrostatic interactions, and solvation effects, all of which are modulated by the nature of the nitrogen substituent. By leveraging a synergistic combination of high-field NMR spectroscopy and modern computational chemistry, researchers can elucidate and predict the conformational behavior of these important scaffolds. This knowledge empowers drug discovery professionals to use fluorine as a strategic design element, enabling the fine-tuning of molecular shape and physicochemical properties to create safer and more efficacious medicines.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]
-
Lalli, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. [Link]
-
Thiehoff, C., Rey, Y. P., & Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1582–1593. [Link]
-
Wikipedia. (n.d.). Gauche effect. [Link]
-
Castro, J. L., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(13), 2473–2476. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11039–11045. [Link]
-
Zhang, Y., & Tantillo, D. J. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8345–8353. [Link]
-
Cormanich, R. A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 38. [Link]
-
Linclau, B., et al. (2016). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]
-
Wikipedia. (n.d.). Anomeric effect. [Link]
-
Cormanich, R., et al. (2017). Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. PubMed. [Link]
-
Wikipedia. (n.d.). Hyperconjugation. [Link]
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Gauche effect - Wikipedia [en.wikipedia.org]
- 11. Gauche_effect [chemeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 15. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]
Methodological & Application
Application Note & Protocol: A Practical Laboratory Synthesis of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
Abstract
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid scaffold is a particularly valuable building block for the synthesis of novel therapeutics. This guide provides a detailed, three-part protocol for the synthesis of this compound, starting from the commercially available 1-Boc-piperidine-4-carboxylic acid. The described methodology is robust, scalable, and relies on well-established chemical transformations, including enolate formation and electrophilic fluorination. Each step is accompanied by expert insights into the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals.[1] The strategic introduction of fluorine can profoundly influence the molecule's properties. For instance, fluorine substitution can lower the pKa of the piperidine nitrogen, a modification often used to disrupt off-target interactions, such as with the hERG potassium ion channel, thereby improving the cardiovascular safety profile of a drug candidate. The synthesis of stereochemically defined fluorinated piperidines, however, presents significant challenges.[1]
This document outlines a reliable and accessible synthetic route to this compound, a versatile intermediate for drug discovery programs. The presented three-step sequence (Figure 1) is designed for practicality in a standard organic chemistry laboratory.
Overall Synthetic Strategy
The synthesis begins with the readily available 1-Boc-piperidine-4-carboxylic acid. A three-step sequence is employed:
-
Esterification: The carboxylic acid is first converted to its methyl ester to protect it from reacting with the strong base in the subsequent step and to activate the α-proton at the C3 position.
-
α-Fluorination: The core transformation involves the generation of a lithium enolate at the C3 position, which is then quenched with an electrophilic fluorine source to install the fluorine atom.
-
Saponification: The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid product.
Figure 1. Overall synthetic workflow.
Materials and Safety Precautions
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity |
| 1-Boc-piperidine-4-carboxylic acid | 84358-13-4 | Sigma-Aldrich, TCI | >98% |
| Trimethylsilyldiazomethane (2.0 M in hexanes) | 18107-18-1 | Sigma-Aldrich | 2.0 M |
| Diisopropylamine | 108-18-9 | Sigma-Aldrich | >99.5% |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | Sigma-Aldrich | 2.5 M |
| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | Sigma-Aldrich | >97% |
| Lithium hydroxide monohydrate | 1310-66-3 | Sigma-Aldrich | >98% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Acros Organics | >99.9% |
| Anhydrous Methanol (MeOH) | 67-56-1 | Fisher Scientific | >99.8% |
| Diethyl Ether | 60-29-7 | Fisher Scientific | ACS |
| Ethyl Acetate | 141-78-6 | Fisher Scientific | ACS |
| Hydrochloric Acid (1M and 2M) | 7647-01-0 | Fisher Scientific | ACS |
Safety First: A Self-Validating System
Trustworthiness: A protocol's integrity is demonstrated by its inherent safety and reproducibility. This synthesis involves hazardous materials that demand strict adherence to safety protocols. By following these guidelines, you create a self-validating system where procedural correctness ensures a safe operating environment.
-
n-Butyllithium (n-BuLi): A pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. Always handle under an inert atmosphere (Argon or Nitrogen) using syringe and cannula techniques. Quench any residual n-BuLi slowly with isopropanol at low temperatures before workup.
-
Trimethylsilyldiazomethane (TMSCHN2): A toxic and potentially explosive reagent, especially if not handled as a solution. It is a safer alternative to diazomethane but should still be used with caution in a well-ventilated fume hood. Avoid contact with strong acids or ground glass joints which can initiate detonation.
-
Lithium Diisopropylamide (LDA): A strong, corrosive base. While not pyrophoric, it reacts vigorously with water. Prepare fresh before use or titrate commercial solutions to determine the exact molarity.
-
N-Fluorobenzenesulfonimide (NFSI): A powerful electrophilic fluorinating agent and a strong oxidant.[2] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part 1: Esterification of 1-Boc-piperidine-4-carboxylic acid
Expertise & Experience: To perform the subsequent α-fluorination, the acidic proton of the carboxylic acid must be masked. Esterification to the methyl ester is a common and effective strategy. While several methods exist (e.g., Fischer esterification), using trimethylsilyldiazomethane (TMSCHN2) is highly efficient, proceeds under mild conditions, and simplifies purification due to the clean reaction profile.[3][4]
Protocol 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
To a 250 mL round-bottom flask, add 1-Boc-piperidine-4-carboxylic acid (10.0 g, 43.6 mmol) and dissolve it in a mixture of anhydrous methanol (80 mL) and anhydrous toluene (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise via syringe until a persistent pale yellow color is observed, indicating a slight excess of the reagent. This typically requires approximately 24-25 mL.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Quench the excess TMSCHN2 by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, is typically of sufficient purity (>95%) to be used directly in the next step. If necessary, it can be purified by flash column chromatography.
-
Yield: ~10.5 g (quantitative).
-
Part 2: α-Fluorination of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
Expertise & Experience: This is the critical C-F bond-forming step. The strategy involves deprotonation at the C3 position to form a kinetic lithium enolate, which is then trapped by an electrophilic fluorine source.
-
Choice of Base: Lithium diisopropylamide (LDA) is the base of choice. Its bulky nature makes it non-nucleophilic, preventing it from attacking the ester carbonyl. It is also a very strong base, ensuring rapid and complete deprotonation at the desired position.
-
Temperature Control: The reaction is conducted at -78 °C (a dry ice/acetone bath). This is crucial for forming the kinetic enolate at the less-substituted C3 position and for maintaining the stability of the enolate once formed.
-
Choice of Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is selected as the electrophilic fluorine source. It is a bench-stable solid that is highly effective for fluorinating enolates.[2] Selectfluor® is another excellent alternative.[5][6]
Figure 2. Mechanism of LDA-mediated α-fluorination.
Protocol 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylate
-
Prepare the LDA solution: In a flame-dried 500 mL three-neck flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (7.3 mL, 52.3 mmol). Cool the solution to -78 °C. Slowly add n-butyllithium (2.5 M in hexanes, 20.0 mL, 50.0 mmol) dropwise. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
In a separate flame-dried 250 mL flask, dissolve the crude methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (10.5 g, 43.2 mmol) in anhydrous THF (50 mL).
-
Using a cannula, slowly add the ester solution to the pre-formed LDA solution at -78 °C over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour to allow for complete enolate formation.
-
In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (15.0 g, 47.5 mmol) in anhydrous THF (50 mL).
-
Add the NFSI solution to the enolate mixture via cannula over 20 minutes, keeping the temperature at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the product as a mixture of diastereomers.
-
Expected Yield: 7-9 g (62-80%).
-
Part 3: Saponification to the Final Product
Expertise & Experience: The final step is a standard ester hydrolysis, also known as saponification.[7][8][9] Using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a mild and effective method that minimizes potential side reactions. The reaction is typically straightforward, but an acidic workup is required to protonate the carboxylate salt to yield the final carboxylic acid.
Protocol 3: Synthesis of this compound
-
Dissolve the purified methyl 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylate (7.0 g, 26.8 mmol) in a mixture of THF (60 mL) and water (30 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (2.25 g, 53.6 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH ~2-3 by the slow addition of 2 M HCl. A white precipitate should form.
-
Extract the product from the acidic aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting white solid is the final product, this compound. It can be further purified by recrystallization if necessary.
-
Expected Yield: ~6.3 g (95%).
-
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. By breaking the synthesis down into three distinct and well-understood transformations, this guide empowers researchers to confidently produce this valuable fluorinated building block. The emphasis on the rationale behind reagent choice and reaction conditions, coupled with strict safety protocols, ensures a robust and self-validating workflow suitable for applications in pharmaceutical and chemical research.
References
-
MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PMC. Available at: [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]
-
Sodeoka, M., et al. (2006). An Efficient Enantioselective Fluorination of Various β-Ketoesters Catalyzed by Chiral Palladium Complexes. Journal of the American Chemical Society. Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
-
Pensool. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Available at: [Link]
-
Wikipedia. (n.d.). Saponification. Available at: [Link]
-
Chemistry LibreTexts. (2023). Saponification. Available at: [Link]
-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]
-
Madani, A., et al. (2022). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Organic Letters. Available at: [Link]
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Saponification - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Incorporation of 1-(Boc)-3-fluoropiperidine-4-carboxylic Acid in Advanced Peptide Synthesis
Introduction: The Strategic Advantage of Fluorination in Peptide Drug Design
The selective introduction of fluorine into peptide scaffolds has become a cornerstone of modern medicinal chemistry and drug development.[1][2][3] As the most electronegative element, fluorine imparts unique physicochemical properties that can profoundly enhance the therapeutic profile of a peptide.[4][5] Key advantages of peptide fluorination include:
-
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[6][7]
-
Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which may improve membrane permeability and bioavailability.[8][9] Furthermore, the inductive effect of fluorine can modulate the pKa of nearby functional groups, influencing binding interactions and solubility.[10]
-
Conformational Control: The steric bulk and stereoelectronic effects of fluorine can impose specific conformational constraints on the peptide backbone, locking it into a bioactive conformation and potentially increasing target affinity and selectivity.[4][11]
-
Novel Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions with protein targets, which are not possible with native amino acids.[6]
1-(Boc)-3-fluoropiperidine-4-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog designed to leverage these benefits. Its rigid piperidine scaffold pre-organizes the peptide backbone, while the 3-fluoro substituent provides a powerful tool for fine-tuning the molecule's electronic and steric properties. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this valuable building block into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profile and Structural Impact
1-(Boc)-3-fluoropiperidine-4-carboxylic acid is supplied as a tert-butyloxycarbonyl (Boc) protected building block, making it compatible with the widely used Boc/Bzl protection strategy in SPPS.[12][13] However, its primary application is within the orthogonal Fmoc/tBu strategy, where the Boc group on the piperidine nitrogen acts as a permanent side-chain protecting group that is removed during the final acid-mediated cleavage step.
Key Properties:
-
CAS Number: 614731-04-3 (for a related isomer, specific CAS may vary)
-
Molecular Formula: C11H18FNO4[14][]
-
Molecular Weight: 247.26 g/mol [14][]
-
Structure: A piperidine ring substituted with a fluorine atom at the 3-position and a carboxylic acid at the 4-position. The ring nitrogen is protected by a Boc group.
The stereochemistry of the fluorine and carboxylic acid groups is critical. The relative orientation of the C-F bond can significantly influence the piperidine ring's conformational equilibrium (chair, boat, or twist-boat). Studies on similar 3-fluoropiperidine systems have shown that the fluorine atom can exhibit a preference for the axial position, which can be rationalized by favorable dipole interactions within the molecule.[10][11] This conformational bias is transmitted to the peptide backbone, influencing local secondary structure and the presentation of adjacent side chains for target recognition.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid into a peptide sequence via the standard Fmoc/tBu strategy follows a modified cycle of deprotection, activation, and coupling. Due to the steric hindrance imposed by the cyclic structure and the α-substituents, special considerations are required for the activation and coupling step to achieve high efficiency.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for Incorporation
This section provides a detailed, step-by-step protocol for the manual coupling of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid onto a resin-bound peptide with a free N-terminal amine using the Fmoc/tBu strategy.
Materials:
-
Resin-bound peptide with a free amine (e.g., post-Fmoc deprotection)
-
1-(Boc)-3-fluoropiperidine-4-carboxylic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Kaiser Test Kit (or other ninhydrin-based test) for monitoring
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Protocol:
A. Standard Fmoc Group Deprotection
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF. Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3-5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[16][17]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove all traces of piperidine.
B. Activation and Coupling of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid Rationale: Due to significant steric hindrance, standard carbodiimide activators like DIC may result in low coupling efficiency.[18] Uronium/aminium salt-based reagents like HATU or HCTU are highly recommended as they form more reactive intermediates, driving the reaction to completion.[19]
-
In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
-
1-(Boc)-3-fluoropiperidine-4-carboxylic acid: 4 equivalents (0.4 mmol, ~99 mg)
-
HATU: 3.9 equivalents (0.39 mmol, ~148 mg)
-
in anhydrous DMF (approx. 2 mL).
-
-
Add DIEA: 8 equivalents (0.8 mmol, ~139 µL) to the activation mixture. The solution may change color (typically to yellow). Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activation solution to the deprotected peptide-resin from Step A.5.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. An extended coupling time is crucial for sterically hindered residues.[20]
-
Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to Step C.
-
Positive Result (beads turn dark blue/purple): The coupling is incomplete. There are still free amines present. Continue to the "Double Coupling" procedure below.
-
Double Coupling Procedure (if necessary):
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3 times).
-
Repeat Steps B.1 through B.4 to perform a second coupling. A fresh activation solution is required.
-
After the second coupling (another 2 hours), perform a final Kaiser test. If the test is still positive, consider capping the remaining free amines to avoid the formation of deletion peptide sequences.
C. Washing and Continuation of Synthesis
-
Once coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin extensively to remove all excess reagents and byproducts. A typical sequence is:
-
DMF (3-5 times)
-
DCM (3-5 times)
-
DMF (3-5 times)
-
-
The resin is now ready for the deprotection of the next Fmoc-amino acid in the sequence.
D. Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the piperidine nitrogen.[16]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Summary of Recommended Coupling Conditions
| Parameter | Recommendation | Rationale & Notes |
| Amino Acid | 1-(Boc)-3-fluoropiperidine-4-carboxylic acid | A sterically hindered, conformationally constrained building block. |
| Equivalents (AA) | 3 - 5 eq. | Ensures a high concentration to drive the reaction forward. |
| Coupling Reagent | HATU, HCTU, HBTU, COMU | Uronium/aminium salts are highly efficient for hindered couplings.[19] Avoid standard carbodiimides unless necessary. |
| Equivalents (Reagent) | 0.95 eq. relative to the amino acid | (e.g., 3.8 - 4.9 eq. relative to resin) |
| Base | DIEA, NMM | Non-nucleophilic base required for activation. Use 2 eq. for every 1 eq. of coupling reagent. |
| Solvent | Anhydrous DMF | Standard solvent for SPPS. |
| Reaction Time | 2 - 4 hours (per coupling) | Extended time is necessary to overcome steric hindrance. |
| Monitoring | Kaiser (ninhydrin) Test | Essential to confirm the completion of the coupling reaction before proceeding.[21] |
| Troubleshooting | Double Couple / Capping | If the first coupling is incomplete, a second coupling is strongly advised. Capping prevents deletion sequences. |
References
- Fluorinated peptide biomaterials - PMC - NIH. (n.d.).
- Carpino, L. A. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent.
- Abdel-Aal, Y. B., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.
- Wang, F., et al. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides.
- McDaniel, J. W., et al. (2018).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Mewis, R. E., et al. (2019). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC.
- Mykhailiuk, P. K. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
- The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
- 1-BOC-4-FLUORO-4-PIPERIDINECARBOXYLIC ACID | 614731-04-3. (n.d.). ChemicalBook.
- Utilization of fluorinated α-amino acids in small molecule drug design. (2020).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007).
- Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). Organic Chemistry Frontiers.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
- Mykhailiuk, P. K. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
- Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. (n.d.). Organic & Biomolecular Chemistry.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- 1-BOC-3-Aminopiperidine. (n.d.). PubChem.
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
- Solid-phase peptide synthesis introduction. (n.d.). GenScript.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn.
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2014).
- CAS 614731-04-3 1-Boc-4-fluoropiperidine-4-carboxylic acid. (n.d.). BOC Sciences.
- Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. (1995). The Journal of Organic Chemistry.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
- 614731-04-3 Cas No. | 4-Fluoropiperidine-4-carboxylic acid, N-BOC protected. (n.d.). Apollo Scientific.
- 1303973-41-2 | 3-Fluoropiperidine-4-carboxylic acid. (n.d.). ChemScene.
- Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Green Chemistry.
- Boc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid. (n.d.). Chem-Impex.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México.
Sources
- 1. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 14. 1-BOC-4-FLUORO-4-PIPERIDINECARBOXYLIC ACID | 614731-04-3 [chemicalbook.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
- 20. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 21. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry
An Application Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] However, the strategic incorporation of fluorine onto the piperidine ring has emerged as a powerful tactic to overcome common drug development hurdles, offering nuanced control over a molecule's metabolic stability, basicity, and conformational behavior.[2][3] This guide provides an in-depth analysis of the applications of fluorinated piperidines, complete with mechanistic insights and actionable protocols for their synthesis and implementation in drug discovery programs.
The Fluorine Advantage: Modulating Molecular Properties
The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond—allow it to exert profound effects on a parent molecule.[2][4] When applied to the piperidine ring, these effects can be leveraged to fine-tune a drug candidate's profile.
Enhancing Metabolic Stability
A primary application of fluorination is to block metabolic oxidation.[2][5] The cytochrome P450 (CYP450) family of enzymes often targets activated C-H bonds for hydroxylation, leading to rapid metabolism and clearance. By replacing a metabolically vulnerable hydrogen with a fluorine atom, chemists can effectively shield the molecule from this metabolic pathway. The high energy of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[6] This strategy can dramatically increase a drug's half-life and oral bioavailability.[3][5]
Mechanism of Metabolic Blocking: The diagram below illustrates how fluorine substitution can prevent CYP450-mediated oxidation at a susceptible position on the piperidine ring.
Caption: CYP450 metabolism is blocked by a C-F bond.
Modulating Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter that influences a drug's solubility, membrane permeability, and potential for off-target effects, such as hERG channel binding.[7][8] Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of the piperidine nitrogen.[9] This reduction in basicity can be beneficial in several ways:
-
Improved Permeability: By reducing the extent of protonation at physiological pH, a lower pKa can lead to increased passive diffusion across biological membranes, including the blood-brain barrier.[2][10]
-
Reduced hERG Liability: A lower pKa is often correlated with reduced affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity.[8][11]
-
Fine-Tuning Target Engagement: Altering the ionization state can modulate interactions with the target protein, potentially increasing binding affinity and selectivity.[9]
| Substitution Pattern | Calculated pKa (Non-Fluorinated) | Calculated pKa (Fluorinated) | ΔpKa |
| 3-Fluoropiperidine | 11.2 | 9.8 | -1.4 |
| 4-Fluoropiperidine | 11.2 | 10.5 | -0.7 |
| 3,3-Difluoropiperidine | 11.2 | 8.1 | -3.1 |
| Data adapted from chemoinformatic calculations, demonstrating the significant pKa reduction upon fluorination.[7][11] |
Conformational Control
Fluorine substitution can exert significant control over the conformational preferences of the piperidine ring, "locking" it into a specific chair conformation.[6][12] This is due to a combination of stereoelectronic effects, including hyperconjugation and charge-dipole interactions.[12][13] For instance, in protonated 3-fluoropiperidines, a stabilizing interaction between the axial C-F bond dipole and the positive charge on the nitrogen often makes the axial conformer more favorable, which is contrary to the typical preference for equatorial substituents.[13][14] This conformational rigidity can be a powerful tool to:
-
Enhance Binding Affinity: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding to a target is reduced.[3]
-
Improve Selectivity: A rigid conformation can improve selectivity by disfavoring binding to off-targets that require a different molecular shape.
Caption: Fluorine alters piperidine conformational preference.
Application Notes & Protocols
The successful application of fluorinated piperidines requires robust synthetic and analytical methodologies.
Protocol 1: Synthesis of cis-3-Fluoropiperidine via Catalytic Hydrogenation
A common and robust method to access fluorinated piperidines is through the hydrogenation of readily available fluoropyridine precursors.[15] This protocol describes a diastereoselective hydrogenation to yield the cis-isomer.
Workflow:
Caption: Workflow for cis-3-Fluoropiperidine synthesis.
Step-by-Step Methodology:
-
Catalyst Preparation: To a hydrogenation vessel, add 3-fluoropyridine (1.0 eq) and a suitable solvent such as methanol (MeOH).
-
Inerting: Carefully purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst Addition: Add a heterogeneous catalyst, such as Palladium on Carbon (Pd/C, 5-10 mol %).[15] Note: The choice of catalyst can be crucial for selectivity and avoiding hydrodefluorination.[15]
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi). The reaction is typically stirred at room temperature or with gentle heating for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or by conversion to a salt (e.g., HCl salt) followed by crystallization.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The cis stereochemistry can be confirmed by analyzing the coupling constants in the NMR spectra.[15]
Protocol 2: Characterization by ¹⁹F NMR Spectroscopy
¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds. It provides information on the number of fluorine environments, their electronic surroundings, and through-bond/through-space couplings to other nuclei.
Self-Validating System:
-
Chemical Shift (δ): The chemical shift of the fluorine signal provides information about its electronic environment. For example, fluorine at the 3-position of a piperidine will have a distinct chemical shift from one at the 4-position.
-
Multiplicity: Coupling to adjacent protons (J-coupling) splits the fluorine signal into a multiplet. The pattern and magnitude of these coupling constants (e.g., ³JHF) are highly dependent on the dihedral angle and can be used to determine the stereochemistry (axial vs. equatorial).[6][12]
-
Integration: The integral of the ¹⁹F signal should be consistent with the number of fluorine atoms in the molecule.
General Procedure:
-
Sample Preparation: Dissolve a small amount of the purified fluorinated piperidine (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Instrument Setup: Acquire the ¹⁹F NMR spectrum on a standard NMR spectrometer. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are typically short. A common external standard is CFCl₃ (δ = 0 ppm).
-
Data Analysis:
-
Identify the chemical shift of the fluorine resonance(s).
-
Analyze the multiplicity to determine couplings to neighboring protons.
-
Compare the observed data to literature values for known fluorinated piperidines or to computational predictions to confirm the structure and conformation.[12]
-
Case Study: Fluorine in CNS Drug Design
The unique properties of fluorinated piperidines make them particularly valuable for drugs targeting the central nervous system (CNS).[10][16] Fluorination can enhance blood-brain barrier (BBB) permeability by increasing lipophilicity and modulating pKa to favor the neutral species required for passive diffusion.[2][17]
For example, the development of certain selective serotonin reuptake inhibitors (SSRIs) and other CNS agents has utilized fluorinated piperidine scaffolds.[3] The introduction of fluorine serves a dual purpose: it blocks potential sites of metabolism, increasing brain exposure, and its conformational effects can lock the pharmacophore in the optimal orientation for binding to CNS targets like the serotonin transporter.[3][10]
Conclusion and Future Outlook
Fluorinated piperidines are more than just simple building blocks; they are strategic tools that enable medicinal chemists to rationally design molecules with improved pharmacokinetic and pharmacodynamic properties.[4][18] By understanding the fundamental principles of how fluorine influences metabolic stability, basicity, and conformation, researchers can address key challenges in drug discovery.[2][6] As synthetic methods for accessing diverse fluorinated piperidines continue to advance, their application is set to expand, paving the way for the development of safer and more effective medicines.[1][15]
References
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00829]
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35380860/]
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.2c00829]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202003423]
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Chemoinformatic-Analysis-of-as-3D-Le-Roch/10a719914b42c9439050d536034f77c44d183893]
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Central Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7596700/]
- The role of fluorine in medicinal chemistry. Archives of Pharmacal Research. [URL: https://link.springer.com/article/10.1007/s12272-012-0102-0]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318357/]
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. [URL: https://www.aifchem.com/blog/fluorine-in-pharmaceuticals-key-properties-drug-development/]
- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [URL: https://www.researchgate.net/publication/282672314_Fluorinated_piperidines_prefer_the_axial_conformation_due_to_stabilising_C-F_N_interactions]
- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. [URL: https://www.chemenu.
- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [URL: https://www.pharmacyjournal.org/index.php/ijpps/article/view/207]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10100490/]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [URL: https://www.researchgate.net/publication/341334808_Understanding_the_Conformational_Behavior_of_Fluorinated_Piperidines_The_Origin_of_the_Axial-F_Preference]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Middlebury College. [URL: https://www.middlebury.edu/college/node/651717]
- Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-drug-candidates-and-chemical-probes-containing-fluorine-substituted_fig2_349272183]
- Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22401175/]
- Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-drug-candidates-containing-fluoroalkyl-substituted-azetidine-7-and_fig3_338950262]
- Application of the all-cis-(multi)fluorinated piperidine building.... ResearchGate. [URL: https://www.researchgate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538435/]
- Applications of Fluorine in Medicinal Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr200286v]
- Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [URL: https://www.eurekaselect.com/article/43330]
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/353982464_Synthesis_and_Chemoinformatic_Analysis_of_Fluorinated_Piperidines_as_3D_Fragments_for_Fragment-Based_Drug_Discovery]
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/9/7728]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/16/5/728]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. nbinno.com [nbinno.com]
- 18. pubs.acs.org [pubs.acs.org]
Navigating the Deprotection of N-Boc Fluorinated Piperidines: A Guide to Methods and Protocols
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine motif is a cornerstone in modern drug discovery, appearing in a vast array of FDA-approved pharmaceuticals. Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling optimal interactions with biological targets. The strategic introduction of fluorine into this privileged scaffold can profoundly enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can modulate pKa, improve metabolic stability, enhance membrane permeability, and lock in specific conformations, all of which are critical parameters in drug design.[1]
The synthesis of these valuable building blocks often necessitates the use of protecting groups to mask the reactive piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is arguably the most common choice for this role. Its robustness under a wide range of synthetic conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group.[2][3] However, the deprotection of N-Boc fluorinated piperidines is not always trivial. The electron-withdrawing nature of the fluorine atom(s) can influence the reactivity of the N-Boc group and the stability of the piperidine ring itself, necessitating a careful selection of deprotection methodology.
This technical guide provides a comprehensive overview of various N-Boc deprotection methods applicable to fluorinated piperidines, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Core Principles of N-Boc Deprotection
The cleavage of the N-Boc group is fundamentally an acid-labile process. The mechanism involves the protonation of the carbamate oxygen, which facilitates the departure of the stable tert-butyl cation, forming an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.
I. Acid-Mediated Deprotection: The Workhorse Methods
Acidic deprotection remains the most common and often most efficient method for N-Boc removal. The two most frequently employed reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
A. Trifluoroacetic Acid (TFA): The Gold Standard
TFA is a strong, volatile acid that enables rapid and clean deprotection, typically at room temperature. It is often used in a mixture with a chlorinated solvent like dichloromethane (DCM).
Mechanism of TFA-Mediated Deprotection:
The reaction proceeds through an E1 elimination pathway. Protonation of the carbonyl oxygen of the Boc group by TFA is followed by the loss of the stable tert-butyl cation. The resulting carbamic acid readily loses carbon dioxide to afford the free amine, which is then protonated by the excess TFA to form the trifluoroacetate salt.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Causality Behind Experimental Choices:
-
Solvent: DCM is a common choice due to its ability to dissolve a wide range of organic compounds and its relative inertness under these acidic conditions.
-
Concentration: A 20-50% solution of TFA in DCM is typically sufficient to drive the reaction to completion in a timely manner.[4]
-
Temperature: The reaction is usually performed at room temperature. Lowering the temperature to 0 °C can sometimes mitigate side reactions with particularly sensitive substrates.
-
Scavengers: The liberated tert-butyl cation is a potent electrophile that can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups.[5] While less common for simple piperidine deprotections, for complex molecules containing sensitive functionalities, the addition of a scavenger like triisopropylsilane (TIS) or anisole is advisable.
Protocol 1: General Procedure for TFA-Mediated N-Boc Deprotection
Materials:
-
N-Boc protected fluorinated piperidine (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected fluorinated piperidine (1.0 eq) in DCM (approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v).[6]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.
-
For isolation of the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected fluorinated piperidine.
B. Hydrochloric Acid (HCl): A Cost-Effective Alternative
Solutions of HCl in organic solvents, such as 1,4-dioxane or methanol, provide another robust method for N-Boc deprotection. This method often results in the precipitation of the hydrochloride salt of the amine, which can simplify purification.[7]
Causality Behind Experimental Choices:
-
Reagent: A 4M solution of HCl in dioxane is commercially available and widely used.[7] Alternatively, generating HCl in situ by the addition of acetyl chloride to methanol is a common practice.
-
Solvent: Dioxane, ethyl acetate, and methanol are common solvents for this deprotection. The choice often depends on the solubility of the starting material and the desired product salt.
-
Work-up: If the hydrochloride salt precipitates, it can be isolated by simple filtration, providing a highly pure product without the need for chromatography.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected fluorinated piperidine (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the N-Boc protected fluorinated piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS. Often, a precipitate of the hydrochloride salt will form.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
II. Milder and Alternative Deprotection Strategies
For substrates containing acid-sensitive functional groups, or when orthogonality with other protecting groups is required, alternative deprotection methods are invaluable.
A. Thermal and Microwave-Assisted Deprotection in Fluorinated Alcohols
A noteworthy and "green" alternative to strong acids is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures.[8] These reactions can be significantly accelerated using microwave irradiation.[8][9]
Mechanism: While not fully elucidated, the mechanism is believed to involve a thermolytic cleavage of the Boc group, facilitated by the high ionizing power and strong hydrogen-bond-donating ability of the fluorinated alcohol.[8]
Caption: Workflow for microwave-assisted deprotection.
Causality Behind Experimental Choices:
-
Solvents: TFE and HFIP are unique in their ability to promote this reaction, likely due to their low nucleophilicity and high polarity. HFIP is generally more reactive than TFE.[8]
-
Heating: Conventional heating at reflux can be effective but often requires long reaction times. Microwave heating dramatically reduces reaction times, often from hours to minutes.[8][9]
-
Substrate Scope: This method has been shown to be effective for a range of N-Boc protected amines and is compatible with other protecting groups like -OAc and -OTBDMS.[8]
Protocol 3: Microwave-Assisted Deprotection in Fluorinated Alcohols
Materials:
-
N-Boc protected fluorinated piperidine (1.0 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Microwave vial
Procedure:
-
Dissolve the N-Boc protected fluorinated piperidine (1.0 eq) in TFE or HFIP (approximately 0.2 M) in a microwave vial.[10]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture with stirring to 100-150 °C for 5-60 minutes.[8][10] The optimal time and temperature should be determined by monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, the solvent is removed by evaporation under reduced pressure.
-
The crude product can then be used directly or purified by chromatography if necessary.
B. Other Mild Deprotection Methods
Several other mild methods have been reported for N-Boc deprotection, which may be applicable to sensitive fluorinated piperidines.
-
Oxalyl Chloride in Methanol: This system provides a mild and efficient deprotection at room temperature. The reaction is often complete within 1-4 hours and is tolerant of various functional groups.[11][12]
-
TMSI (Iodotrimethylsilane): TMSI in DCM is a neutral method for Boc deprotection. It is particularly useful for substrates sensitive to acidic conditions.[13]
-
Thermal Deprotection (Solvent-Free or in Water): Simply heating the N-Boc protected amine, sometimes in the presence of boiling water, can effect deprotection.[14] This is a green method but often requires high temperatures (150 °C or higher) and may not be suitable for thermally sensitive compounds.[14]
III. Comparative Analysis and Method Selection
The choice of deprotection method is critical and depends on the overall synthetic strategy and the nature of the substrate. The electron-withdrawing effect of fluorine can decrease the basicity of the piperidine nitrogen, potentially influencing the kinetics of deprotection.
| Method | Reagents/Conditions | Temperature | Time | Advantages | Disadvantages | Suitability for Fluorinated Piperidines |
| TFA/DCM | 20-50% TFA in DCM | Room Temp. | 0.5 - 4 h | Highly effective, volatile, easy to remove.[4] | Harshly acidic, potential for side reactions (t-butylation).[5] | Generally effective, but caution is advised with acid-sensitive groups. |
| HCl/Dioxane | 4M HCl in Dioxane | Room Temp. | 1 - 12 h | Cost-effective, product often precipitates as HCl salt.[7] | Dioxane is a suspected carcinogen. | A good alternative to TFA, especially for large-scale synthesis. |
| Thermal/Microwave | TFE or HFIP | 100 - 150 °C | 5 - 60 min | Mild, neutral conditions, rapid with microwave.[8] | Requires specialized equipment (microwave reactor), higher temperatures. | Excellent for substrates with acid-sensitive functionalities. |
| Oxalyl Chloride | (COCl)₂ in Methanol | Room Temp. | 1 - 4 h | Mild, tolerant of many functional groups.[11] | Reagent is corrosive and moisture-sensitive. | A good option for complex, multi-functionalized fluorinated piperidines. |
digraph "Method_Selection_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1, color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853", penwidth=1.5];Start [label="Start: N-Boc Fluorinated\nPiperidine Substrate", shape=ellipse, fillcolor="#FBBC05"]; Acid_Sensitive [label="Are other acid-sensitive\ngroups present?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal_Stability [label="Is the substrate\nthermally stable?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scale [label="What is the scale\nof the reaction?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TFA_HCl [label="Use TFA/DCM or\nHCl/Dioxane", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microwave_Thermal [label="Consider Microwave/Thermal\nDeprotection in TFE/HFIP", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mild_Methods [label="Consider Oxalyl Chloride\nor other mild methods", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Large_Scale [label="HCl/Dioxane may be\nadvantageous", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Acid_Sensitive; Acid_Sensitive -> TFA_HCl [label="No"]; Acid_Sensitive -> Thermal_Stability [label="Yes"]; Thermal_Stability -> Microwave_Thermal [label="Yes"]; Thermal_Stability -> Mild_Methods [label="No"]; TFA_HCl -> Scale; Scale -> Large_Scale [label="Large"]; }
Caption: Decision tree for selecting a Boc deprotection method.
IV. Potential Side Reactions and Troubleshooting
-
t-Butylation: As mentioned, the tert-butyl cation can alkylate nucleophiles. If this is observed, the addition of a scavenger is recommended.[5]
-
Incomplete Reaction: If the reaction is sluggish, this may be due to insufficient acid, low temperature, or steric hindrance. Gently warming the reaction or increasing the concentration of the acid may be necessary.[5]
-
Defluorination: While less common during Boc deprotection, C-F bond cleavage can occur under certain harsh conditions, particularly with some transition metal catalysts that are not typically used for this transformation. It is crucial to select a deprotection method that is known to be compatible with C-F bonds.
Conclusion
The deprotection of N-Boc fluorinated piperidines is a critical step in the synthesis of many important pharmaceutical candidates. While standard acidic conditions using TFA or HCl are often effective, the presence of fluorine and other sensitive functional groups may necessitate the use of milder, alternative methods. A thorough understanding of the mechanisms, advantages, and limitations of each deprotection strategy, as detailed in this guide, will empower researchers to make informed decisions and achieve their synthetic goals efficiently and with high yields. Careful consideration of the substrate's properties and the overall synthetic context is paramount for successful N-Boc deprotection.
References
-
Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry.[15]
-
Choy, J. et al. (2009). Deprotection of N-BOC compounds. European Patent Office EP2070899 A1.[10]
-
Choy, J. et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate.[9]
-
Góngora-Benítez, M. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.[16]
-
Ghorai, M. K. et al. (2017). Computational Study of Key Mechanistic Details for a Proposed Copper (I)-Mediated Deconstructive Fluorination of N-Protected Cyclic Amines. NIH.[17]
-
Kumar, K. S. et al. (2016). Kinetics of Fmoc deprotection. RSC Advances.[18]
-
BenchChem. (2025). A Comparative Guide to Boc Deprotection Methodologies. BenchChem.[2]
-
Choy, J. et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.[8]
-
Li, B. et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec.[19]
-
BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.[5]
-
ResearchGate. (2011). Synthesis of free fluorinated piperidines. ResearchGate.[20]
-
BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem.[21]
-
Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster.[22]
-
BenchChem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist. BenchChem.[4]
-
Li, B. et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec.[23]
-
Adjei, E. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.[11]
-
Collins, C. J. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.[24]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[13]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.[14]
-
Routier, S. et al. (2002). A mild and selective method for N-Boc deprotection. ResearchGate.[25]
-
Adjei, E. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.[12]
-
Wang, L. et al. (2018). Efficient and Chemoselective Deprotection of N- t -Butyloxycarbonyl Group Mediated by Selectfluor. ResearchGate.[26]
-
Hartwig, J. F. et al. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry.[27]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.[6]
-
Prasanthi, G. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.[7]
-
Aouf, N.-E. et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.[28]
-
Góngora-Benítez, M. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.[29]
-
BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. BenchChem.[3]
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate.[30]
-
ResearchGate. (2025). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate.[31]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. Reddit.[32]
- PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
-
Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
- Choy, J. et al. (2009). Deprotection of N-BOC compounds.
-
Choy, J. et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. jgtps.com [jgtps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 14. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Computational Study of Key Mechanistic Details for a Proposed Copper (I)-Mediated Deconstructive Fluorination of N-Protected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 22. vapourtec.com [vapourtec.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. scispace.com [scispace.com]
- 28. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. reddit.com [reddit.com]
- 32. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral 3-Fluoropiperidine-4-carboxylic Acid: An Application and Protocol Guide
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals and bioactive molecules.[1] The introduction of fluorine into this privileged structure can profoundly modulate its physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. This strategic fluorination can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and reduced off-target effects. Specifically, the chiral 3-fluoropiperidine-4-carboxylic acid motif is a highly sought-after building block. The presence of the fluorine atom at the 3-position can induce favorable conformational constraints and influence binding interactions with biological targets, while the carboxylic acid at the 4-position provides a versatile handle for further chemical elaboration in the synthesis of complex drug candidates.
This application note provides a detailed guide to the asymmetric synthesis of chiral 3-fluoropiperidine-4-carboxylic acid, targeting researchers, scientists, and professionals in drug development. We will explore two robust synthetic strategies: asymmetric hydrogenation of a pyridine precursor and enzymatic kinetic resolution of a racemic intermediate. The protocols are designed to be comprehensive, explaining the rationale behind experimental choices and providing a self-validating framework for practical implementation.
Synthetic Strategies and Methodologies
The asymmetric synthesis of 3-fluoropiperidine-4-carboxylic acid presents a significant challenge due to the need for precise control over two stereocenters. The following sections detail two effective approaches to obtain the desired enantiomerically enriched product.
Strategy 1: Asymmetric Hydrogenation of a 3-Fluoropyridine-4-carboxylic Acid Derivative
This strategy leverages the readily available 3-fluoropyridine-4-carboxylic acid as a starting material. The core of this approach is the enantioselective hydrogenation of the pyridine ring, which simultaneously establishes the two stereocenters in a single step. To achieve high enantioselectivity and reactivity, the pyridine nitrogen is first activated by forming a pyridinium salt.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric synthesis via hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
Part A: Synthesis of Methyl 3-fluoropyridine-4-carboxylate
-
To a solution of 3-fluoropyridine-4-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3-fluoropyridine-4-carboxylate.
Part B: N-Benzylation of Methyl 3-fluoropyridine-4-carboxylate
-
Dissolve methyl 3-fluoropyridine-4-carboxylate (1.0 eq) in acetonitrile (10 mL/g).
-
Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated N-benzyl-3-fluoro-4-(methoxycarbonyl)pyridinium bromide by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Part C: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure autoclave with the N-benzyl-3-fluoro-4-(methoxycarbonyl)pyridinium bromide (1.0 eq), a chiral rhodium or iridium catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand like (R)-BINAP, 1-2 mol%), and degassed methanol.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-5 times).
-
Pressurize the autoclave with hydrogen gas (50-100 bar) and stir the reaction mixture at 40-60 °C for 24-48 hours.
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the chiral N-benzyl-3-fluoropiperidine-4-carboxylate.
Part D: Deprotection
-
Dissolve the chiral N-benzyl-3-fluoropiperidine-4-carboxylate (1.0 eq) in methanol and add Pearlman's catalyst (Pd(OH)2/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting methyl 3-fluoropiperidine-4-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and concentrate to dryness to obtain the crude chiral 3-fluoropiperidine-4-carboxylic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.
| Step | Product | Typical Yield | Key Considerations |
| Esterification | Methyl 3-fluoropyridine-4-carboxylate | >95% | Ensure anhydrous conditions. |
| N-Benzylation | N-benzyl-3-fluoro-4-(methoxycarbonyl)pyridinium bromide | >90% | Use a high-boiling solvent like acetonitrile. |
| Asymmetric Hydrogenation | Chiral N-benzyl-3-fluoropiperidine-4-carboxylate | 60-80% | Catalyst selection is crucial for high enantioselectivity. |
| Deprotection | Chiral 3-fluoropiperidine-4-carboxylic acid | >85% | Complete removal of the benzyl group is essential. |
Strategy 2: Enzymatic Kinetic Resolution of Racemic 3-Fluoropiperidine-4-carboxylic Acid Ester
This approach involves the synthesis of a racemic mixture of a 3-fluoropiperidine-4-carboxylic acid ester, followed by selective enzymatic hydrolysis of one enantiomer, leaving the other enantiomer unreacted and thus resolved. Lipases, particularly from Candida antarctica (CAL-B), are highly effective for such resolutions.[2][3]
Workflow for Enzymatic Resolution
Caption: Workflow for the synthesis via enzymatic resolution.
Experimental Protocol: Enzymatic Resolution
Part A: Synthesis of Racemic Methyl 3-fluoropiperidine-4-carboxylate
-
Dissolve methyl 3-fluoropyridine-4-carboxylate (1.0 eq) in methanol.
-
Add platinum(IV) oxide (PtO2, 5 mol%) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (50 psi) at room temperature for 24 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain racemic methyl 3-fluoropiperidine-4-carboxylate.
Part B: Enzymatic Kinetic Resolution
-
To a suspension of racemic methyl 3-fluoropiperidine-4-carboxylate (1.0 eq) in a phosphate buffer (pH 7.2), add immobilized Candida antarctica lipase B (Novozym 435).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acid and the unreacted ester.
-
Once 50% conversion is reached, filter off the enzyme.
-
Acidify the aqueous solution to pH 2 with 1 M HCl and extract with a suitable organic solvent (e.g., ethyl acetate) to recover the unreacted ester.
-
The aqueous layer contains the desired chiral 3-fluoropiperidine-4-carboxylic acid.
Part C: Isolation and Further Processing
-
The organic extracts containing the unreacted ester can be concentrated, and the ester can be hydrolyzed chemically (as described in Strategy 1, Part D) to obtain the other enantiomer of the carboxylic acid.
-
The aqueous layer from the enzymatic reaction can be concentrated to isolate the target chiral 3-fluoropiperidine-4-carboxylic acid.
| Step | Product | Typical Conversion | Typical Enantiomeric Excess (e.e.) |
| Enzymatic Resolution | Chiral Acid and Chiral Ester | ~50% | >95% for both |
Conclusion
The asymmetric synthesis of chiral 3-fluoropiperidine-4-carboxylic acid is a challenging yet crucial endeavor for the advancement of medicinal chemistry. The two strategies presented here, asymmetric hydrogenation and enzymatic kinetic resolution, offer reliable and scalable routes to this valuable building block. The choice between these methods will depend on the specific requirements of the research, including available equipment, cost of catalysts and enzymes, and the desired enantiomer. By providing detailed protocols and a clear rationale, this guide aims to empower researchers to confidently synthesize this important molecule and accelerate the discovery of new therapeutics.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 66(26), 8947–8953. [Link]
-
Fernández-Lucas, J., & Gotor-Fernández, V. (2008). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. Tetrahedron: Asymmetry, 19(24), 2841-2845. [Link]
-
Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry–A European Journal, 22(28), 9528-9532. [Link]
-
Han, J., Hoteite, L., & Harrity, J. P. A. (2022). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for the Asymmetric Synthesis of 3-Fluoropiperidines. Chemistry–A European Journal, 28(49), e202201552. [Link]
-
Aardal, A., Hjelmeland, G., Lygre, H., & Luthman, K. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 17(11), 12567-12573. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
Sources
Scale-up synthesis of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
An Application Note for the Scale-Up Synthesis of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as the most prevalent saturated N-heterocyclic scaffold in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The strategic incorporation of fluorine into this scaffold offers a powerful tool for fine-tuning a drug candidate's physicochemical and pharmacological properties.[2][3] Fluorine substitution can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][4][5] For instance, introducing a fluorine atom can modulate the basicity of the piperidine nitrogen, a critical factor in optimizing efficacy and reducing off-target effects, such as interactions with the hERG potassium ion channel which can lead to cardiovascular toxicity.[1]
This compound is a key building block for synthesizing complex pharmaceutical agents. The cis-isomer, in particular, is a sought-after intermediate. However, the diastereoselective synthesis of such molecules presents significant challenges, especially when transitioning from laboratory-scale experiments to large-scale production.[6] The development of a robust, safe, and scalable synthetic protocol is therefore of critical importance to the pharmaceutical industry.
This application note provides a detailed guide for the scale-up synthesis of cis-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid, focusing on a highly diastereoselective hydrogenation approach. We will delve into the mechanistic rationale behind the chosen strategy, provide a comprehensive step-by-step protocol, address critical safety and optimization considerations for large-scale manufacturing, and outline essential analytical methods for quality control.
Synthetic Strategy and Mechanistic Rationale
The most efficient and scalable route to cis-fluorinated piperidines involves the hydrogenation of readily available and cost-effective fluoropyridine precursors.[2][7] This approach avoids direct stereoselective fluorination, which can be difficult and employ hazardous reagents.[1]
The overall strategy is a two-step, one-pot process involving:
-
Diastereoselective Hydrogenation: A substituted 3-fluoropyridine is catalytically hydrogenated. This reaction proceeds with high cis-diastereoselectivity, a phenomenon driven by the catalyst coordinating to the less hindered face of the pyridine ring. The use of specific catalysts and acidic conditions is crucial for achieving high conversion while preventing undesired hydrodefluorination.[6][7]
-
In-situ N-Boc Protection: Following the hydrogenation, the resulting secondary amine is immediately protected with a Tert-butoxycarbonyl (Boc) group. This is achieved by adding Di-tert-butyl dicarbonate ((Boc)₂O) directly to the reaction mixture. The Boc group is an ideal choice for scale-up due to its stability under various reaction conditions and the straightforward methods for its eventual removal.[8] Telescoping these two steps into a single pot significantly improves process efficiency by reducing unit operations and minimizing waste.
Detailed Scale-Up Protocol
This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a suitable process reactor by trained personnel, adhering to all institutional and governmental safety regulations.
Materials and Equipment:
-
Reactor: Pressure-rated (e.g., Hastelloy or stainless steel) hydrogenator/autoclave, equipped with overhead stirring, temperature control (heating/cooling jacket), and ports for gas inlet/outlet and liquid charging.
-
Reactants: 3-Fluoro-isonicotinic acid, Palladium on Carbon (10% Pd/C, 50% wet), Methanol (MeOH), Hydrochloric Acid (HCl), Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide (NaOH), Ethyl Acetate (EtOAc), Brine.
-
Safety: All necessary Personal Protective Equipment (PPE), including flame-resistant lab coats, safety goggles, face shields, and appropriate gloves.[9] The reactor should be in a well-ventilated area, equipped with hydrogen and solvent detectors.[2]
Step-by-Step Methodology
Part 1: Catalytic Hydrogenation
-
Reactor Inerting: Ensure the reactor is clean and dry. Purge the vessel multiple times with nitrogen to create an inert atmosphere.
-
Catalyst Slurry Preparation: In a separate container, prepare a slurry of 10% Pd/C (0.02 eq) in Methanol. Causality: Using a pre-made slurry prevents the dry catalyst powder from becoming airborne and reduces the risk of ignition upon contact with solvent vapors.
-
Charging the Reactor:
-
Charge the reactor with 3-Fluoro-isonicotinic acid (1.0 eq).
-
Add Methanol (approx. 10 volumes).
-
Begin agitation.
-
Carefully transfer the Pd/C slurry into the reactor.
-
Add concentrated HCl (1.1 eq). Causality: The Brønsted acid protonates the pyridine nitrogen, activating the ring towards reduction and helping to suppress hydrodefluorination side reactions.[7]
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge the headspace with nitrogen again, then carefully introduce hydrogen gas.
-
Pressurize the reactor to 50-60 psi (approx. 4 bar) with hydrogen.
-
Heat the reaction mixture to 45-50 °C.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
-
Depressurization and Purging: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.
Part 2: In-situ N-Boc Protection & Work-Up
-
Basification: Cool the reaction mixture to 0-5 °C using the reactor jacket. Slowly add a 50% aqueous solution of NaOH to adjust the pH to 9-10. Causality: This step neutralizes the HCl and deprotonates the newly formed piperidine nitrogen, making it nucleophilic for the subsequent reaction with (Boc)₂O.
-
Boc Protection:
-
In a separate vessel, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in Ethyl Acetate (2 volumes).
-
Slowly add the (Boc)₂O solution to the cold reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or HPLC analysis shows complete consumption of the intermediate.
-
-
Filtration and Phase Separation:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with Methanol.
-
Transfer the filtrate to a separatory funnel or a suitable extraction vessel. The majority of the Methanol and water will form the aqueous layer, while the product will be in the Ethyl Acetate layer.
-
Separate the layers. Extract the aqueous layer again with Ethyl Acetate.
-
-
Washing and Drying: Combine the organic layers. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, typically as an off-white solid or a thick oil.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the high-purity cis-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.
-
Data Summary: Key Process Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | 3-Fluoro-isonicotinic acid | Commercially available, cost-effective fluorinated precursor.[7] |
| Catalyst | 10% Pd/C (wet) | Effective for pyridine hydrogenation; wet catalyst is safer for handling.[7] |
| Hydrogen Pressure | 50-60 psi (approx. 4 bar) | Sufficient for hydrogenation without requiring ultra-high-pressure equipment.[2] |
| Temperature | 45-50 °C | Balances reaction rate and selectivity, minimizing side reactions. |
| Additive | HCl | Activates the pyridine ring and suppresses defluorination.[7] |
| Protecting Agent | (Boc)₂O | Efficiently protects the amine in situ; stable and widely used in pharma.[8] |
| Purification | Recrystallization | Scalable method to achieve high purity required for APIs.[10] |
| Expected Yield | 65-80% | |
| Expected Purity | >98% (by HPLC) |
Process Safety and Scale-Up Considerations
-
Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded. The reaction area must be well-ventilated and free of ignition sources. The use of a pressure-rated autoclave is mandatory.[2]
-
Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and spent. It should always be handled wet and never allowed to dry out in the open air. Spent catalyst must be disposed of according to hazardous waste protocols.
-
Exotherm Control: Both the basification and the Boc-protection steps can be exothermic. Slow addition of reagents and efficient cooling via the reactor jacket are critical to maintain temperature control.
-
Handling Fluorinated Compounds: While the starting material is relatively stable, organofluorine compounds require careful handling. In the event of a spill or exposure, follow standard safety procedures. Be aware that acidic workup conditions or thermal decomposition could potentially generate HF.[9][11] Emergency supplies, including calcium gluconate gel, should be readily available in case of suspected HF exposure.[12]
-
Materials Compatibility: Strong acids like HCl can be corrosive. Ensure all transfer lines and reactor components are constructed from compatible materials.[11]
Analytical Characterization for Quality Control
To ensure the final product meets the required specifications for pharmaceutical development, a comprehensive analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Confirms the overall structure and the disappearance of aromatic protons from the starting material.
-
¹³C NMR: Verifies the carbon skeleton.
-
¹⁹F NMR: A singlet or multiplet confirms the presence of the C-F bond and can help identify fluorine-containing impurities.[13] The coupling constants between F and adjacent protons (e.g., ³J(F,H)) are critical for confirming the cis-diastereomer, where the fluorine atom is typically in an axial orientation.[6][14]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[15]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound and quantifying any impurities.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, F) of the final product.
Conclusion
The protocol described provides a robust, efficient, and highly diastereoselective pathway for the scale-up synthesis of cis-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. By leveraging a one-pot hydrogenation and in-situ protection strategy, this method minimizes unit operations and is well-suited for industrial production. A thorough understanding of the reaction mechanism, coupled with stringent adherence to safety protocols for handling hydrogen and fluorinated materials, is paramount for the successful and safe implementation of this synthesis on a large scale. The analytical methods outlined are crucial for ensuring the final product meets the high-purity standards required for its use in drug development.
References
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Toh, C. K., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
Pupo, G., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. [Link]
-
Bold, C. P., et al. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. [Link]
-
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
-
Dal Pozzo, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules. [Link]
-
Purdue University. Fluorine Safety. [Link]
-
ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
ResearchGate. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF. [Link]
-
ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF. [Link]
-
Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. rsc.org [rsc.org]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
Application Notes & Protocols: Strategic Incorporation of the 3-Fluoropiperidine Moiety into Bioactive Molecules
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in pharmaceuticals, valued for its ability to confer favorable physicochemical properties and serve as a versatile anchor for pharmacophoric groups.[1][2] The strategic introduction of fluorine, an element with unique properties such as high electronegativity, small steric size, and the ability to form strong C-F bonds, has become a cornerstone of modern medicinal chemistry.[3][4] When combined, the 3-fluoropiperidine moiety emerges as a powerful building block for fine-tuning the properties of drug candidates.
The incorporation of a fluorine atom at the 3-position of the piperidine ring offers a sophisticated tool to modulate:
-
Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, a critical parameter for controlling drug-target interactions, solubility, and reducing off-target effects like hERG ion channel binding, which is linked to cardiovascular toxicity.[1][5]
-
Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the molecule's half-life and bioavailability.[3][6]
-
Conformation and Binding: Fluorine substitution can induce specific conformational preferences in the piperidine ring, potentially locking the molecule into a more biologically active shape for enhanced target affinity.[3][7]
-
Lipophilicity and Permeability: Fluorination can increase lipophilicity, which may enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[3][8]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic considerations, synthetic protocols, and practical applications for incorporating the 3-fluoropiperidine moiety into bioactive molecules.
Strategic Considerations: The "Why" Behind the Fluorine
The decision to incorporate a 3-fluoropiperidine moiety is driven by the need to solve specific drug design challenges. The precise placement of the fluorine atom—either axial or equatorial—has profound and predictable stereoelectronic effects.
Modulating Basicity (pKa): A Tool Against Off-Target Toxicity
A primary driver for using 3-fluoropiperidine is the precise control it offers over the basicity of the ring nitrogen. Molecules with highly basic nitrogen atoms are often promiscuous and can interact with the hERG potassium ion channel, leading to potential cardiotoxicity.[1] Introducing fluorine at the 3-position provides a reliable method to lower the pKa into a safer range (typically 6.5-8.0).[1]
The effect is stereospecific:
-
An axial fluorine atom results in a higher relative pKa compared to its equatorial counterpart. This is due to a favorable dipole interaction where the C-F bond is antiparallel to the N+-H bond in the protonated state.[1]
-
An equatorial fluorine leads to a more significant reduction in pKa.
This stereochemical nuance allows for the fine-tuning of basicity to optimize both on-target potency and the safety profile.
Caption: pKa modulation by axial vs. equatorial 3-fluorine substitution.
Conformational Control: The "Fluorine Gauche Effect"
The preference of a fluorine atom for a gauche rather than an anti conformation relative to an adjacent electropositive atom or group can significantly influence the conformational equilibrium of the piperidine ring. This "fluorine gauche effect" can be exploited to pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity for its biological target. Computational and NMR studies have been instrumental in codifying these conformational behaviors, providing a new design principle for creating conformationally rigid scaffolds.[7]
Data Summary: Impact on Physicochemical Properties
The following table summarizes the typical effects of incorporating a 3-fluoropiperidine moiety compared to a non-fluorinated piperidine parent molecule.
| Property | Effect of 3-Fluoro Substitution | Rationale & Impact in Drug Discovery |
| Basicity (pKa) | Decrease (typically by 1-3 pKa units) | Reduces risk of hERG toxicity; modulates target binding and solubility.[1][5] |
| Lipophilicity (LogP/LogD) | Increase (context-dependent) | Can improve membrane permeability and oral absorption.[3][6][8] |
| Metabolic Stability | Increase | C-F bond blocks P450-mediated oxidation at the 3-position.[3] |
| Conformation | Altered Preference (Axial vs. Equatorial) | Can pre-organize the molecule for optimal target binding.[7] |
| Dipole Moment | Increased | Can lead to new, favorable interactions within a protein binding pocket. |
Synthetic Methodologies and Protocols
Accessing 3-fluoropiperidine and its derivatives requires robust and often stereoselective synthetic strategies. The choice of method depends on the desired stereochemistry, scalability, and the availability of starting materials.
Caption: Decision workflow for selecting a synthetic strategy.
Protocol 1: Heterogeneous Hydrogenation of 3-Fluoropyridine (Robust & Scalable)
This is one of the most direct and robust methods for accessing cis-3-fluoropiperidine from commercially available 3-fluoropyridine. Palladium-based catalysts are particularly effective for this transformation.[9]
-
Rationale: This method leverages an abundant starting material and a straightforward reduction process. The reaction is typically highly diastereoselective, yielding the cis product. It is robust and tolerant of air and moisture, making it suitable for scale-up.[9]
-
Materials:
-
3-Fluoropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl, optional, for salt formation)
-
Hydrogen gas (H₂)
-
-
Equipment:
-
Parr hydrogenator or a flask with a balloon of H₂
-
Magnetic stirrer
-
Standard glassware
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
To a solution of 3-fluoropyridine (1.0 eq) in methanol (0.1 M), carefully add 10% Pd/C (5-10 mol% Pd).
-
If the hydrochloride salt is desired, add concentrated HCl (1.1 eq) to the mixture.
-
Seal the reaction vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with H₂ (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-fluoropiperidine (or its HCl salt).
-
The product can be purified further by distillation or recrystallization if necessary.
-
-
Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources. Palladium catalysts can be pyrophoric when dry and exposed to air.
-
Characterization: Confirm structure by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The cis configuration can be confirmed by analyzing coupling constants in the ¹H NMR spectrum.
Protocol 2: Electrophilic Fluorocyclization of Alkenylamines (Access to Diverse Scaffolds)
This method constructs the 3-fluoropiperidine ring from an acyclic precursor, offering flexibility in substrate design. The use of hypervalent iodine reagents activated by a Lewis acid is an effective strategy.[10][11]
-
Rationale: This approach builds the heterocyclic ring and introduces the fluorine atom in a single, stereocontrolled step. It is valuable for creating complex piperidines that are not easily accessible from pyridine precursors. The mechanism involves the formation of an iodiranium(III) ion followed by a 5-exo-cyclization.[11]
-
Materials:
-
N-protected pent-4-en-1-amine (e.g., N-tosylpent-4-en-1-amine)
-
Aryl-Iodine(III) dicarboxylate (e.g., PhI(OAc)₂)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Fluoride source (e.g., Et₃N·3HF or TBABF₄)
-
Dichloromethane (DCM)
-
-
Equipment:
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Magnetic stirrer
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-protected alkenylamine (1.0 eq) and the hypervalent iodine reagent (1.2 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the fluoride source (2.0-3.0 eq) followed by the dropwise addition of BF₃·OEt₂ (1.5 eq).
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Safety: BF₃·OEt₂ is corrosive and moisture-sensitive. Fluoride sources can be toxic. Handle all reagents in a fume hood with appropriate personal protective equipment.
-
Characterization: Confirm structure and stereochemistry using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Case Study: Kinesin Spindle Protein (KSP) Inhibitors
A compelling example of the strategic use of 3-fluoropiperidine comes from Merck's development of KSP inhibitors for oncology.[1]
-
The Challenge: An initial lead compound containing a standard piperidine ring was a potent KSP inhibitor but suffered from being a strong substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy. It also exhibited potential hERG liability due to its high basicity.
-
The Solution: A structure-activity relationship (SAR) study revealed that modulating the piperidine's pKa into the 6.5-8.0 range was key.[1] The introduction of a fluorine atom at the 3-position achieved this goal.
-
The Outcome: The resulting compound, MK-0731, featured a 3-fluoropiperidine moiety with the fluorine in the axial position. This modification increased the pKa to a favorable 7.6, which disrupted P-gp efflux and improved the overall efficacy, leading to its selection as a clinical candidate.[1] This case highlights how a single fluorine atom can solve multiple drug development issues simultaneously.
Conclusion and Future Outlook
The 3-fluoropiperidine moiety is more than just a fluorinated building block; it is a strategic tool for rational drug design. Its predictable influence on basicity, metabolic stability, and conformation allows medicinal chemists to overcome common hurdles in drug discovery, from reducing off-target toxicity to enhancing potency and pharmacokinetic profiles. As synthetic methods for accessing stereochemically defined fluorinated piperidines become more robust and accessible, their application in creating the next generation of safer and more effective therapeutics will undoubtedly continue to expand.[9] The development of new catalytic systems for asymmetric fluorination and hydrogenation will further broaden the chemical space available to researchers, solidifying the role of the 3-fluoropiperidine scaffold as a privileged motif in medicinal chemistry.[12]
References
- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. (n.d.).
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. (2023-07-14). Retrieved from [Link]
- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (n.d.).
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019-11-19). Retrieved from [Link]
-
Bioactive compounds featuring 3‐fluoropiperidine fragments. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. (2025-08-07). Retrieved from [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing. (2010-04-21). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. (n.d.). Retrieved from [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. (2024-04-05). Retrieved from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. (2020-05-15). Retrieved from [Link]
-
Chemoselective Functionalization of 3-Fluoropiperidine Imines. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. (n.d.). Retrieved from [Link]
- Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (n.d.).
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. (n.d.). Retrieved from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. (n.d.). Retrieved from [Link]
-
Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022-12-19).
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. (n.d.). Retrieved from [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. (n.d.). Retrieved from [Link]
-
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Efficient Amide Coupling of N-Boc-3-fluoropiperidine-4-carboxylic acid
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is one of the most prevalent saturated N-heterocyclic motifs found in pharmaceuticals and biologically active compounds.[1] Its unique conformational properties and ability to engage in key binding interactions make it a privileged scaffold in drug design. The strategic incorporation of fluorine into this scaffold, as in N-Boc-3-fluoropiperidine-4-carboxylic acid, offers medicinal chemists a powerful tool to modulate critical physicochemical properties. Fluorine can alter pKa, improve metabolic stability, enhance membrane permeability, and lock in specific conformations, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile.[1]
However, the synthesis of amide derivatives from such scaffolds presents a common yet critical challenge: the efficient formation of the amide bond. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2][3] Consequently, the carboxylic acid must first be "activated" using a coupling reagent. This guide provides a detailed examination of robust experimental procedures for the coupling of N-Boc-3-fluoropiperidine-4-carboxylic acid with primary and secondary amines, focusing on the underlying mechanisms and rationale for protocol selection.
Strategic Selection of a Coupling Reagent
The success of an amide coupling reaction hinges on the choice of the activating reagent. While numerous options exist, they primarily fall into two major classes: carbodiimides and onium salts. The structure of N-Boc-3-fluoropiperidine-4-carboxylic acid, being a somewhat sterically hindered secondary carboxylic acid, guides the selection towards more powerful and efficient reagents to ensure high conversion and minimize side reactions.[4][5]
Carbodiimide-Based Reagents (e.g., EDC, DCC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their cost-effectiveness and the water-solubility of their urea byproduct, which simplifies purification.[6] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][7] This intermediate is then attacked by the amine to form the desired amide.
However, this pathway is not without its pitfalls. The O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, reducing the yield.[7][8] Furthermore, for chiral carboxylic acids, this intermediate is susceptible to racemization. To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) are frequently employed. HOBt intercepts the O-acylisourea to form an active HOBt-ester, which is less prone to racemization and side reactions.[2][6]
Onium Salt-Based Reagents (e.g., HATU)
Uronium/aminium salt reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), have become the gold standard for challenging amide couplings.[9] Their superior performance is attributed to their mechanism, which generates a highly activated ester with minimal risk of racemization or side product formation.[6][10]
The HATU-mediated coupling cascade proceeds as follows:
-
A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11][12]
-
The carboxylate attacks the electrophilic carbon of HATU, forming an unstable isouronium salt.
-
The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the intermediate to yield a highly reactive OAt-active ester and tetramethylurea.[9][13]
-
The amine nucleophile attacks the OAt-active ester to furnish the final amide product. The pyridine nitrogen in the HOAt moiety is believed to facilitate this final step via a neighboring group effect, contributing to the high efficiency and rapid kinetics of HATU.[13]
For a substrate like N-Boc-3-fluoropiperidine-4-carboxylic acid, HATU is the recommended reagent . Its high reactivity is well-suited to overcome potential steric hindrance, and its mechanism inherently suppresses the side reactions and racemization risks associated with carbodiimide methods.[10][14]
Visualizing the Reaction Mechanisms
Caption: The HATU-mediated activation and coupling cascade.
Caption: The EDC/HOBt mechanism showing the desired pathway and a potential side reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is optimized for high efficiency and is suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.
Caption: Step-by-step workflow for the recommended HATU coupling protocol.
Materials:
-
N-Boc-3-fluoropiperidine-4-carboxylic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-3-fluoropiperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1–0.2 M concentration).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion to the reaction mixture. Stir for 15 minutes to allow for the pre-activation of the carboxylic acid.[9][15] The solution may change color.
-
Add the desired amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure amide product.
| Reagent | Equivalents | Role |
| N-Boc-acid | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 2.5 | Non-nucleophilic Base |
| DMF | - | Anhydrous Solvent |
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Alternative)
This method is a viable alternative, particularly when cost is a primary consideration. Careful control of the reaction conditions is important for success.
Materials:
-
N-Boc-3-fluoropiperidine-4-carboxylic acid
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, dissolve N-Boc-3-fluoropiperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM or EtOAc.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: The acidic wash helps remove unreacted amine and base, while the basic wash removes HOBt and unreacted carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reagent | Equivalents | Role |
| N-Boc-acid | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Additive (suppress side reactions) |
| DIPEA | 2.0 | Non-nucleophilic Base |
| DCM/DMF | - | Anhydrous Solvent |
Troubleshooting & Field-Proven Insights
-
Issue: Low or No Yield.
-
Cause & Solution: The most common culprit is moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[16] Reagents, especially HATU and EDC, can be hygroscopic; use fresh bottles or store them properly in a desiccator. Also, confirm the quality and stoichiometry of your reagents. Insufficient base will prevent the initial activation step.[16]
-
-
Issue: Appearance of Side Products.
-
Cause & Solution (HATU): If the amine is added before or simultaneously with HATU, it can react directly with the coupling reagent to form a guanidinium byproduct.[10][15] Adhering to the pre-activation step (Protocol 1, step 4) is critical to prevent this.
-
Cause & Solution (EDC): The formation of an N-acylurea byproduct is a known issue.[7][8] While HOBt minimizes this, it may still occur. If this is a persistent problem, switching to HATU is the most effective solution.
-
-
Issue: Difficult Coupling with Hindered Amines.
-
Cause & Solution: Steric hindrance can significantly slow down the reaction.[5][16] For very challenging couplings, slightly increasing the equivalents of HATU and the amine (e.g., to 1.2-1.5 eq) and extending the reaction time or gently heating (e.g., to 40-50 °C) can improve conversion. In extreme cases, converting the carboxylic acid to an acyl fluoride may be an effective strategy.[4][5]
-
Conclusion
The efficient synthesis of amide derivatives from N-Boc-3-fluoropiperidine-4-carboxylic acid is a critical transformation for accessing novel chemical matter in drug discovery. While traditional carbodiimide methods like EDC/HOBt are serviceable, the use of onium salt reagents, particularly HATU , offers a more robust, reliable, and high-yielding pathway. The HATU protocol minimizes side reactions, proceeds under mild conditions with rapid kinetics, and is highly effective for a broad range of amine substrates. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and successfully synthesize the target amide compounds.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]
-
Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.[Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Analytical Methods for Purity Assessment of Fluorinated Piperidines
An Application Note from the Senior Application Scientist
Abstract
Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, integral to numerous approved drugs and clinical candidates due to the profound effects of fluorine on metabolic stability, pKa, and binding affinity.[1][2] Ensuring the chemical and stereochemical purity of these active pharmaceutical ingredients (APIs) is a critical, non-negotiable aspect of drug development, directly impacting safety and efficacy.[3][4] The unique physicochemical properties imparted by fluorine, however, introduce distinct analytical challenges. This guide provides a comprehensive overview of robust analytical methodologies for the definitive purity assessment of fluorinated piperidines, intended for researchers, analytical scientists, and drug development professionals. We will explore the causality behind method selection and provide field-proven protocols grounded in authoritative pharmacopeial standards.
The Analytical Imperative: Why Fluorinated Piperidines Demand a Multi-faceted Approach
The substitution of hydrogen with fluorine in a piperidine ring can dramatically alter the molecule's properties. From an analytical standpoint, this manifests in several ways:
-
Altered Polarity and Retention: Fluorine's high electronegativity changes the molecule's dipole moment and chromatographic behavior, often requiring specialized stationary phases for optimal separation.[5]
-
Chirality: Fluorination can introduce new stereocenters. As enantiomers can have vastly different pharmacological and toxicological profiles, precise measurement of enantiomeric excess (e.e.) is mandatory.[1]
-
Unique Spectroscopic Signatures: The presence of the ¹⁹F nucleus provides a powerful and highly specific analytical handle for both structural confirmation and quantitative analysis via NMR spectroscopy.[6][7]
-
Potential for Novel Impurities: Synthetic routes to fluorinated compounds may introduce unique process-related impurities or degradation products that require thorough characterization.
A single analytical technique is insufficient to address this complexity. A successful purity assessment relies on an orthogonal, multi-technique strategy to build a complete profile of the substance, covering its identity, potency, chiral fidelity, and the levels of any impurities.
The Analytical Workflow: An Integrated Strategy
The purity assessment of a fluorinated piperidine is not a linear process but an integrated workflow where different techniques provide complementary information. The choice of method is dictated by the specific question being asked: What is the primary purity? Is it the correct enantiomer? Are there residual solvents from the synthesis? What is the identity of that unknown peak in the chromatogram?
Caption: Integrated workflow for comprehensive purity assessment.
Chromatographic Methods: The Core of Separation Science
Chromatography is the cornerstone of purity analysis, physically separating the main component from impurities. The choice of technique depends on the analyte's volatility and stereochemistry.
High-Performance Liquid Chromatography (HPLC) for Achiral Purity
Causality: HPLC is the workhorse for quantifying the main component (assay) and related substances in non-volatile APIs. For fluorinated piperidines, reversed-phase HPLC (RP-HPLC) is typically the first method to be developed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The introduction of fluorine can reduce the hydrophobicity of a molecule compared to its non-fluorinated analog, potentially shortening its retention time on a C18 column. For highly fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity and improved peak shape.[5]
Protocol: RP-HPLC for Purity and Impurity Profiling
-
Instrumentation: HPLC system with UV/Diode Array Detector (DAD).
-
Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). If peak shape or selectivity is poor, consider a column with a pentafluorophenyl (PFP) stationary phase.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Rationale: The acidic modifier protonates the piperidine nitrogen, ensuring good peak shape and preventing interaction with residual silanols on the column.
-
-
Gradient Elution: A typical gradient would run from 5% to 95% B over 20-30 minutes to elute a wide range of potential impurities.
-
Detection: DAD allows for monitoring at multiple wavelengths, which is useful for detecting impurities with different chromophores and for peak purity assessment. A common wavelength is 254 nm, or the λmax of the parent compound.
-
System Suitability: Before analysis, inject a system suitability standard to verify the system's performance. As per USP <621>, key parameters include tailing factor (typically ≤ 2.0), theoretical plates (>2000), and reproducibility (%RSD of replicate injections <1.0%).[8]
-
Quantification: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the API. For accurate quantification, reference standards for known impurities should be used.
| Parameter | Typical Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose, robust, good retention for many organics. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for good peak shape of basic amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic solvent, good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | DAD, 254 nm | Universal wavelength for aromatic systems; DAD for peak purity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Supercritical Fluid Chromatography (SFC) for Chiral Purity
Causality: For chiral fluorinated piperidines, SFC is often superior to normal-phase HPLC for enantiomeric separation. It uses supercritical CO₂, a non-toxic and non-flammable solvent, as the main mobile phase, modified with a small amount of an organic solvent (often an alcohol).[9][10] This results in faster separations, quicker equilibration times, and significantly less organic solvent waste, making it a "greener" technique.[9][11] The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure.
Protocol: Chiral SFC for Enantiomeric Excess (e.e.) Determination
-
Instrumentation: Analytical SFC system with a back-pressure regulator (BPR) and UV detector.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are the most common (e.g., columns based on amylose or cellulose derivatives). Screen several different CSPs to find the one that provides the best resolution.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol or Ethanol (with or without a basic additive like diethylamine, DEA).
-
Rationale: The alcohol modifier is crucial for interacting with the CSP and the analyte. The basic additive is often required to achieve good peak shape for basic compounds like piperidines.
-
-
Isocratic Elution: Chiral separations are typically performed under isocratic conditions. A typical starting point is 10-20% alcohol modifier.
-
System Parameters:
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 120-150 bar
-
Column Temperature: 35-40 °C
-
-
Detection: UV detection at the λmax of the compound.
-
Quantification: Enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
| Parameter | Typical Condition | Rationale |
| Column | Polysaccharide-based CSP | Broad selectivity for a wide range of chiral compounds. |
| Mobile Phase | 85:15 CO₂ / Methanol (+0.1% DEA) | Standard conditions; DEA improves peak shape for amines. |
| Flow Rate | 3.0 mL/min | High flow rates enable fast analysis times. |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Column Temp. | 40 °C | Optimizes efficiency and selectivity. |
| Detection | UV, 254 nm | Standard detection wavelength. |
Gas Chromatography (GC) for Volatile Impurities
Causality: GC is the ideal method for analyzing thermally stable, volatile impurities, most notably residual solvents from the manufacturing process. Piperidines, being basic, can exhibit poor peak shape (tailing) on standard GC columns due to interactions with acidic silanol groups.[12][13] Therefore, base-deactivated columns or specialized columns designed for amine analysis are required.
Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A "wax" type column (polyethylene glycol) or a mid-polarity phase is suitable for separating common polar and nonpolar solvents.
-
Sample Prep: Accurately weigh the API into a headspace vial and dissolve in a high-boiling solvent (e.g., DMSO, DMF).
-
Headspace Conditions:
-
Incubation Temperature: 80-100 °C
-
Incubation Time: 15-30 min
-
Rationale: These conditions drive the volatile solvents from the liquid phase into the vapor phase (headspace) for injection, while the non-volatile API remains in the vial.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 240 °C) to elute all solvents.
-
Detector: FID at 250 °C. The FID is highly sensitive to organic compounds.
-
-
Quantification: Performed using external standards of the expected residual solvents.
Spectroscopic and Other Methods: Identity and Orthogonal Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation and confirmation of identity. For fluorinated compounds, ¹⁹F NMR is exceptionally informative. Its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and wide chemical shift range make it an excellent probe.[7] Even minor structural changes near the fluorine atom can lead to significant shifts in the ¹⁹F spectrum, making it a sensitive reporter for impurities. Furthermore, quantitative ¹⁹F NMR (qNMR) can be used to determine purity against a certified internal standard without needing to isolate the impurities themselves.[6]
-
¹H NMR: Confirms the overall proton framework and can quantify non-fluorinated impurities.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹⁹F NMR: Provides a direct "fingerprint" of all fluorine-containing species in the sample. The lack of background signals makes it ideal for mixture analysis.[7][14]
Mass Spectrometry (MS)
Causality: When coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry is unparalleled in its sensitivity for detecting and identifying impurities. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of an unknown impurity, a critical step in its structural identification.[3][4][15]
Thermal Analysis
Causality: Thermal methods provide information on bulk material properties and are orthogonal to chromatographic techniques.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is a simple and accurate way to determine the total content of volatile components, including water and residual solvents.[16][17]
-
Differential Scanning Calorimetry (DSC): For highly crystalline materials (>99.5% pure), DSC can be used to estimate purity based on the melting point depression caused by impurities.[18][19]
Method Validation: Ensuring Trustworthy Data
A protocol is only as reliable as its validation. Every analytical method used for purity assessment must be validated to ensure it is fit for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[20][21][22][23]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
| Parameter | Purpose for a Purity Method |
| Specificity | Demonstrates that the method can separate and quantify the API from process impurities, degradation products, and enantiomers (for chiral methods). |
| Accuracy | Confirms that the method accurately measures the amount of impurities present (often checked by spiking the API with known levels of impurities). |
| Precision | Ensures the method gives consistent results over short (repeatability) and longer (intermediate precision, e.g., different days, analysts) timeframes. |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified. Crucial for controlling impurities to regulatory limits (e.g., 0.1%). |
| Linearity | Establishes a linear relationship between impurity concentration and analytical response over a defined range. |
| Robustness | Shows that minor variations in method parameters (e.g., pH ±0.1, temperature ±2°C) do not significantly impact the results, ensuring transferability. |
Conclusion
The purity assessment of fluorinated piperidines is a complex but manageable task that requires a scientifically sound, multi-technique approach. There is no single "best" method; rather, the strength of the assessment lies in the intelligent application of orthogonal techniques. A combination of chromatography (HPLC, SFC, GC) for separation and quantification, spectroscopy (NMR, MS) for identity and structural elucidation, and thermal analysis for bulk properties provides a comprehensive and defensible purity profile. Each method must be rigorously validated according to global regulatory standards[20][23] to ensure the data is reliable, forming the bedrock of a safe and effective pharmaceutical product.
References
- U.S. Pharmacopeia.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Pharmacopeia.
- Agilent Technologies.
- U.S. Pharmacopeia.
- NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
- U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
- Starodub. Revised ICH Guideline Q2(R1)
- LCGC International. Are You Sure You Understand USP <621>?
- ICH. Quality Guidelines.
- Altabrisa Group.
- Jaklová, D., et al. (2017).
- Giron-Forest, D., et al. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis.
- TA Instruments. Thermal Analysis in the Pharmaceutical Industry.
- Oxford Instruments. NMR | Speeding Fluorine Analysis.
- Smith, A. J. R., et al. (2022).
- PerkinElmer.
- Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
- Huang, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Bell, N. G. A., et al. (2022).
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling.
- Sterling Pharma Solutions. The benefits of high-resolution mass spectrometry for impurity profiling.
- Selvita.
- Thermo Fisher Scientific.
- Agilent.
- Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- LabRulez GCMS. Amines Analysis by Packed Column GC.
- Bryan Research & Engineering, LLC.
- Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
- ResolveMass Laboratories.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. usp.org [usp.org]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. bre.com [bre.com]
- 14. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 18. tsijournals.com [tsijournals.com]
- 19. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. starodub.nl [starodub.nl]
- 23. altabrisagroup.com [altabrisagroup.com]
The Strategic Integration of Fluorine in Modern Drug Design: Application Notes for 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid
Introduction: The Fluorinated Piperidine Motif as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile N-heterocyclic scaffolds, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen center allow for intricate and favorable interactions with biological targets. However, the ever-present challenges of drug development—namely optimizing metabolic stability, tuning physicochemical properties, and enhancing binding affinity—necessitate innovative molecular design strategies. The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful tool to address these challenges.
This guide focuses on the application of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid , a key building block that masterfully combines the structural benefits of the piperidine core with the unique modulatory effects of fluorine. The presence of fluorine at the 3-position profoundly influences the molecule's properties. Its high electronegativity can alter the pKa of the piperidine nitrogen, increase metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism, and introduce favorable conformational biases that can lock the molecule into a more biologically active shape.
The Boc-protected amine and the carboxylic acid functional group provide orthogonal handles for synthetic elaboration, making this reagent a highly valuable intermediate for constructing complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) where it can serve as a rigid and tunable linker. This document provides detailed protocols and expert insights for leveraging this building block in key synthetic transformations relevant to drug discovery professionals.
Core Applications & Strategic Considerations
The primary synthetic utility of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid lies in its carboxylic acid moiety, which serves as a handle for amide bond formation. This reaction is fundamental to extending the molecular framework, connecting it to other pharmacophores, or linking it to E3 ligase recruiters in PROTAC synthesis.
Diagram: Role in PROTAC Assembly
Caption: Workflow for incorporating the building block into a PROTAC.
Experimental Protocols
The following protocols are designed to be robust starting points for researchers. Optimization may be required based on the specific substrate and desired outcome.
Protocol 1: Standard Amide Bond Formation using HATU
This protocol details the coupling of the title compound with a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and suppression of racemization.
Rationale: The HATU reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. A tertiary base, typically DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated acids and maintain a favorable reaction pH.
| Reagent | M.W. | Typical Quantity | Stoichiometry |
| 1-(Boc)-3-fluoropiperidine-4-carboxylic acid | 247.27 | 247 mg (1.0 mmol) | 1.0 eq |
| Amine (R-NH₂) | - | 1.1 mmol | 1.1 eq |
| HATU | 380.23 | 418 mg (1.1 mmol) | 1.1 eq |
| DIPEA | 129.24 | 436 µL (2.5 mmol) | 2.5 eq |
| Anhydrous DMF or DCM | - | 10 mL | - |
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Boc)-3-fluoropiperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Protocol 2: Boc-Group Deprotection
This protocol removes the tert-butoxycarbonyl (Boc) protecting group to liberate the piperidine nitrogen, making it available for subsequent reactions.
Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is highly effective and volatile, simplifying its removal after the reaction is complete.
| Reagent | M.W. | Typical Quantity |
| Boc-protected piperidine derivative | - | 1.0 mmol |
| Dichloromethane (DCM) | 84.93 | 5 mL |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL |
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 DCM:TFA mixture is common).
-
Stir the solution at room temperature. The reaction is often accompanied by effervescence (isobutylene and CO₂ evolution). Monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Caution: TFA is corrosive.
-
The resulting residue is the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃) followed by extraction.
Diagram: General Amide Coupling & Deprotection Workflow
Caption: Generalized workflow for amide coupling and subsequent deprotection.
Comparative Data for Coupling Reagents
The choice of coupling reagent is critical and can depend on factors such as substrate reactivity, cost, and desired purity profile.
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. The urea byproduct is water-soluble, simplifying work-up compared to DCC. |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient, fast reactions. Low rate of racemization. Ideal for sterically hindered or poorly reactive substrates. |
| PyBOP | None | DIPEA | DMF | 3 - 12 | 80 - 95 | Similar to HATU in efficiency. The phosphine oxide byproduct can sometimes complicate purification. |
Troubleshooting & Expert Insights
-
Low Yield in Amide Coupling: If the reaction stalls or yields are low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate. Pre-stirring the carboxylic acid with the coupling reagent for a longer duration (up to 1 hour) before adding the amine can sometimes improve results.
-
Incomplete Boc Deprotection: While TFA is generally robust, highly sterically hindered Boc groups or acid-sensitive substrates might require alternative methods. A common alternative is using 4M HCl in dioxane.
-
Stereochemistry: The building block exists as different stereoisomers (e.g., cis and trans). The relative stereochemistry of the fluorine and the carboxylic acid can influence the conformational preference of the piperidine ring and, consequently, the biological activity of the final compound. Ensure you are using the correct isomer for your target and that your synthetic route does not epimerize the stereocenters. The cis-isomer, for example, is often used in drug design.
Safety Precautions
-
Coupling Reagents: Amide coupling reagents like HATU and PyBOP are potentially sensitizing and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like DMF and DCM are hazardous. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Avoid inhalation and skin contact.
-
Acids: Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. Always handle it in a fume hood with appropriate acid-resistant gloves.
References
- Vertex AI Search. (2026). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- MedChemExpress. (n.d.). 1-(Boc)-3-Fluoropiperidine-4-carboxylic acid.
- CymitQuimica. (n.d.). CAS 614731-04-3: 1-(tert-butoxycarbonyl)-4-fluoropiperidin….
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). Bioactive compounds featuring 3‐fluoropiperidine fragments.
- MedChemExpress. (n.d.). cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- PubMed Central. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Boc Deprotection in the Presence of Acid-Sensitive Groups
Welcome to our dedicated technical support center for navigating the complexities of N-Boc deprotection, especially when your molecule is adorned with other acid-sensitive functionalities. This guide is designed for researchers, scientists, and drug development professionals who encounter the delicate balance of selectively removing the tert-butyloxycarbonyl (Boc) group without compromising the integrity of their valuable compounds. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and alternative strategies to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Challenges and Solutions
This section directly addresses specific issues you might encounter during your experiments. Each problem is presented in a question-and-answer format, offering not just a solution, but a detailed explanation of the underlying chemical principles.
Issue 1: Incomplete or Sluggish N-Boc Deprotection
Question: "My N-Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) is either incomplete or proceeds very slowly, even with extended reaction times. What factors could be at play, and how can I drive the reaction to completion?"
Answer:
Incomplete N-Boc deprotection is a common hurdle that can often be resolved by systematically evaluating several key reaction parameters. The acid-catalyzed removal of the Boc group is a kinetically controlled process, and its efficiency is highly dependent on the reaction conditions.[1]
Potential Causes & Recommended Solutions:
-
Insufficient Acid Stoichiometry or Concentration: The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[1] If the concentration of TFA is too low, the reaction may not proceed to completion.
-
Low Reaction Temperature: While performing the reaction at 0°C is a good practice to control exotherms and minimize side reactions, it can also significantly slow down the rate of deprotection for less reactive substrates.[5]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can hinder the approach of the acid, leading to a slower reaction rate.[1]
-
Solution: In such cases, increasing the reaction time or temperature may be necessary. Alternatively, a stronger acid system, such as HCl in dioxane, might be more effective.[5]
-
-
Solvent Effects: The choice of solvent can influence the efficiency of the deprotection. In solid-phase peptide synthesis (SPPS), for instance, inadequate swelling of the resin in the chosen solvent can lead to incomplete deprotection.[1]
-
Solution: Ensure your substrate is fully dissolved. For SPPS, pre-swelling the resin in the reaction solvent (e.g., DCM) for 15-30 minutes is crucial.[6]
-
Issue 2: Degradation of Other Acid-Sensitive Groups
Question: "While trying to deprotect my N-Boc group, I'm observing the cleavage of other acid-labile groups in my molecule, such as tert-butyl esters, silyl ethers, or acetals. How can I achieve selective N-Boc removal?"
Answer:
This is the central challenge when working with complex molecules. The key to success lies in exploiting the differential acid lability of various protecting groups. The Boc group is generally one of the most acid-sensitive protecting groups, which allows for a window of selectivity.[7][8]
Strategies for Selective Deprotection:
-
Milder Acidic Conditions: Avoid using strong acids like neat TFA or concentrated HCl. Instead, opt for milder and more controlled conditions.
-
Recommended Reagents:
-
Dilute TFA in DCM (1-5%): This can be effective for highly sensitive substrates, though it may require longer reaction times.
-
4M HCl in 1,4-Dioxane: This is a widely used and effective reagent for Boc deprotection.[3][6]
-
Aqueous Phosphoric Acid: This has been reported as a mild and selective reagent for the deprotection of tert-butyl carbamates.[9][10]
-
-
-
Lewis Acids: Certain Lewis acids can selectively cleave the N-Boc group under conditions that leave other acid-sensitive groups intact.
-
Recommended Reagents:
-
-
Alternative, Non-Acidic Methods: When dealing with extremely acid-sensitive substrates, it's often best to avoid acidic conditions altogether.
-
Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent can lead to clean deprotection. This method has been successfully applied in continuous flow systems, allowing for precise temperature control and demonstrating selectivity between aryl and alkyl N-Boc groups.[14][15]
-
Oxalyl Chloride in Methanol: This provides a mild method for the selective deprotection of a wide range of N-Boc protected compounds at room temperature.[9][16][17]
-
Below is a decision-making workflow to guide your choice of deprotection method:
Caption: Decision workflow for selecting an N-Boc deprotection strategy.
Issue 3: Formation of Side Products due to tert-Butyl Cation
Question: "After my N-Boc deprotection, I'm observing the formation of side products, particularly with electron-rich aromatic residues like Tryptophan and Tyrosine. What is causing this, and how can I prevent it?"
Answer:
The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation intermediate.[7][8][18] This electrophilic species can then alkylate nucleophilic sites on your substrate or product, leading to undesired side products.[7] Residues such as Tryptophan, Tyrosine, Methionine, and Cysteine are particularly susceptible to this side reaction.[1][19]
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[1][6]
-
Common Scavengers:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): Highly effective scavengers.
-
Thioanisole: Commonly used, especially in peptide synthesis.
-
Anisole: Another effective scavenger.
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting Cysteine residues.
-
-
-
Choice of Deprotection Reagent: Some deprotection methods are less prone to generating free tert-butyl cations. For instance, thermal deprotection proceeds through a different mechanism that avoids the formation of this reactive intermediate.
The mechanism of TFA-mediated Boc deprotection and the role of scavengers is illustrated below:
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. xray.uky.edu [xray.uky.edu]
- 18. benchchem.com [benchchem.com]
- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorination of Piperidine Rings
Welcome to the technical support center for the fluorination of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals who are incorporating fluorine into this critical heterocyclic scaffold. The introduction of fluorine can profoundly modulate the physicochemical and pharmacological properties of piperidine-containing molecules. However, the unique reactivity of fluorine and the piperidine ring system can lead to a variety of challenging side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. Our approach is rooted in explaining the causal mechanisms behind these side reactions, offering practical, field-tested solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues in the Reduction of Fluoropyridines
The catalytic hydrogenation of fluoropyridines is a common and economical route to access fluorinated piperidines. However, this method is often plagued by the undesired side reaction of hydrodefluorination.
Question 1: My hydrogenation of 3-fluoropyridine is producing a significant amount of non-fluorinated piperidine. What is causing this hydrodefluorination, and how can I prevent it?
Answer:
Root Cause Analysis: Hydrodefluorination (HDF) is a common side reaction during the catalytic hydrogenation of fluoropyridines.[1][2] It involves the cleavage of a C-F bond and its replacement with a C-H bond. Preliminary mechanistic studies suggest that HDF occurs on dearomatized intermediates formed during the hydrogenation process.[1] The reaction is particularly problematic with highly active hydrogenation catalysts and under neutral or basic conditions.
Troubleshooting Protocol:
-
Acid Additive: The most effective method to suppress hydrodefluorination is the addition of a strong Brønsted acid, such as aqueous HCl, to the reaction mixture.[1] The acid protonates the pyridine nitrogen, which deactivates the ring towards C-F bond cleavage and facilitates the desired hydrogenation. In a study on the hydrogenation of 3-fluoropyridine, omitting the acid resulted in the defluorinated side product being the dominant species.[1]
-
Catalyst Selection: While highly active catalysts like Rh/C can be used, palladium-based catalysts, particularly Pd(OH)₂ on carbon (Pearlman's catalyst), in combination with HCl, have shown excellent results in minimizing HDF.[1]
-
Protecting Groups: After the reaction, volatile fluorinated piperidines can be challenging to purify. In-situ protection with reagents like benzyloxycarbonyl (Cbz) or Fmoc can facilitate isolation and improve yields.[2]
Experimental Protocol: Suppressing Hydrodefluorination in 3-Fluoropyridine Hydrogenation
-
To a reaction vessel, add 3-fluoropyridine (1.0 equiv.).
-
Add methanol (MeOH) as the solvent.
-
Add Pd(OH)₂ on carbon (20 wt%, 5 mol%).
-
Carefully add aqueous HCl (1.0 M, 1.2 equiv.).
-
Pressurize the vessel with hydrogen gas (H₂, 50 bar).
-
Stir the reaction at room temperature for 24 hours.
-
After depressurization, the reaction can be worked up or the product can be trapped in situ with a suitable protecting group.
Category 2: Challenges in Nucleophilic Fluorination
Nucleophilic fluorination, often employing fluoride salts like TBAF or KF, is a direct method to introduce fluorine. However, the basicity and nucleophilicity of the fluoride source can lead to competing elimination and ring-opening reactions.
Question 2: I am attempting to fluorinate a piperidine derivative with a good leaving group using TBAF, but my main product is an unsaturated piperidine (elimination product). How can I favor substitution over elimination?
Answer:
Root Cause Analysis: Tetrabutylammonium fluoride (TBAF) is a strong base, and its use can promote E2 elimination, which competes with the desired SN2 substitution.[3] This is especially true for sterically hindered substrates or at elevated temperatures. The basicity of the fluoride source is a critical parameter to control.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elimination side reactions.
Preventative Measures & Optimization:
-
Fluoride Source: Switch from TBAF to a less basic fluoride source. Cesium fluoride (CsF) is a good alternative. Amine-HF complexes like triethylamine trihydrofluoride (Et₃N·3HF) can also be effective while mitigating basicity.
-
Temperature Control: Lowering the reaction temperature generally favors the substitution pathway, which typically has a lower activation energy than elimination.
-
Solvent Choice: The solvent can have a significant impact. In some cases, using a non-polar, aprotic solvent can suppress elimination. The kinetics of nucleophilic aromatic substitution with piperidine have been shown to be highly solvent-dependent.[4]
Question 3: My piperidine substrate, which contains an epoxide, is undergoing ring-opening instead of the desired reaction at another site. Is this expected with fluoride reagents?
Answer:
Root Cause Analysis: Yes, fluoride ions are known to act as nucleophiles that can open epoxide rings. This can be a desired transformation to create fluorohydrins, but an undesired side reaction if other functional groups are targeted. The basic nature of reagents like TBAF can also facilitate this process.[5]
Troubleshooting & Mitigation:
-
Protecting Groups: If the epoxide is not the intended reaction site, consider protecting it if possible, although this can be challenging.
-
Reagent Selection: If you are using a basic fluoride source like TBAF, consider switching to a less basic one or an electrophilic fluorinating agent if your substrate is suitable.
-
Reaction Conditions: Lowering the temperature and using stoichiometric amounts of the fluoride reagent may help to minimize the undesired ring-opening.
Category 3: Issues with Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® are popular due to their ease of handling and milder reaction conditions. However, they can also act as oxidants and present challenges with regioselectivity.
Question 4: I am using Selectfluor to fluorinate my N-Boc piperidine derivative, but I am getting a complex mixture of products, including what appears to be oxidized species. What is happening?
Answer:
Root Cause Analysis: Selectfluor is a powerful oxidant in addition to being an electrophilic fluorine source.[6] The piperidine ring, especially the nitrogen atom and the adjacent C-H bonds, can be susceptible to oxidation. This can lead to the formation of iminium ions, enamines, or even dearomatization to pyridine derivatives if the starting material is a dihydropyridine.
Troubleshooting Protocol:
-
Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that allows for fluorination to occur. Start at 0 °C or even lower.
-
Solvent: Acetonitrile is a common solvent for Selectfluor reactions. Ensure it is dry, as water can sometimes participate in side reactions.
-
Inert Atmosphere: While not always necessary for Selectfluor, running the reaction under an inert atmosphere (e.g., argon or nitrogen) can sometimes prevent oxidative side reactions.
-
-
Control of Stoichiometry: Use the minimum effective amount of Selectfluor. An excess of the reagent will increase the likelihood of oxidative side reactions.
-
Substrate Design: The electronic nature of your piperidine substrate can influence its susceptibility to oxidation. Electron-rich piperidines are more easily oxidized.
Question 5: My electrophilic fluorination is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Root Cause Analysis: The regioselectivity of electrophilic fluorination on a piperidine ring is governed by a combination of steric and electronic factors. The N-protecting group plays a crucial role in directing the fluorination. For instance, with an N-Boc group, C-H activation can occur at different positions, and the choice of ligand in palladium-catalyzed reactions can even switch the selectivity between the α and β positions.[7]
Improving Regioselectivity:
-
Protecting Group Strategy: The choice of the N-protecting group can have a profound impact on the regioselectivity. A bulky protecting group might sterically hinder certain positions. Experiment with different protecting groups (e.g., Boc, Cbz, Ts) to see how they influence the outcome.
-
Directing Groups: If possible, install a directing group on the piperidine ring to guide the fluorination to a specific position.
-
Catalyst and Ligand Screening (for catalyzed reactions): If you are using a metal-catalyzed C-H fluorination, a thorough screening of catalysts and ligands is essential. Different ligands can dramatically alter the regioselectivity.
-
Conformational Control: The conformational preference of the piperidine ring can influence which C-H bonds are more accessible for reaction. Fluorinated piperidines often have a preference for an axial fluorine conformation due to stabilizing hyperconjugation and charge-dipole interactions.[8][9] Understanding the conformational biases of your substrate can help in predicting the likely site of fluorination.
Data Summary: Influence of Reaction Conditions on Hydrodefluorination
The following table summarizes data from a study on the palladium-catalyzed hydrogenation of 3-fluoropyridine, highlighting the critical role of a Brønsted acid in suppressing the hydrodefluorination side reaction.[1]
| Entry | Catalyst | Acid Additive | Yield of 3-Fluoropiperidine (%) | Conversion (%) | Notes |
| 1 | Pd(OH)₂/C | HCl (aq) | 88 | >99 | Optimal conditions, minimal side product. |
| 2 | Rh/C | HCl (aq) | 53 | >99 | Higher activity, but more hydrodefluorination. |
| 3 | Pt/C | HCl (aq) | 6 | >99 | Low yield of desired product. |
| 4 | Pd/C | HCl (aq) | 83 | >99 | Good yield, slightly less effective than Pd(OH)₂/C. |
| 5 | Pd(OH)₂/C | None | 17 | 78 | Hydrodefluorinated product is dominant. |
Visualizing Competing Pathways
The following diagram illustrates the competition between the desired hydrogenation and the undesired hydrodefluorination pathway when reducing fluoropyridines.
Caption: Competing reaction pathways in fluoropyridine reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. mdpi.com [mdpi.com]
- 7. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Fluorinated Piperidine Intermediates
Welcome to the technical support center for the purification of fluorinated piperidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges presented by these valuable building blocks. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, demanding a nuanced approach to purification. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities and achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: My fluorinated piperidine is volatile and I'm experiencing significant product loss during solvent removal. How can I prevent this?
A: Volatility is a common issue, especially with low molecular weight, unprotected fluorinated piperidines.[1] The best strategy is to avoid isolating the free base in its unprotected form.
-
In-Situ Protection: Before workup and purification, convert the piperidine to a less volatile derivative. Common protecting groups like Carbobenzyloxy (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) are effective.[1][2]
-
Salt Formation: Convert the basic piperidine to its hydrochloride (HCl) or another suitable salt. Salts are crystalline solids with negligible vapor pressure. This is also a great final purification step.[1]
-
Careful Evaporation: If you must handle the free base, use a rotary evaporator with controlled temperature (low heat) and vacuum. Avoid leaving it on the evaporator for extended periods.
Q2: The basicity (pKa) of my fluorinated piperidine is lower than expected, affecting my acid-base extraction. Why is this, and how do I adjust?
A: The strong electron-withdrawing inductive effect of fluorine significantly reduces the basicity of the piperidine nitrogen.[3][4][5][6] The closer the fluorine atom is to the nitrogen, the more pronounced the effect. This means a stronger acid (lower pH) is required to protonate the piperidine and bring it into the aqueous phase.
-
pH Adjustment: Instead of using a weak acid, you may need to use a dilute solution of a strong acid like 1M HCl.
-
pH Monitoring: Always use a calibrated pH meter to check the pH of the aqueous layer to ensure it is low enough (typically pH < 2) for complete protonation and extraction.
Q3: I'm struggling to separate my fluorinated piperidine from a non-fluorinated analogue using standard C18 reverse-phase HPLC. What are my options?
A: Standard C18 columns separate primarily based on hydrophobicity. Fluorination can increase lipophilicity, but co-elution is common if the structural differences are minor.[3] Specialized chromatographic techniques are highly effective.
-
Fluorinated Stationary Phases: Employing columns with perfluoroalkyl or pentafluorophenyl (PFP) stationary phases can dramatically improve selectivity for halogenated compounds through dipole-dipole, π-π, and steric interactions.[7][8]
-
"Orthogonal" Chromatography: Pair a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent (e.g., containing trifluoroethanol).[9][10] This "hetero-pairing" can enhance separation by leveraging the fluorophilic/fluorophobic interactions between the analyte, stationary phase, and mobile phase.
Q4: During hydrogenation of a fluoropyridine precursor, I'm seeing a significant amount of the des-fluoro piperidine impurity. How can I purify my desired product?
A: Hydrodefluorination is a known side reaction in the hydrogenation of fluoropyridines.[4] Separating the resulting product from the non-fluorinated impurity can be challenging.
-
Chromatography is Key: This is a scenario where fluorinated-phase or PFP column chromatography excels. The difference in polarity and interaction mechanism between the C-F and C-H bond allows for effective separation.
-
Reaction Optimization: Prevention is better than cure. Re-evaluate your hydrogenation conditions. Using catalysts like Pd(OH)₂ on carbon in the presence of a strong Brønsted acid (like HCl) has been shown to suppress hydrodefluorination.[1][2]
Troubleshooting Purification Workflows
The following guides provide a deeper dive into specific purification techniques, addressing common problems and explaining the rationale behind each step.
Guide 1: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique for basic compounds like piperidines.[11] However, the electronic effects of fluorine demand careful consideration.
Core Principle & The Fluorine Effect
The technique relies on partitioning the piperidine between an organic solvent and an acidic aqueous phase. In its neutral (free base) form, the piperidine is soluble in organic solvents. When protonated by an acid, it forms a salt that is soluble in the aqueous phase.[12][13]
Fluorine's strong inductive effect lowers the pKa of the piperidine nitrogen, making it a weaker base.[6][14] This means more energy is required to protonate it.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Low Recovery in Aqueous Layer | Incomplete Protonation: The pH of the aqueous layer is not low enough to fully protonate the weakly basic fluorinated piperidine. | Action: Use 1M HCl instead of weaker acids. Lower the pH to 1-2. Rationale: A lower pH provides a higher concentration of H+ ions, shifting the equilibrium R₂NH + H⁺ ⇌ R₂NH₂⁺ to the right, ensuring the formation of the water-soluble salt.[13] |
| Emulsion Formation | Similar Densities: The organic and aqueous layers have similar densities. Surfactant-like Impurities: The crude mixture contains impurities that stabilize the emulsion. | Action: Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. Rationale: Brine disrupts the forces stabilizing the emulsion and increases the density difference between the phases, promoting separation. |
| Product Crashes Out at Interface | Poor Salt Solubility: The hydrochloride salt of your specific fluorinated piperidine may have limited solubility in the aqueous phase, especially at high concentrations. | Action: Dilute the reaction mixture with more water and/or organic solvent before extraction. Perform the extraction multiple times with smaller volumes of acid. Rationale: By reducing the concentration, you avoid exceeding the solubility limit of the piperidinium salt in the aqueous layer. |
Experimental Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl.
-
Confirm Protonation: Collect a small sample of the aqueous layer and check the pH with a calibrated meter. It should be between 1 and 2.
-
Separate Layers: Separate the layers. The protonated piperidine is now in the aqueous layer.
-
Back-Wash (Optional but Recommended): Wash the aqueous layer with a small amount of fresh organic solvent to remove any trapped neutral impurities.[13]
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base (e.g., 5M NaOH) until the pH is >10 to liberate the free base.
-
Final Extraction: Extract the liberated piperidine back into an organic solvent (e.g., Diethyl Ether or Ethyl Acetate) multiple times.
-
Drying & Concentration: Combine the organic extracts, dry over a suitable agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent in vacuo.
Workflow Diagram: Acid-Base Extraction Logic
Caption: Decision workflow for purifying fluorinated piperidines via acid-base extraction.
Guide 2: Column Chromatography
For high-purity requirements, chromatography is indispensable. The unique electronic nature of fluorinated compounds opens up specialized column chemistries for superior separation.
Choosing the Right Stationary Phase
The choice of column is the most critical parameter for successfully separating fluorinated intermediates from their impurities.
| Stationary Phase | Principle of Separation | Best For... | Expert Insight |
| Standard Silica Gel (Normal Phase) | Adsorption based on polarity. More polar compounds are retained longer. | Separating isomers or compounds with different functional groups. | The basic nitrogen of the piperidine can streak on acidic silica. Pre-treating the silica with triethylamine or using commercially available basic silica may be necessary. |
| C8 / C18 (Reverse Phase) | Partitioning based on hydrophobicity. More non-polar compounds are retained longer. | General purpose purification. Often the first method to try. | May fail to separate compounds with similar hydrophobicity, such as a fluorinated piperidine and its des-fluoro impurity.[9] |
| Pentafluorophenyl (PFP) | Multiple interaction modes: hydrophobic, π-π, dipole-dipole, and shape selectivity.[7] | Separating halogenated compounds, positional isomers, and aromatic compounds. Highly recommended for des-fluoro impurities. | The PFP phase offers a unique selectivity ("orthogonal") compared to C18, often resolving peaks that co-elute on standard phases.[8] |
| Fluorous | "Fluorophilicity" - high affinity for other fluorinated molecules. | Separating highly fluorinated compounds from non-fluorinated ones.[10] | This is a more specialized technique. It is most effective when the target molecule has a high fluorine content. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Poor Separation on C18 | Similar Hydrophobicity: The fluorinated product and key impurities (e.g., des-fluoro analog) have very similar logP values. | Action: Switch to a PFP column. The alternative interaction mechanisms will provide different selectivity.[8] Alternatively: Try a fluorinated mobile phase modifier like trifluoroethanol with your C18 column.[9] |
| Peak Tailing / Streaking (Normal Phase) | Strong Analyte-Silica Interaction: The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface. | Action: Add a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to your mobile phase. Rationale: The modifier competes for the active sites on the silica, preventing strong, non-specific binding of your basic analyte and leading to sharper peaks. |
| On-Column Degradation | Unstable Protecting Group: Some protecting groups (e.g., Boc) can be labile to acidic conditions, which can be present on standard silica gel. | Action: Use neutralized or basic silica gel. Alternatively, consider a more robust protecting group if degradation is severe. |
Workflow Diagram: Chromatography Strategy
Caption: Strategy for selecting the right chromatographic purification method.
Guide 3: Crystallization & Salt Formation
Crystallization is an excellent method for achieving high purity on a large scale. For fluorinated piperidines, this is often best achieved via salt formation.
Core Principle
Crystallization separates a compound from its impurities based on differences in solubility. A supersaturated solution is created from which the desired compound preferentially precipitates as a highly ordered crystal lattice, excluding impurities.[15] Unprotected fluorinated piperidines are often oils or low-melting solids, but their salts (e.g., hydrochloride) are typically stable, crystalline solids.[1][16]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Product "Oils Out" | Solubility Too High: The product is too soluble in the chosen solvent system, even when cooled. Melting Point Depression: Significant impurities are present, lowering the melting point of the solid below the temperature of the solution. | Action: Change the solvent system. Add an "anti-solvent" (a solvent in which the product is poorly soluble) dropwise to the solution until turbidity persists. Then, heat to redissolve and cool slowly. Rationale: The anti-solvent reduces the overall solubility of the compound, promoting precipitation over oiling out. |
| Failure to Crystallize | Solution Not Supersaturated: The concentration of the product is too low. Kinetically Slow Process: Crystal nucleation is slow. | Action: Slowly evaporate the solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous batch if available. Rationale: These actions help overcome the kinetic barrier to nucleation, initiating the crystallization process. |
| Poor Purity After Crystallization | Occlusion: Impurities are trapped within the crystal lattice as it forms. | Action: Slow down the crystallization process. Allow the solution to cool to room temperature slowly before moving it to a refrigerator or freezer. Rationale: Slow cooling allows for more ordered crystal growth, which is more effective at excluding impurity molecules from the lattice. |
Experimental Protocol: Purification via HCl Salt Formation & Crystallization
-
Dissolution: Dissolve the purified (e.g., post-chromatography) free-base piperidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. The piperidine hydrochloride salt will begin to precipitate.
-
Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a cold anti-solvent, and dry under vacuum.
-
Purity Analysis: Confirm the purity of the final product using appropriate analytical methods like HPLC and NMR.[17]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. (n.d.). Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol.
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
-
Wang, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
- NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Sciencemadness Discussion Board. (2015). CWE of Piperidine.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Newton, P. R., & Lysyj, I. (n.d.).
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]
- Benjamin, S., et al. (2025).
-
Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Benjamin, S., et al. (2025).
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Lenci, E., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.
- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives....
- Ramalingam, A. (2021).
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- Benjamin, S., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Nottingham Trent University IRep.
- Wikipedia. (n.d.). Acid–base extraction.
- Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Gouverneur, V., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Gouverneur, V., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Glorius, F., et al. (2020). Accessing (Multi)
- Gouverneur, V., et al. (n.d.). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines.
-
Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
- Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
-
Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal. [Link]
-
Lalli, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
- Benchchem. (n.d.). Assessing the Off-Target Effects of Fluorinated Piperidine Compounds: A Comparative Guide.
- Gouverneur, V., et al. (n.d.). Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a.
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid
<_ _>
Introduction
Welcome to the technical support guide for the synthesis of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid. This molecule is a highly valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance properties such as metabolic stability and binding affinity.[1][2] The introduction of a fluorine atom into the piperidine scaffold can be synthetically challenging, often leading to issues with yield, diastereoselectivity, and purification.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common hurdles in this multi-step synthesis and improve your overall yield and product purity.
Common Synthetic Pathway Overview
The most prevalent synthetic route to 1-(Boc)-3-fluoropiperidine-4-carboxylic acid begins with a commercially available piperidine derivative. The key transformations involve an electrophilic fluorination of a protected piperidone, followed by functional group manipulation to install the carboxylic acid. A typical sequence is outlined below.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. The advice is structured in a question-and-answer format, focusing on the critical fluorination and oxidation steps.
Section 1: Electrophilic Fluorination
The introduction of the fluorine atom at the C3 position is often the most challenging step. Low yields, side reactions, and poor diastereoselectivity are common complaints.
Q1: My fluorination yield is very low, and I see a lot of starting material remaining. What's going wrong?
A1: This is a classic issue often traced back to inefficient enolate formation or a insufficiently reactive fluorinating agent.
-
Causality: Electrophilic fluorination requires the formation of a nucleophilic enolate from the piperidone to attack the electrophilic fluorine source.[4] Incomplete deprotonation means unreacted starting material.
-
Troubleshooting Steps:
-
Base Selection & Temperature: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are strong, non-nucleophilic bases suitable for this transformation. Ensure your base is freshly prepared or properly titrated. The deprotonation is typically performed at low temperatures (-78 °C) to prevent side reactions.
-
Solvent Purity: The reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Fluorinating Agent: While N-Fluorobenzenesulfonimide (NFSI) is common, consider using a more reactive agent like Selectfluor®.[4] Selectfluor is a cationic reagent, which can increase the rate and yield of fluorination.[4]
-
Reaction Time: Allow sufficient time for both enolate formation (typically 30-60 minutes at -78 °C) and the subsequent fluorination reaction. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Q2: I'm getting a mixture of products, including what appears to be a di-fluorinated species. How can I improve selectivity?
A2: The formation of di-fluorinated byproducts suggests that the mono-fluorinated product is being deprotonated and reacting a second time.
-
Causality: The proton alpha to both the fluorine and the carbonyl in the product, 1-(Boc)-3-fluoro-4-piperidone, is acidic. If excess base or a long reaction time at elevated temperatures is used, it can be deprotonated to form a new enolate, which is then fluorinated again.
-
Troubleshooting Steps:
-
Stoichiometry is Key: Use a slight excess, but not a large excess, of the base (e.g., 1.05-1.1 equivalents).
-
Reverse Addition: Add the pre-formed enolate solution slowly to a solution of the fluorinating agent at -78 °C. This ensures the fluorinating agent is always in excess relative to the enolate, minimizing the chance of the mono-fluorinated product reacting further.
-
Quenching: Quench the reaction promptly with a proton source (e.g., saturated aqueous NH₄Cl) once the starting material is consumed to neutralize any remaining base.
-
Q3: The reaction is messy, and purification of the 1-(Boc)-3-fluoro-4-piperidone is difficult. Any tips?
A3: Purification challenges often stem from the byproducts of the fluorinating agent.
-
Causality: Reagents like NFSI produce benzenesulfonimide as a byproduct, which can be difficult to separate from the desired product by standard column chromatography due to similar polarities.
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, perform an aqueous wash with a mild base (e.g., 1 M NaOH or NaHCO₃ solution) to extract the acidic sulfonimide byproduct into the aqueous layer.
-
Choice of Reagent: Selectfluor® is often preferred because its byproducts are typically more water-soluble and easier to remove during the aqueous workup.
-
Crystallization: The intermediate, cis-1-(Boc)-3-fluoropiperidin-4-ol, obtained after the subsequent reduction step, is often a crystalline solid.[2][5] It can be easier to purify this alcohol intermediate to a high degree of purity by crystallization before proceeding to the final oxidation step.[2]
-
Section 2: Oxidation of the Alcohol to the Carboxylic Acid
The final step, oxidizing the secondary alcohol to a carboxylic acid, must be efficient to maximize the overall yield.
Q1: My oxidation reaction is slow and incomplete, giving me a mixture of the alcohol, aldehyde, and desired acid.
A1: This indicates the oxidizing conditions are not sufficiently strong or optimized. While many methods exist for oxidizing primary alcohols, oxidizing a secondary alcohol directly to a carboxylic acid requires specific conditions that often proceed through an aldehyde intermediate. A common and effective method is using TEMPO-catalyzed bleach (NaOCl) oxidation.[6]
-
Causality: The oxidation proceeds in two stages: alcohol to aldehyde, then aldehyde to carboxylic acid. If the conditions are too mild or the reaction time is too short, the reaction can stall at the aldehyde stage.
-
Troubleshooting Steps:
-
pH Control: The pH of the reaction mixture is critical for TEMPO-catalyzed oxidations. The reaction is typically run in a biphasic system (e.g., CH₂Cl₂/water) with a bicarbonate buffer to maintain a pH of ~9. This ensures the hypochlorite is the active oxidant and minimizes side reactions.
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount of both TEMPO and a co-catalyst like NaBr.
-
Oxidant Stoichiometry: Use at least 2.5 equivalents of the primary oxidant (e.g., NaOCl) to ensure the reaction goes to completion.
-
Temperature: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.
-
Q2: I am concerned about racemization or epimerization at the chiral centers during oxidation. Is this a risk?
A2: With robust methods, the risk is low.
-
Causality: Harsh oxidative conditions (e.g., very high temperatures or strongly acidic/basic media) could potentially lead to epimerization at the C3 or C4 positions.
-
Preventative Measures:
-
Mild Conditions: TEMPO/NaOCl oxidation is known to be very mild and generally does not cause epimerization at adjacent stereocenters.[6]
-
Alternative Reagents: If issues persist, other mild oxidation systems can be employed. For instance, oxidation of a primary alcohol intermediate (if the synthesis is routed that way) using reagents like pyridinium dichromate (PDC) or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation (NaClO₂) of the intermediate aldehyde are excellent options for preserving stereointegrity.
-
Experimental Protocols
Protocol 1: Electrophilic Fluorination and Reduction
This protocol describes the synthesis of the key intermediate, cis-1-(Boc)-3-fluoropiperidin-4-ol.
Step A: Synthesis of 1-(Boc)-3-fluoro-4-piperidone
-
To a flame-dried, three-neck round-bottom flask under Argon, add anhydrous THF (10 volumes) and cool to -78 °C.
-
Slowly add freshly prepared LDA (1.1 eq) to the flask.
-
Add a solution of 1-(Boc)-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF.
-
Transfer the enolate solution via cannula into the NFSI solution at -78 °C over 30 minutes.
-
Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 2-3 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M NaOH solution and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated ketone.
Step B: Diastereoselective Reduction to cis-1-(Boc)-3-fluoropiperidin-4-ol
-
Dissolve the crude 1-(Boc)-3-fluoro-4-piperidone in methanol (10 volumes) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours until the ketone is fully consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by acetone to consume excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography or crystallization from a solvent system like ethyl acetate/hexanes to yield the cis-alcohol as the major diastereomer.
Protocol 2: Oxidation to 1-(Boc)-3-fluoropiperidine-4-carboxylic acid
-
Dissolve cis-1-(Boc)-3-fluoropiperidin-4-ol (1.0 eq), TEMPO (0.05 eq), and NaBr (0.1 eq) in a mixture of dichloromethane and saturated NaHCO₃ solution (1:1 v/v).
-
Cool the vigorously stirred biphasic mixture to 0 °C.
-
Slowly add a solution of sodium hypochlorite (NaOCl, ~10-13% available chlorine, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, separate the layers.
-
Quench the aqueous layer by adding sodium thiosulfate solution to destroy excess oxidant.
-
Acidify the aqueous layer to pH ~3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by chromatography or crystallization if necessary.
Data Summary Table
The following table summarizes typical reaction conditions and expected outcomes. Actual results may vary.
| Step | Key Reagents | Solvent | Temp (°C) | Typical Time (h) | Typical Yield (%) | Key Pitfall |
| Fluorination | LDA, NFSI | THF | -78 | 3 - 5 | 50 - 70 | Incomplete enolate formation; Di-fluorination |
| Reduction | NaBH₄ | Methanol | 0 | 1 - 2 | 85 - 95 | Poor diastereoselectivity |
| Oxidation | TEMPO, NaOCl | CH₂Cl₂/H₂O | 0 to RT | 12 - 16 | 75 - 90 | Incomplete oxidation (stalls at aldehyde) |
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for addressing low yield in the critical fluorination step.
Caption: Decision tree for troubleshooting low fluorination yield.
References
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]
-
Rico, E., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
Douglas, J., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Zhao, M., et al. (1998). A CrO3-catalyzed oxidation of primary alcohols to carboxylic acids. Tetrahedron Letters. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]
-
ResearchGate. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Available at: [Link]
-
Ye, Z., et al. (2011). Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. Organic letters. Available at: [Link]
-
Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Overcoming diastereoselectivity issues in fluorinated piperidine synthesis
Welcome to the Technical Support Center for Fluorinated Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into piperidine rings with a focus on achieving high diastereoselectivity. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide field-proven insights to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of fluorinated piperidines.
Q1: Why am I obtaining a mixture of diastereomers in my fluorinated piperidine synthesis?
A1: The formation of diastereomeric mixtures is a common challenge and can be attributed to several factors related to the reaction mechanism and substrate conformation. The piperidine ring exists in a dynamic equilibrium of chair conformations, and the facial selectivity of the fluorinating agent's approach to a prochiral center is often only marginally different for competing reaction pathways.
Key factors influencing diastereoselectivity include:
-
Reaction Mechanism: The stereochemical outcome is intrinsically linked to the mechanism of the fluorination or the synthetic route employed. For instance, hydrogenation of a substituted fluoropyridine will have different stereochemical directing factors than the electrophilic fluorination of a pre-existing piperidine enolate.
-
Substrate Conformation: The conformational preference of the piperidine ring and its substituents in the transition state is critical. The presence of bulky groups will sterically hinder one face of the ring, directing the incoming reagent to the opposite face.
-
Electronic Effects: The electronic properties of both the substrate and the reagent play a significant role. For example, in protonated 3-fluoropiperidinium cations, a strong charge-dipole interaction between the C-F bond and the ammonium ion can favor an axial orientation of the fluorine atom.[1][2] Hyperconjugative effects, where electron density is donated from anti-periplanar C-H bonds into the σ* orbital of the C-F bond, can also stabilize specific conformations.[1][2]
-
Solvent Effects: The polarity of the solvent can significantly influence the conformational equilibrium of the piperidine ring and, consequently, the diastereoselectivity.[1][3] For instance, increasing solvent polarity can favor more polar conformers, which may alter the preferred face of attack.[3]
Q2: How can I increase the formation of the cis-diastereomer?
A2: Favoring the formation of cis-diastereomers often involves selecting a synthetic strategy that proceeds through a transition state where substituents are directed to the same face of the forming piperidine ring. A highly effective and robust method is the heterogeneous hydrogenation of substituted fluoropyridines .[4][5][6][7][8]
-
Palladium- or Rhodium-Catalyzed Hydrogenation: These methods have been shown to produce a wide range of (multi)fluorinated piperidines with high cis-selectivity.[4][9][10] The reaction typically proceeds via dearomatization of the pyridine ring followed by hydrogenation, leading to the formation of all-cis products in a highly diastereoselective manner.[9][11] For example, a rhodium-catalyzed dearomatization-hydrogenation process has been developed to access a variety of substituted all-cis-(multi)fluorinated piperidines.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low Diastereoselectivity in Electrophilic Fluorination of Piperidine Derivatives.
Symptoms: You are attempting to fluorinate a pre-formed piperidine ring using an electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) and are observing a nearly 1:1 mixture of diastereomers or poor diastereomeric ratios (dr).
Possible Causes & Solutions:
-
Cause A: Lack of Facial Bias in the Substrate.
-
Explanation: The substrate may lack a significant steric or electronic directing group to differentiate the two faces of the prochiral center.
-
Solution 1: Introduce a Bulky Protecting Group. A sterically demanding protecting group on the piperidine nitrogen (e.g., Boc, Cbz) can influence the conformational equilibrium and create a steric bias, directing the electrophilic fluorine to the less hindered face.
-
Solution 2: Utilize a Chiral Auxiliary. Attaching a chiral auxiliary to the piperidine nitrogen can provide excellent stereocontrol. The auxiliary blocks one face of the molecule, forcing the fluorinating agent to attack from the opposite side. Subsequent removal of the auxiliary yields the desired enantiomerically enriched fluorinated piperidine.
-
-
Cause B: Unfavorable Reaction Conditions.
-
Explanation: The reaction temperature, solvent, and fluorinating agent can all impact diastereoselectivity.
-
Solution 1: Optimize Reaction Temperature. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Solution 2: Solvent Screening. The polarity of the solvent can influence the conformation of the substrate.[1][3][12] A systematic screen of solvents with varying polarities is recommended.
-
Solution 3: Choice of Fluorinating Agent. Different electrophilic fluorinating agents have varying steric demands and reactivity.[13] Experimenting with a panel of N-F reagents (e.g., Selectfluor®, NFSI, N-Fluoro-o-benzenedisulfonimide) may lead to improved diastereoselectivity.[13]
-
Problem 2: Competing Hydrodefluorination during Hydrogenation of Fluoropyridines.
Symptoms: When attempting to synthesize a fluorinated piperidine via the hydrogenation of a fluoropyridine, you observe significant amounts of the non-fluorinated piperidine as a byproduct.
Possible Causes & Solutions:
-
Cause A: Catalyst Poisoning and Undesired Side Reactions.
-
Explanation: The Lewis basic nitrogen of the pyridine substrate or the piperidine product can poison the catalyst. This can sometimes lead to uncontrolled side reactions, including hydrodefluorination.
-
Solution 1: Use of a Brønsted Acid. The addition of a Brønsted acid, such as aqueous HCl, can protonate the nitrogen atoms, preventing catalyst poisoning and often improving both reactivity and selectivity.[4][7]
-
Solution 2: Rhodium-Catalyzed Dearomatization-Hydrogenation with a Borane Reagent. A one-pot rhodium-catalyzed dearomatization-hydrogenation process using a borane reagent like pinacol borane (HBpin) can be effective.[9] The borane reagent dearomatizes the pyridine ring and protects the Lewis-basic nitrogen, preventing catalyst poisoning and facilitating hydrogenation without the loss of fluorine.[9]
-
-
Cause B: Inappropriate Catalyst Choice.
-
Explanation: Not all hydrogenation catalysts are suitable for fluoropyridine reduction. Some may be too active and promote C-F bond cleavage.
-
Solution 1: Use a Proven Catalyst System. Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) in combination with a Brønsted acid has been shown to be effective for the cis-selective hydrogenation of fluoropyridines while minimizing hydrodefluorination.[4][7]
-
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-3-Fluoropiperidine via Hydrogenation
This protocol is adapted from a general method for the robust cis-selective hydrogenation of fluoropyridines.[4][7]
Materials:
-
3-Fluoropyridine
-
Palladium hydroxide on carbon (20 wt%)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 3-fluoropyridine (1.0 eq) in methanol, add Pd(OH)₂/C (5 mol%).
-
Carefully add aqueous HCl (1.1 eq).
-
Place the reaction vessel in a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and cool to 0 °C.
-
Add a solution of NaHCO₃ (3.0 eq) in water.
-
Add Boc₂O (1.2 eq) or Cbz-Cl (1.2 eq) portion-wise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired cis-N-protected-3-fluoropiperidine.
Expected Outcome: This method typically yields the cis-diastereomer with high selectivity.
Data Presentation
Table 1: Influence of Solvent Polarity on the Conformation of 3,5-Difluoropiperidine Derivatives
| Protecting Group | Solvent | Dielectric Constant (ε) | Predominant Fluorine Orientation | Reference |
| Pivaloyl (Piv) | Chloroform | 4.81 | Equatorial | [1][3] |
| Pivaloyl (Piv) | DMSO | 46.7 | Axial | [1][3] |
| tert-Butoxycarbonyl (Boc) | Chloroform | 4.81 | Equatorial | [1][3] |
| tert-Butoxycarbonyl (Boc) | DMSO | 46.7 | Axial | [1][3] |
This table illustrates how increasing solvent polarity can invert the conformational preference of fluorine atoms from equatorial to axial in protected 3,5-difluoropiperidines.[1][3]
Visualizations
Diagram 1: Factors Influencing Diastereoselectivity
Caption: Key factors influencing diastereoselectivity in fluorinated piperidine synthesis.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
References
-
Loh, Y. Y., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Loh, Y. Y., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Technion - Israel Institute of Technology. [Link]
-
Nairoukh, Z., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
-
Loh, Y. Y., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Beilstein Journal of Organic Chemistry, 8, 1047-1053. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]
-
Nairoukh, Z., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. ResearchGate. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of fluorinated piperidine derivatives. ResearchGate. [Link]
-
Loh, Y. Y., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Europe PMC. [Link]
-
Loh, Y. Y., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
-
Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Heterocycles, 89(7), 1667-1678. [Link]
-
Glorius, F., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(21), 5038. [Link]
-
Wang, Y., & Ma, J. (2014). Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. Organic & Biomolecular Chemistry, 12(35), 6745-6758. [Link]
-
Li, G., et al. (2020). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Chemistry – A European Journal, 26(55), 12596-12600. [Link]
-
Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. ResearchGate. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Rowles, H. T., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]
-
ResearchGate. (2020). The common electrophilic and nucleophilic fluorinating reagents used for catalytic asymmetric fluorination. [Link]
-
Moutevelis-Minakakis, P., & Kokotos, G. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 10(9), 1047. [Link]
-
Jia, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6052-6055. [Link]
-
Wikipedia. (2023). Electrophilic fluorination. [Link]
-
Gouault, N., et al. (2015). Enantiospecific Synthesis of Pyridinones as Versatile Intermediates toward Asymmetric Piperidines. Organic Letters, 17(11), 2696-2699. [Link]
-
Tonks, I. A. (2019). Celebrating 25 Years of Scientific Discoveries in Organic and Inorganic Chemistry Supported by the ACS Petroleum Research Fund. Organometallics, 38(1), 1-3. [Link]
-
Denmark, S. E., & Matviitsuk, A. (2018). Proposed mechanism of the fluorocyclization reactions exemplified by the diastereoselective synthesis of isochroman isosteres. ResearchGate. [Link]
-
Szabò, K. J., et al. (2020). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society, 142(48), 20469-20479. [Link]
-
Singleton, D. A., et al. (2007). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. The Journal of Organic Chemistry, 72(16), 6049-6055. [Link]
-
Smith, A. B., et al. (2017). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. Journal of the American Chemical Society, 139(42), 15096-15103. [Link]
-
Liu, X., & Tan, B. (2020). Controlling the stereochemistry in 2-oxo-aldehyde-derived Ugi adducts through the cinchona alkaloid-promoted electrophilic fluorination. Beilstein Journal of Organic Chemistry, 16, 1989-1998. [Link]
-
Chemospecific. (2019, February 23). Unlocking Diastereoselectivity Secrets. YouTube. [Link]
-
Davies, S. G., et al. (2001). Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. Chemical Communications, (17), 1594-1595. [Link]
-
Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10985-10990. [Link]
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.technion.ac.il [cris.technion.ac.il]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
Welcome to the technical support center for 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 174098-93-6). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for its handling, storage, and use in synthetic applications. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Deprotection of the Boc Group During Reaction.
Question: I am observing the formation of the N-deprotected piperidine byproduct in my reaction, even under what I believe are neutral or mild conditions. What could be the cause?
Answer:
Unexpected cleavage of the tert-butoxycarbonyl (Boc) protecting group is a common issue and can be triggered by several factors that may not be immediately obvious. The Boc group is notoriously sensitive to acidic conditions.[1][2][3]
Potential Causes and Solutions:
-
Acidic Reagents or Byproducts: Your reaction might be generating acidic byproducts. For example, some coupling reagents or catalysts can be acidic or become acidic upon reaction.
-
Solution: Carefully analyze all reagents and potential reaction byproducts for acidity. Consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid present.
-
-
Solvent Choice: Certain solvents can contain acidic impurities or degrade to form acids. For instance, older bottles of dichloromethane (DCM) can contain traces of HCl.
-
Solution: Use freshly distilled or inhibitor-free solvents. Consider using a less acidic solvent if your reaction conditions permit.
-
-
Lewis Acid Catalysis: Some metal catalysts can act as Lewis acids and facilitate Boc deprotection.
-
Solution: If a metal catalyst is necessary, screen for alternatives that are less Lewis acidic. Alternatively, the reaction temperature and time should be minimized.
-
-
Elevated Temperatures: Although generally considered thermally stable at moderate temperatures, prolonged heating can lead to the thermal decomposition of the Boc group.[4][5]
-
Solution: If your reaction requires heat, perform a time-course study to determine the optimal balance between reaction completion and deprotection. Run the reaction at the lowest effective temperature.
-
Issue 2: Poor Yields in Amide Coupling Reactions.
Question: I am struggling to achieve a high yield in the amide coupling reaction of this compound with an amine. What are the likely reasons?
Answer:
Low yields in amide coupling reactions with this substrate can often be attributed to a combination of steric hindrance and electronic effects, as well as suboptimal reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: The carboxylic acid at the 4-position of the piperidine ring can be sterically hindered, which can slow down the coupling reaction. The fluorine atom at the 3-position can also contribute to a less favorable conformation for the reaction.
-
Solution: Employ a more powerful coupling reagent. If you are using standard carbodiimides like DCC or EDC, consider switching to a uronium-based reagent such as HATU or HBTU, which are known to be more effective for sterically hindered substrates.
-
-
Influence of Fluorine: The electron-withdrawing fluorine atom can influence the pKa of the carboxylic acid.[6] This may require fine-tuning of the reaction pH.
-
Solution: Optimize the amount of base used in the reaction. A slight excess of a non-nucleophilic base is often beneficial.
-
-
Side Reactions: As mentioned in Issue 1, if your coupling conditions are inadvertently acidic, you may be losing your starting material to deprotection.
-
Solution: Re-evaluate your reaction conditions for potential sources of acid and implement the mitigation strategies described above.
-
Issue 3: Compound Degradation During Aqueous Workup or Purification.
Question: I am noticing significant loss of my product during aqueous workup or column chromatography. Why is this happening and how can I prevent it?
Answer:
Loss of product during these steps often points to instability under the specific pH conditions of the workup or the stationary phase of the chromatography.
Potential Causes and Solutions:
-
Acidic or Basic Workup: The Boc group is labile to strong acids.[2][3] While more stable to base, prolonged exposure to strong basic conditions can also lead to degradation.
-
Solution: Maintain a neutral to slightly basic pH during aqueous workup. Use a mild base like sodium bicarbonate for neutralization. Avoid strong acids unless deprotection is intended.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial deprotection of the Boc group, leading to streaking and loss of product on the column.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel with a solution of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or a C18 reversed-phase column, if compatible with your compound's polarity.
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound spends on the stationary phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound at room temperature in a tightly sealed container to protect it from moisture.[7] For long-term storage, keeping it in a desiccator is advisable.
Q2: Is this compound sensitive to air or light?
A2: While there is no specific data to suggest high sensitivity to air or light, as a general good laboratory practice for complex organic molecules, it is recommended to store it in a dark, dry place and to minimize its exposure to the atmosphere.
Q3: What is the expected conformational preference of the fluorine atom on the piperidine ring?
A3: Studies on fluorinated piperidines have shown that the fluorine atom often prefers an axial orientation.[8][9][10][11] This preference is influenced by factors such as charge-dipole interactions, hyperconjugation, and solvation effects.[8][10][12] This conformational bias might influence the reactivity of the adjacent carboxylic acid group.
Q4: Can I remove the Boc group under thermal conditions?
A4: Yes, thermal deprotection of Boc groups is possible, typically at temperatures above 150°C.[3][4][5] However, this method can lead to the formation of impurities due to thermal degradation of the product.[4] Acid-catalyzed deprotection at room temperature is generally a cleaner and more controlled method.[2][3]
Q5: What are the typical conditions for Boc deprotection of this compound?
A5: The Boc group can be efficiently removed using strong acids.[2] Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of HCl in an organic solvent like dioxane or methanol.[2] The reaction is typically fast and occurs at room temperature.[2]
Data and Protocols
Table 1: Recommended Solvents and Bases for Amide Coupling
| Reagent Type | Recommended Examples | Rationale |
| Solvents | DMF, NMP, DCM | Good solubility for reactants and reagents. |
| Coupling Reagents | HATU, HBTU, PyBOP | Highly efficient for sterically hindered substrates. |
| Bases | DIPEA, 2,4,6-Collidine | Non-nucleophilic to avoid side reactions. |
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel.
Protocol 2: Boc Deprotection using TFA
-
Dissolve the Boc-protected compound in DCM (approximately 0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Visual Guides
Diagram 1: Potential Degradation Pathways
Caption: Key pathways leading to the degradation of the title compound.
Diagram 2: Experimental Workflow for Amide Coupling
Caption: Recommended workflow for successful amide coupling reactions.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. [Link]
-
The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. (n.d.). ResearchGate. [Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). University of Florida. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3S)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 97% | CAS: 2306259-55-0 | AChemBlock [achemblock.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Stereochemistry in 3-Fluoropiperidine Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals working with chiral 3-fluoropiperidine derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: preventing epimerization at the fluorine-bearing stereocenter. We will explore the underlying mechanisms, provide direct answers to frequently encountered issues, and offer detailed protocols to maintain the stereochemical integrity of your molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding epimerization in the context of 3-fluoropiperidine chemistry.
Q1: What is epimerization and why is it a major concern with 3-fluoropiperidine derivatives?
A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1][2] For 3-fluoropiperidine, this typically refers to the inversion of the stereocenter at the C3 position, where the fluorine atom is attached. This is a critical issue because the three-dimensional structure of a molecule is often directly linked to its biological activity.[1][2] The introduction of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[3] Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and may result in a final product with diminished efficacy or an altered pharmacological profile.[2][4]
Q2: What is the chemical mechanism that makes the C3 position on the piperidine ring susceptible to epimerization?
A2: The susceptibility to epimerization at the C3 position is primarily due to the increased acidity of the proton (α-proton) attached to the same carbon as the fluorine atom. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect increases the acidity of the adjacent C-H bond. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, resonance-stabilized carbanion or enolate-like intermediate.[1][4] Subsequent reprotonation of this planar intermediate can occur from either face, resulting in a mixture of the original stereoisomer and its epimer.[1][2]
Q3: Which reaction conditions are most likely to cause epimerization in my experiments?
A3: Several factors can promote epimerization. Being aware of these can help in designing more robust reaction protocols:
-
Strong Bases: Strong or sterically unhindered bases can readily abstract the acidic C3 proton.[1]
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for proton abstraction, increasing the rate of epimerization.[1][4]
-
Prolonged Reaction Times: Extended exposure to basic or harsh conditions can allow the reaction to reach thermodynamic equilibrium, often favoring a mixture of epimers.[1]
-
Solvent Choice: The polarity of the solvent can influence the stability of the charged intermediate and the rate of epimerization.[4]
Part 2: Troubleshooting Guide for Common Reactions
This section provides specific advice for mitigating epimerization during common synthetic transformations involving 3-fluoropiperidine.
Scenario 1: N-Alkylation Reactions
Problem: "I am performing an N-alkylation on my chiral N-Boc-3-fluoropiperidine using sodium hydride (NaH) and an alkyl halide in DMF, and I'm observing significant epimerization."
Analysis: This is a classic scenario where a strong base (NaH) in a polar aprotic solvent (DMF) facilitates the deprotonation of the C3 position.
Solutions & Optimization Strategy:
-
Choice of Base is Critical: Replace strong, non-selective bases like NaH with milder, more sterically hindered options. The goal is to favor N-alkylation over C3-deprotonation.
| Base | Class | pKa (Conjugate Acid) | Characteristics & Rationale |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | ~36 | High risk of epimerization due to high basicity. |
| Potassium Carbonate (K₂CO₃) | Mild Inorganic | ~10.3 | A good first choice for many alkylations. Less likely to cause epimerization.[5] |
| DIPEA (Hünig's Base) | Sterically Hindered Amine | ~10.7 | Excellent choice. The bulky isopropyl groups hinder its ability to access the C3 proton, making it selective for deprotonating the nitrogen.[5] |
| Proton Sponge | Non-nucleophilic Amine | ~12.1 | A strong but sterically hindered base that can be effective in preventing epimerization. |
-
Solvent Selection: Consider changing the solvent. While DMF is common for alkylations, a less polar solvent may suppress epimerization.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm to room temperature if necessary.[4]
-
Order of Addition: Add the alkylating agent to the mixture of the amine and the base. Some protocols suggest the slow addition of the alkyl halide to maintain a low concentration and minimize side reactions.[5]
Visualizing the Troubleshooting Workflow
The following flowchart outlines a decision-making process for troubleshooting epimerization during an N-alkylation reaction.
Caption: Troubleshooting flowchart for N-alkylation.
Scenario 2: Amide Coupling Reactions
Problem: "I am coupling my chiral 3-fluoropiperidine with a carboxylic acid using HATU and DIPEA, but chiral HPLC shows the presence of the other epimer."
Analysis: While less common than with N-alkylation, epimerization can still occur during amide coupling, especially if the reaction is sluggish or requires elevated temperatures. The basicity of DIPEA, although generally safe, can contribute to epimerization over long reaction times.
Solutions & Optimization Strategy:
-
Minimize Pre-activation Time: In protocols involving the pre-activation of the carboxylic acid with a coupling reagent (like HATU), minimize this time before adding the 3-fluoropiperidine.
-
Temperature Management: Keep the reaction cooled, ideally at 0 °C, throughout the addition and coupling process.[4]
-
Alternative Coupling Reagents: If epimerization persists, consider additives that can suppress it. Adding an equivalent of HOBt (Hydroxybenzotriazole) can sometimes reduce epimerization by minimizing the lifetime of highly reactive intermediates.[4]
-
Base Selection: While DIPEA is standard, if epimerization is a persistent issue, consider using 2,4,6-collidine, which is slightly less basic and can sometimes offer better results.
Part 3: Essential Protocols & Methodologies
Protocol 1: Epimerization-Resistant N-Alkylation of (R)-3-Fluoropiperidine
This protocol provides a robust method for N-alkylation while minimizing the risk of epimerization at the C3 position.
Materials:
-
(R)-3-Fluoropiperidine (or its HCl salt)
-
Alkyl halide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-3-fluoropiperidine (1.0 eq). If starting from the HCl salt, add 1.1 eq of DIPEA to neutralize it first and stir for 10 minutes.
-
Add Base and Solvent: Add anhydrous acetonitrile, followed by anhydrous potassium carbonate (2.0-3.0 eq).[5]
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add the alkyl halide (1.1 eq) to the cooled mixture dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Workup: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography as needed.
-
Chiral Analysis: Crucially, analyze the stereochemical purity of the final product using a suitable chiral HPLC method.
Protocol 2: Chiral HPLC Analysis of Derivatized 3-Fluoropiperidine
To accurately determine the extent of epimerization, a reliable analytical method is essential. Since 3-fluoropiperidine itself lacks a strong chromophore for UV detection, derivatization is often necessary.[6]
Objective: To separate and quantify the enantiomers/epimers of a 3-fluoropiperidine derivative.
Derivatization Step (Example):
-
Take a small aliquot of the crude reaction mixture or purified product.
-
Dissolve in a suitable solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base like triethylamine.[6] This reaction forms diastereomeric sulfonamides that are typically separable on a standard chiral column.
-
Quench the reaction and prepare the sample for HPLC analysis.
HPLC Method:
-
Column: A protein-based chiral column such as a CHIRAL-AGP or a polysaccharide-based column like Chiralpak AD-H is often effective.[6][7]
-
Mobile Phase: A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7] Gradient or isocratic elution can be used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a tosyl group).[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, for reproducibility.[7]
By integrating these robust synthetic protocols and analytical methods into your workflow, you can effectively control and prevent epimerization, ensuring the stereochemical purity and quality of your valuable 3-fluoropiperidine derivatives.
References
- Vertex AI Search, Grounding API Redirect.
- Benchchem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Zajc, B., et al. (2018). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks. PMC - NIH.
- Benchchem.
- Meanwell, N. A. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- DeKimpe, N., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.
- Benchchem. Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
- Akiyama, T., et al.
- Ismail, I., et al. Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Pace, V., et al. (2007). The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms.
- Song, Q., et al. A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- Lebreton, J., et al. (2021).
- Stuart, A. M., et al. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. -ORCA - Cardiff University.
- Schober, L. J., et al.
- Portella, C., et al. (2017). Fluoroalkyl Amino Reagents (FARs)
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Pentelute, B. L., et al. (2021). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv | Cambridge Open Engage.
- Gouverneur, V., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Garg, N. K., et al. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship.
- Patti, A. (2021). Chiral Molecules: Properties, Synthesis and Analysis. MDPI.
- ResearchGate. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles.
- Babu, K. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid vs. its Non-fluorinated Analog
This guide provides an in-depth, objective comparison of cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid and its non-fluorinated counterpart, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. As foundational building blocks in modern drug discovery, particularly for constructing complex piperidine-containing structures, understanding the subtle yet profound impact of a single fluorine atom is critical for rational drug design.[1][2] We will dissect the differences in their physicochemical properties, conformational behavior, and synthetic accessibility, supported by experimental data and established chemical principles.
Molecular Structures and Core Identity
At a glance, the two molecules are structurally similar, differing only by a single fluorine atom at the C3 position of the piperidine ring. Both are N-Boc protected, a common strategy that shields the amine functionality, preventing unwanted side reactions and allowing for selective manipulation of the carboxylic acid group.[1] This protection is readily removed under mild acidic conditions, making them versatile intermediates.[1]
Caption: Chemical structures of the compared building blocks.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine, the most electronegative element, induces significant changes in the molecule's electronic and steric properties. These changes have predictable consequences on acidity, lipophilicity, and conformation.
Acidity (pKa)
The primary electronic influence of the fluorine atom is its powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the piperidine ring, pulling electron density away from the carboxylic acid group.[3][4] This withdrawal stabilizes the resulting carboxylate anion (conjugate base) upon deprotonation, thereby increasing the acidity of the parent molecule.[3][4][5] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[3]
Caption: Inductive effect of fluorine stabilizing the conjugate base.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | Non-Fluorinated Analog | Fluorinated Analog (cis) | Rationale for Difference |
| Molecular Weight | 229.27 g/mol [6] | 247.27 g/mol [7] | Addition of a fluorine atom. |
| Predicted pKa | ~4.5 - 5.0 | ~3.5 - 4.0 | Strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, increasing acidity.[3][4][8] |
| Predicted LogP | ~1.5 - 2.0 | ~1.7 - 2.2 | The effect of fluorine on lipophilicity is complex; it can increase or decrease depending on the molecular context and solvent environment.[9][10][11] |
Lipophilicity (LogP)
The influence of fluorination on lipophilicity (LogP) is not as straightforward as its effect on acidity.[9] While often used to increase lipophilicity and enhance membrane permeability, the outcome depends on the degree and position of fluorination within the molecule.[12][13][14] The high electronegativity of fluorine can create a strong local dipole moment, which may increase polarity and reduce lipophilicity in some contexts. However, in other cases, the replacement of a C-H bond with a C-F bond can shield the molecule from hydration, thus increasing its overall lipophilicity. For these specific analogs, a modest increase in LogP is generally expected for the fluorinated compound.
Conformational Control
Perhaps the most significant impact of 3-fluoro substitution on the piperidine ring is the control it exerts over the ring's conformation. Saturated six-membered rings like piperidine typically adopt a chair conformation, with larger substituents favoring the less sterically hindered equatorial position.[15] However, in fluorinated piperidines, a preference for the fluorine atom to occupy the axial position is often observed.[15][16]
This "axial-F preference" is attributed to a combination of stabilizing electronic interactions:[16][17][18][19]
-
Hyperconjugation: An electron donation from an anti-periplanar C-H sigma bond into the low-lying antibonding orbital of the C-F bond (σCH → σ*CF) stabilizes the axial conformation.[19]
-
Charge-Dipole Interactions: Electrostatic attraction between the partial negative charge on the fluorine and the partial positive charge on the nitrogen (especially when protonated) can further stabilize the axial conformer.[15][18]
This conformational rigidity can be a powerful tool in drug design, locking a molecule into a specific three-dimensional shape that may be more favorable for binding to a biological target.[12]
Caption: Conformational preferences of the piperidine ring.
Implications for Drug Discovery and Development
The differences in physicochemical properties translate directly into tangible effects on a molecule's behavior in a biological system.
-
Metabolic Stability: The piperidine ring is a common site for oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[12][17] Placing a fluorine atom at the C3 position can act as a "metabolic shield," blocking oxidation at that site and potentially increasing the drug's half-life and overall metabolic stability.[12][20]
-
Binding Affinity and Selectivity: By altering the pKa, the fluorinated analog will have a different ionization state at physiological pH, which can dramatically affect its interactions with a target protein (e.g., forming or breaking salt bridges). Furthermore, the induced conformational rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and potentially improving selectivity.[12]
-
Synthetic Accessibility: The non-fluorinated analog is readily synthesized from commercially available 4-piperidinecarboxylic acid via N-protection with di-tert-butyl dicarbonate (Boc2O).[21][22] The synthesis of the fluorinated analog is more complex, requiring specialized fluorinating reagents and potentially multiple steps to install the fluorine atom with the desired cis-stereochemistry, making it a more costly starting material.
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the hypothesis that the fluorinated analog possesses greater metabolic stability, a standard in vitro assay using human liver microsomes (HLM) can be performed. This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes.
Workflow: HLM Stability Assay
Caption: Workflow for a typical Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology
-
Preparation: Prepare 10 mM stock solutions of the fluorinated analog, non-fluorinated analog, and a positive control compound (e.g., Verapamil) in DMSO.
-
Incubation Setup: In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Include negative control wells without the NADPH cofactor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system. The time of addition is T=0.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k). A longer half-life indicates greater metabolic stability.
Conclusion
The strategic incorporation of a single fluorine atom at the C3 position of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid imparts significant and predictable changes to its fundamental properties.
-
Fluorinated Analog: Offers increased acidity (lower pKa), potential for enhanced metabolic stability, and powerful conformational control, which can be leveraged to improve binding affinity and selectivity. These benefits come at the cost of increased synthetic complexity and material expense.
-
Non-Fluorinated Analog: Represents a more economical and synthetically accessible building block. It lacks the electronic and conformational advantages of its fluorinated counterpart but remains a highly valuable scaffold for molecular frameworks where such modulations are not required.
The choice between these two building blocks is a strategic one. For lead optimization campaigns where improving metabolic stability, modulating pKa for better cell permeability, or enforcing a specific conformation is paramount, the fluorinated analog is a superior choice. For initial library synthesis or when cost and synthetic simplicity are driving factors, the non-fluorinated analog remains the workhorse scaffold.
References
-
Benchchem. Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. 3.
-
Benchchem. Navigating Metabolic Stability: A Comparative Guide to 5-Fluoropiperidin-3-ol Containing Compounds. 20.
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147. .
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie, 132(15), 6197-6203. .
-
ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis. .
-
NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. .
-
Tota, A., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(1), 594-604. .
-
ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. .
-
Acme Bioscience. The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. .
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. .
-
ResearchGate. The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. .
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. .
-
Mies, J., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2506-2511. .
-
Kirk, K. L. (2009). The Effect of Aliphatic Fluorine on Amine Drugs. Pharmaceutical News, 9(3), 169-176. .
-
Chemistry LibreTexts. 6.4: Acid strength and pKa. .
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. .
-
ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. .
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. .
-
Thompson, A. L., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(41), 18048-18053. .
-
Poongavanam, V., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(4), 1563-1576. .
-
Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. .
-
Fun, H.-K., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2319. .
-
MedChemExpress. cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. .
-
ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. .
-
Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. .
-
ChemicalBook. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde synthesis. .
-
ePrints Soton. Lipophilicity modulations by fluorination correlate with membrane partitioning. .
-
CymitQuimica. CAS 614731-04-3: 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid. .
-
Sigma-Aldrich. 1-Boc-4-aminopiperidine-4-carboxylic acid 97. .
-
PubChem. 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. .
-
Tokyo Chemical Industry. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid. .
-
University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. .
-
PubChem. 1-((Tert-butoxy)carbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid. .
-
Advanced ChemBlocks. (3S)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. .
-
Supporting Information. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. .
-
MedChemExpress. cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. .
-
Benchchem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid. .
-
Tokyo Chemical Industry UK Ltd. 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic Acid. .
-
PubChem. trans-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid. [Available online]([Link].
-
PubChem. 1-Boc-3,3-difluoropiperidin-4-carboxylic acid. .
-
MySkinRecipes. cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. .
-
Apollo Scientific. 4-Fluoropiperidine-4-carboxylic acid, N-BOC protected. .
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 12. nbinno.com [nbinno.com]
- 13. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 22. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Fluorinating Agents in Piperidine Synthesis
<
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] Its saturated heterocyclic structure provides a versatile scaffold for introducing molecular diversity. The strategic incorporation of fluorine into this scaffold can dramatically alter a molecule's physicochemical and biological properties.[4][5] Fluorine's high electronegativity and small size can influence pKa, lipophilicity, metabolic stability, and binding affinity, making fluorinated piperidines highly sought-after building blocks in drug development.[2][5][6]
This guide provides a comparative analysis of common fluorinating agents for the synthesis of fluorinated piperidines, offering insights into their mechanisms, applications, and practical considerations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a fluorination strategy.
The Dichotomy of Fluorination: Electrophilic vs. Nucleophilic Reagents
Fluorinating agents are broadly categorized as either electrophilic or nucleophilic.[7][8] Electrophilic agents deliver a fluorine cation equivalent (F+) to a nucleophilic carbon, while nucleophilic agents deliver a fluoride anion (F-) to an electrophilic carbon. The choice between these two classes is dictated by the substrate and the desired regioselectivity.
Electrophilic Fluorinating Agents: Taming the Beast
Historically, elemental fluorine (F₂) was the primary electrophilic fluorinating agent. However, its high reactivity and hazardous nature have led to the development of safer, more selective N-F reagents.[7][8][9] These reagents feature a nitrogen-fluorine bond, where the nitrogen is substituted with electron-withdrawing groups to render the fluorine atom electrophilic.[8]
Key Electrophilic Reagents:
-
Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a versatile, user-friendly, and commercially available electrophilic fluorinating agent.[9][10][11] It is an air- and moisture-stable solid, making it easy to handle.[10][11]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and widely used electrophilic fluorinating agent.[8][12] It is particularly effective for the fluorination of enolates and other carbanions.
The prevailing mechanism for electrophilic fluorination is thought to be an SN2-type attack of a nucleophile on the fluorine atom of the N-F reagent, although single-electron transfer (SET) mechanisms have also been proposed and studied.[8][13][14][15]
Nucleophilic Fluorinating Agents: The Workhorses of Deoxyfluorination
Nucleophilic fluorinating agents are essential for converting alcohols and carbonyl compounds into their fluorinated counterparts. These reagents typically contain a sulfur-fluorine bond and deliver fluoride via a nucleophilic substitution pathway.
Key Nucleophilic Reagents:
-
Diethylaminosulfur Trifluoride (DAST): DAST is a widely used deoxofluorinating agent for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides.[7] However, it is thermally unstable and can be hazardous to handle.[16]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Deoxo-Fluor is a more thermally stable alternative to DAST, making it a safer option for deoxofluorination reactions.[16][17][18][19] It often provides superior performance and is effective for a broad range of substrates.[16][20]
Head-to-Head Comparison of Fluorinating Agents for Piperidine Synthesis
The choice of fluorinating agent is critical for achieving the desired outcome in piperidine synthesis. The following sections provide a comparative overview of their performance based on common synthetic strategies.
Synthesis of 2-Fluoropiperidines
The synthesis of 2-fluoropiperidines can be challenging. Direct fluorination of piperidine is often unselective. A common approach involves the fluorination of a pyridine precursor followed by reduction.
-
Electrophilic Fluorination of Pyridines: While direct electrophilic fluorination of pyridine is difficult, certain N-F reagents like perfluoro-N-fluoropiperidine have been used, though yields can be low.[21]
-
Nucleophilic Fluorination of Halogenated Pyridines: A more common method is the nucleophilic displacement of a leaving group, such as chlorine, from the 2-position of the pyridine ring using a fluoride source like potassium fluoride or potassium bifluoride.[13] The resulting 2-fluoropyridine can then be hydrogenated to 2-fluoropiperidine.[22]
Synthesis of 3-Fluoropiperidines
3-Fluoropiperidines are valuable building blocks in medicinal chemistry.[23] Their synthesis often involves intramolecular cyclization or fluorination of a pre-formed piperidine ring.
-
Intramolecular Cyclization: BF₃-activated hypervalent iodine reagents have been used to promote the cyclization of alkenyl N-tosylamides to form 3-fluoropiperidines.[24][25] This method can, however, face challenges with selectivity.[24][25]
-
Electrophilic Fluorination of Enamines: A gold-catalyzed hydroamination of aminoalkynes followed by electrophilic trapping of the resulting enamine with Selectfluor® provides an efficient route to 3-fluoropiperidines.[26]
-
Asymmetric Hydrogenation: Asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine offers a stereoselective route to 3-fluoropiperidines.[1]
Synthesis of 4-Fluoropiperidines
4-Fluoropiperidines are common motifs in centrally acting drugs. Their synthesis can be achieved through various methods starting from 4-piperidone or other suitable precursors.
-
Deoxofluorination of 4-Hydroxypiperidines: The conversion of 4-hydroxypiperidines to 4-fluoropiperidines using deoxofluorinating agents like DAST or Deoxo-Fluor® can be challenging and may lead to complex reaction mixtures.[27]
-
Electrophilic Fluorination of Enolates: Deprotonation of a 4-piperidone derivative followed by quenching with an electrophilic fluorinating agent like NFSI can yield the desired 4-fluoropiperidone, which can be further functionalized. However, this method can suffer from low yields.[27]
-
Bromofluorination of Methylene Piperidines: A highly efficient method involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine using Et₃N·3HF and N-bromosuccinimide (NBS).[27][28] The resulting 4-bromomethyl-4-fluoropiperidine can be readily converted to other derivatives.[29]
Comparative Performance Data
| Fluorinating Agent | Substrate Type | Position | Yield (%) | Comments |
| Selectfluor® | Enamine (from aminoalkyne) | 3 | Good | Gold-catalyzed cyclization-fluorination.[26] |
| Selectfluor® | Silyl enol ether of a ketone | 3 | 91 | For the synthesis of a fluoro-ketone precursor.[1] |
| Selectfluor® | Piperidinyl endo-olefin | Allylic | Moderate | Allylic fluorination.[30] |
| NFSI | δ-chloroimines | 3 | Good | For the synthesis of 3,3-difluoropiperidines.[12] |
| NFSI | Deprotonated 4-piperidone | 4 | 22 | Low yield reported for this specific transformation.[27] |
| DAST/Deoxo-Fluor® | 4-Hydroxypiperidines | 4 | Complex Mixture | Not a suitable method for this substrate.[27] |
| Et₃N·3HF / NBS | N-Boc-4-methylenepiperidine | 4 | 92 (for bromofluorination) | Efficient two-step synthesis of 4-aminomethyl-4-fluoropiperidine.[27][29] |
| Potassium Bifluoride | 2-Chloropyridine | 2 | 65.8 | High-temperature nucleophilic aromatic substitution.[13] |
Experimental Protocols
Representative Protocol: Bromofluorination of N-Boc-4-methylenepiperidine
This protocol is adapted from the work of Verniest et al. and provides a reliable method for the synthesis of a key 4-fluoropiperidine intermediate.[27][29]
Materials:
-
N-Boc-4-methylenepiperidine
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
0.5 M Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-methylenepiperidine (1.0 eq) in dry CH₂Cl₂ in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add Et₃N·3HF (2.5 eq) to the cooled solution via syringe.
-
Add NBS (1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into an aqueous 0.5 M NaOH solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers and wash twice with 0.5 M NaOH solution and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate as a colorless oil, which is often pure enough for subsequent steps.[29]
Visualizing the Workflow: A DOT Language Representation
Caption: Comparative workflows for piperidine fluorination.
Safety and Handling of Fluorinating Agents
It is imperative to handle all fluorinating agents with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves.[4][31]
-
Electrophilic N-F Reagents (Selectfluor®, NFSI): These are typically stable solids but are strong oxidizing agents.[9] Avoid contact with skin and eyes.
-
Deoxofluorinating Agents (DAST, Deoxo-Fluor®): These reagents are moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water.[18] DAST is known to be thermally unstable and can decompose violently. Deoxo-Fluor® offers enhanced thermal stability.[16] Always quench reactions carefully at low temperatures.
-
Fluorine Gas: Due to its extreme reactivity and toxicity, fluorine gas should only be handled by trained personnel with specialized equipment, often utilizing continuous flow technology to manage the hazards.[32][33][34]
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[31][33] For HF exposure, application of calcium gluconate gel is a critical first-aid measure.[33]
Conclusion: Selecting the Optimal Fluorinating Agent
The synthesis of fluorinated piperidines is a nuanced endeavor, with the optimal choice of fluorinating agent being highly dependent on the desired substitution pattern and the nature of the starting material.
-
For the introduction of fluorine at the 2-position, a two-step approach involving nucleophilic fluorination of a 2-halopyridine followed by reduction is often the most practical.
-
The synthesis of 3-fluoropiperidines can be achieved through various modern synthetic methods, with electrophilic fluorination of enamines or asymmetric hydrogenation showing great promise.
-
For 4-fluoropiperidines, the bromofluorination of a 4-methylenepiperidine precursor stands out as a particularly efficient and high-yielding strategy, avoiding the difficulties associated with the deoxofluorination of 4-hydroxypiperidines.
Ultimately, a thorough understanding of the reactivity and limitations of each class of fluorinating agent, coupled with careful consideration of safety protocols, will enable the successful synthesis of these valuable fluorinated heterocycles for the advancement of drug discovery and development.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents.
- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(10), 2353-2358.
- ACS Publications. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry.
- Beilstein-Institut. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1435-1440.
- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Supporting Information for Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University.
- Unknown. (2025). What are the safety precautions when using fluorinating reagents? Blog.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- ChemicalBook. (n.d.). 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.
- Purdue University. (n.d.). Fluorine Safety.
- PrepChem.com. (n.d.). Synthesis of 2-fluoropyridine.
- ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- ResearchGate. (2025). Selectfluor-Promoted Fluorination of Piperidinyl Olefins.
- ResearchGate. (2025). Synthesis of 3Aminomethyl3-fluoropiperidines.
- Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- National Institutes of Health. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11065-11071.
- National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- National Institutes of Health. (2020). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 142(14), 6517-6523.
- Sigma-Aldrich. (n.d.). Selectfluor™.
- Wikipedia. (n.d.). Electrophilic fluorination.
- National Institutes of Health. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(11), 996-1002.
- ACS Publications. (n.d.). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development.
- National Center for Biotechnology Information. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 255-256, 110003.
- ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Wikipedia. (n.d.). Selectfluor.
- Google Patents. (1967). Process for providing 2-fluoropyridine.
- Guidechem. (n.d.). 3-FLUOROPIPERIDINE 116574-75-5 wiki.
- Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.
- Common Organic Chemistry. (n.d.). Selectfluor.
- National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17111-17119.
- ResearchGate. (2025). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
- YouTube. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination.
- Enamine. (n.d.). Deoxofluor.
-
The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]
- ChemicalBook. (2025). 2-Fluoropyridine.
- Apollo Scientific. (n.d.). Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF.
- PubMed. (2000). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. Organic Letters, 2(16), 2495-2497.
- PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(10), 2353-2358.
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 13(5), 849.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. Selectfluor [commonorganicchemistry.com]
- 10. Selectfluor™ [sigmaaldrich.com]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 14. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 17. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 18. Deoxofluor - Enamine [enamine.net]
- 19. 202289-38-1 Cas No. | Deoxo Fluor, 50% solution in THF | Apollo [store.apolloscientific.co.uk]
- 20. [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. prepchem.com [prepchem.com]
- 22. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 23. Page loading... [guidechem.com]
- 24. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. rsc.org [rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. zjwintime.com [zjwintime.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 34. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 1-(Boc)-3-fluoropiperidine-4-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile core for targeting a wide array of biological macromolecules. The strategic introduction of fluorine into this scaffold represents a powerful tactic for fine-tuning a molecule's pharmacological profile.[3][4][5][6]
Fluorine, being the most electronegative element, can profoundly influence a molecule's properties through its unique electronic and steric effects.[4][6] When incorporated into a drug candidate, it can modulate:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] Replacing a metabolically labile C-H bond with a C-F bond can block a "soft spot," thereby increasing the drug's half-life.[8]
-
pKa Modulation: The inductive effect of fluorine can lower the basicity (pKa) of nearby amines, such as the piperidine nitrogen.[5][9][10] This can be crucial for optimizing solubility, cell permeability, and off-target activity (e.g., reducing hERG channel inhibition).
-
Binding Affinity and Selectivity: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity.[6] Its introduction can also alter the conformation of the piperidine ring, locking it into a more biologically active state.[7]
-
Lipophilicity: While often increasing lipophilicity (LogD), the effect is nuanced and position-dependent.[5][9][10] Strategic fluorination can therefore be used to optimize membrane permeability and access to specific compartments like the central nervous system (CNS).[7]
The 1-(Boc)-3-fluoropiperidine-4-carboxylic acid scaffold is a particularly valuable building block. The 3-fluoro substitution pattern is less common than the 4-fluoro pattern and offers unique stereochemical and electronic properties for exploration in novel chemical entities. This guide provides a comparative framework for the comprehensive in vitro and in vivo evaluation of derivatives built from this core, ensuring robust data generation for informed decision-making in drug discovery programs.
The Comparative Landscape: Why Evaluate Against Alternatives?
No compound is evaluated in a vacuum. To understand the true potential of a 1-(Boc)-3-fluoropiperidine-4-carboxylic acid derivative (let's call it Compound F ), its performance must be benchmarked against relevant alternatives. This provides essential context for structure-activity relationships (SAR) and structure-property relationships (SPR).
Key Comparators:
-
Non-Fluorinated Analog (Compound H): The most direct comparator, where the 3-fluoro substituent is replaced with hydrogen. This comparison directly quantifies the impact of the fluorine atom on all measured parameters.
-
4-Fluoro Analog (Compound 4-F): A regioisomeric comparator. This helps to understand if the specific placement of fluorine at the 3-position offers advantages over the more common 4-position.
-
Non-piperidine Bioisostere: A compound with a different core scaffold (e.g., a pyrrolidine or cyclohexane) but with analogous functional groups. This helps validate the choice of the piperidine core itself.
The goal is to generate a dataset that clearly articulates the value proposition of the 3-fluoro substitution.
The In Vitro Evaluation Cascade: From Target to Early Safety
A tiered, systematic in vitro evaluation is the foundation of any drug discovery project. It allows for the efficient screening and characterization of compounds, ensuring that only the most promising candidates advance to more complex and resource-intensive in vivo studies.[11][12]
Workflow for In Vitro Evaluation
Caption: A tiered approach for in vitro compound evaluation.
Tier 1 & 2: Target Engagement and Cellular Function
The first step is to confirm that your compound interacts with its intended biological target and elicits a functional response in a cellular context.[13][14]
-
Target Engagement Assays: These assays directly measure the binding of the compound to the target protein.[15] The choice of assay depends on the target class.[15]
-
For Enzymes: Biochemical assays measuring inhibition (IC50).
-
For Receptors (e.g., GPCRs): Radioligand binding assays (Ki) or label-free methods like Surface Plasmon Resonance (SPR) to determine binding affinity and kinetics (KD, kon, koff).[15]
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target binding in an intact cell environment by measuring changes in protein thermal stability upon ligand binding.[16][17]
-
-
Functional Cellular Assays: These assays measure the biological consequence of target engagement.
-
Examples: Second messenger assays (cAMP, Ca2+), reporter gene assays, cell proliferation/viability assays (EC50).
-
Data Comparison Table: Hypothetical Target Activity
| Compound ID | Target Binding (Ki, nM) | Cellular Potency (EC50, nM) |
| Compound F | 5.2 | 25.8 |
| Compound H | 45.7 | 210.4 |
| Compound 4-F | 12.1 | 55.6 |
Scientist's Notebook: In this hypothetical dataset, the 3-fluoro substitution (Compound F) results in an ~9-fold increase in binding affinity and an ~8-fold increase in cellular potency compared to the non-fluorinated analog (Compound H). This provides a strong rationale for the inclusion of fluorine. The improved potency over the 4-fluoro analog suggests a specific, favorable interaction at the 3-position.
Tier 3: ADME & Physicochemical Profiling
Excellent potency is meaningless if a compound cannot reach its target in the body. Early Absorption, Distribution, Metabolism, and Excretion (ADME) assays are critical for weeding out candidates with poor drug-like properties.[8][11][18][19]
Key In Vitro ADME Assays:
-
Aqueous Solubility: Determines the dissolution potential of a compound.
-
Lipophilicity (LogD at pH 7.4): Measures the compound's partitioning between aqueous and lipid phases, influencing permeability and metabolic clearance.
-
Permeability (Caco-2 or PAMPA): Assesses the ability of a compound to cross the intestinal barrier, predicting oral absorption.[20][21] The Caco-2 assay is the gold standard as it also identifies active efflux by transporters like P-glycoprotein (P-gp).[20][22]
-
Metabolic Stability (Liver Microsomes, Hepatocytes): Measures the rate at which the compound is metabolized by liver enzymes.[23][24] This is a key predictor of in vivo clearance.[23]
-
Plasma Protein Binding (PPB): Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is free to interact with the target and be cleared.
Data Comparison Table: Hypothetical ADME Properties
| Compound ID | Solubility (µM) | LogD (pH 7.4) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A / A→B) | HLM Stability (t1/2, min) |
| Compound F | 85 | 2.1 | 15.2 | 1.1 | >60 |
| Compound H | 92 | 1.9 | 12.5 | 1.3 | 8.5 |
| Compound 4-F | 75 | 2.2 | 14.8 | 3.5 | 45.2 |
Scientist's Notebook: Here, Compound F demonstrates high permeability and, critically, a vastly improved metabolic stability in human liver microsomes (HLM) compared to Compound H. This strongly suggests the 3-fluoro position blocks a primary site of metabolism. While Compound 4-F also improves stability, it shows signs of being a P-gp efflux substrate (Efflux Ratio > 2), a potential liability that Compound F avoids.
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for assessing metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.[25]
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)[23]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[26]
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for stopping the reaction and for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge.
Procedure:
-
Preparation: Thaw microsomes and NADPH system on ice. Prepare a microsomal solution (e.g., 1 mg/mL protein) in phosphate buffer. Prepare test and control compound working solutions (e.g., 100 µM in ACN).[26]
-
Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the test/control compound to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system.[27] For the T=0 time point and negative controls, add buffer instead of the NADPH system.[26]
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN with IS.[23]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
-
The In Vivo Evaluation: From Pharmacokinetics to Efficacy
Promising in vitro data provides the justification for advancing a compound to in vivo studies. These experiments are crucial for understanding how the drug behaves in a complex living system.[17][28][29]
Workflow for In Vivo Evaluation
Caption: A sequential workflow for in vivo compound evaluation.
Pharmacokinetic (PK) Studies
A PK study measures the concentration of a drug in the body over time, defining its ADME profile in vivo.[30][31][32] A typical first study involves administering the compound via both intravenous (IV) and oral (PO) routes to rodents (e.g., mice or rats).[31]
Key PK Parameters:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Cmax: The maximum plasma concentration after dosing.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
Data Comparison Table: Hypothetical Rodent PK
| Compound ID | Route | CL (mL/min/kg) | t1/2 (h) | AUC (ng·h/mL) | %F |
| Compound F | IV | 15.5 | 4.2 | 1850 | N/A |
| PO | N/A | 4.5 | 1110 | 60% | |
| Compound H | IV | 85.2 | 0.8 | 340 | N/A |
| PO | N/A | 0.7 | 35 | 10% |
Scientist's Notebook: The in vitro metabolic stability data translates beautifully to the in vivo setting. Compound F shows a 5.5-fold lower clearance and a 5-fold longer half-life than Compound H. This dramatically improved exposure profile leads to excellent oral bioavailability (60%), making it a viable candidate for oral administration. The high clearance of Compound H, predicted by the HLM assay, results in poor exposure and bioavailability.
Efficacy and Target Engagement in Disease Models
Once a desirable PK profile is established, the compound must be tested in a relevant animal model of the disease to demonstrate efficacy.[28][33][34][35]
-
Model Selection: The choice of model is critical and depends on the therapeutic area (e.g., scopolamine-induced amnesia for Alzheimer's, STZ-induced diabetic rats for diabetes, xenograft models for oncology).[33][36]
-
PK/PD Correlation: It is essential to correlate the pharmacokinetic profile with the pharmacodynamic (PD) effect. This involves measuring target engagement (e.g., receptor occupancy via ex vivo binding or PET imaging) and downstream biomarkers at various time points and relating them to drug exposure levels.[17] This establishes a clear link between the drug, its target, and the therapeutic effect.
Conclusion: Synthesizing the Data for Lead Candidate Selection
The comprehensive evaluation of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid derivatives requires a multi-parameter approach. By systematically comparing a fluorinated candidate against its non-fluorinated and regioisomeric counterparts, a research team can build a robust data package. The decision to advance a compound is not based on a single parameter but on a holistic assessment of its potency, selectivity, pharmacokinetic properties, and safety profile. The strategic placement of fluorine at the 3-position of the piperidine ring, as demonstrated in our hypothetical case, can be a decisive factor in transforming a chemical scaffold into a promising drug candidate.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells . JRC Big Data Analytics Platform. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . PubMed. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
In Vitro ADME Assays and Services . Charles River Laboratories. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery . Creative Biolabs. [Link]
-
CNS Disease Models For Preclinical Research Services . Pharmaron. [Link]
-
Protocol for the Human Liver Microsome Stability Assay . ResearchGate. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . Taylor & Francis Online. [Link]
-
Microsomal Stability Assay Protocol . AxisPharm. [Link]
-
In Vitro ADME Studies . PharmaLegacy | Preclinical Pharmacology CRO. [Link]
-
In Vitro ADME Assays . Concept Life Sciences. [Link]
-
Caco2 assay protocol . Source not specified. [Link]
-
A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism . Blumberg Institute. [Link]
-
In Vivo Pharmacokinetic (PK) Studies . Selvita. [Link]
-
Animal models of CNS disorders . PubMed. [Link]
-
Microsomal stability assay for human and mouse liver microsomes . protocols.io. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties . ResearchGate. [Link]
-
In Vitro ADME & Physicochemical Profiling . Sygnature Discovery. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties . PubMed. [Link]
-
Caco-2 permeability assay . Creative Bioarray. [Link]
-
Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery . ResearchGate. [Link]
-
Microsomal Clearance/Stability Assay . Domainex. [Link]
-
Animal and Translational Models for CNS Drug Discovery . Elsevier Shop. [Link]
-
Animal models for CNS safety pharmacology under the spotlight . NC3Rs. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY . ResearchGate. [Link]
-
Microsomal Stability Assay . Creative Bioarray. [Link]
-
Why animal models are useful for CNS drug discovery: Part 1 . Zendudest's Substack. [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability . Concept Life Sciences. [Link]
-
Advances in measuring single-cell pharmacokinetics and pharmacology in vivo . PMC - NIH. [Link]
-
Pharmacological Applications of Piperidine Derivatives . Encyclopedia.pub. [Link]
-
In vivo PK / Pharmacokinetic Studies . Sygnature Discovery. [Link]
-
Quantifying Target Occupancy of Small Molecules Within Living Cells . Annual Reviews. [Link]
-
The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives . Source not specified. [Link]
-
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases . PubMed. [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis . Agilex Biolabs. [Link]
-
Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry. [Link]
-
Determining target engagement in living systems . PMC - NIH. [Link]
-
Webinar: In vivo pharmacokinetic experiments in preclinical drug development . YouTube. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. In Vitro ADME Assays [conceptlifesciences.com]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. enamine.net [enamine.net]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 30. selvita.com [selvita.com]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. m.youtube.com [m.youtube.com]
- 33. pharmaron.com [pharmaron.com]
- 34. Animal and Translational Models for CNS Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 35. zendudest.substack.com [zendudest.substack.com]
- 36. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Introduction of 3-Fluoropiperidine in Modern Drug Design: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics, appearing in a vast array of FDA-approved drugs.[1] Its conformational flexibility and basic nitrogen atom offer a versatile platform for engaging with biological targets. However, fine-tuning the physicochemical and pharmacological properties of piperidine-containing drug candidates remains a significant challenge. The strategic incorporation of fluorine, particularly at the 3-position of the piperidine ring, has emerged as a powerful tactic to modulate these properties, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth comparison of 3-fluoropiperidine analogs, elucidating the critical structure-activity relationships (SAR) that govern their biological effects. We will explore the profound influence of the fluorine substituent on the molecule's conformation, basicity, and metabolic stability, supported by experimental data and detailed protocols.
The Conformational Keystone: The Axial Preference of the 3-Fluoro Substituent
A fundamental principle underpinning the SAR of 3-fluoropiperidine analogs is the pronounced preference of the fluorine atom to occupy an axial position on the piperidine ring.[2][3][4][5] This preference is driven by a combination of stereoelectronic effects, including hyperconjugation and gauche interactions, which can be significantly influenced by the protonation state of the piperidine nitrogen and the surrounding solvent polarity.[2][3][4][5]
The axial orientation of the C-F bond can have a profound impact on a molecule's interaction with its biological target. This conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity.
Causality in Experimental Design: Why Fluorine Position Matters
The decision to introduce a fluorine atom at the 3-position is a calculated one, aimed at achieving specific modulations of a lead compound's properties. The rationale behind this choice is multifaceted:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[6][7] This can be advantageous in several ways, including reducing off-target effects associated with high basicity, such as hERG channel interactions, and improving oral bioavailability.[6][8]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Introducing fluorine at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7][9] This is a particularly important consideration for central nervous system (CNS) drug candidates.[10]
-
Conformational Restriction: As discussed, the axial preference of the 3-fluoro substituent can lock the piperidine ring into a specific conformation, which can be crucial for optimal binding to a target receptor.[2][3][4][5]
Comparative Analysis of 3-Fluoropiperidine Analogs in Action
The strategic application of 3-fluorination has led to the development of potent and selective ligands for a variety of biological targets. Below, we compare several examples to illustrate the key SAR principles.
Case Study 1: 5-HT1D Receptor Ligands
In the development of selective 5-HT1D receptor ligands, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was explored to improve their pharmacokinetic profiles.[6] The introduction of fluorine was found to significantly reduce the pKa of the piperidine nitrogen, leading to improved oral absorption.[6]
| Compound | Fluorine Position | pKa | Oral Absorption |
| Parent Piperidine | N/A | High | Poor |
| 4-Fluoropiperidine Analog | 4-position | Reduced | Improved |
| 3-Fluoro-4-aminopiperidine Analog | 3-position | Significantly Reduced | Dramatically Improved |
Table 1: Impact of Fluorination on the Physicochemical Properties and Oral Absorption of 5-HT1D Receptor Ligands.[6]
Case Study 2: Dopamine D4 Receptor (D4R) Antagonists
A series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs were synthesized and evaluated as D4R antagonists.[11] The SAR studies revealed that the substitution pattern on the phenoxy ring was critical for high affinity.
| Compound | R Group | D4R Ki (nM) |
| 8a | 4-Fluorophenyl | 5.5 |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl | 27 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
Table 2: Structure-Activity Relationship of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs as D4R Antagonists.[11]
This data highlights the sensitivity of the D4 receptor binding pocket to the electronic and steric properties of the substituent.
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of 3-fluoropiperidine analogs.
Radioligand Binding Assay for GPCRs (e.g., Dopamine or Serotonin Receptors)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing the human dopamine D4 receptor).
-
Radioligand with known affinity for the target receptor (e.g., [3H]Spiperone for D2/D3/D4 receptors).
-
Test compounds (3-fluoropiperidine analogs).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in assay buffer using a tissue homogenizer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a saturating concentration of a non-labeled competitor (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand solution (at a concentration near its Kd).
-
Add 100 µL of the diluted membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of the conformational preferences and experimental workflows.
Caption: Conformational equilibrium of 3-fluoropiperidine showing the preference for the axial conformer.
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Conclusion: A Fluorinated Future for Piperidine-Based Drugs
The strategic incorporation of fluorine at the 3-position of the piperidine ring offers a powerful and versatile tool for medicinal chemists to fine-tune the properties of drug candidates. By understanding the fundamental principles of how this small but highly electronegative atom influences conformation, basicity, and metabolic stability, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. The comparative data and experimental protocols provided in this guide serve as a valuable resource for those looking to harness the potential of 3-fluoropiperidine analogs in their drug discovery and development programs.
References
-
Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University. Retrieved from [Link]
-
Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Oa.mg. Retrieved January 2, 2026, from [Link]
-
MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(14), 2527–2538. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Hunter, J. C. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2336-2345. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. Retrieved from [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146. [Link]
-
Nairoukh, Z., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and... [Image]. ResearchGate. Retrieved from [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146. [Link]
-
Taddei, M., et al. (2019). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters, 10(10), 1424-1429. [Link]
-
Singh, R. P., & Kumar, R. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5483. [Link]
-
Kumar, R., & Singh, R. P. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(33), 6664-6688. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 2, 2026, from [Link]
-
Hunter, J. C. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2336-2345. [Link]
-
Hunter, J. C. (2013). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Image]. ResearchGate. Retrieved from [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2355-2364. [Link]
-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2355-2364. [Link]
-
Carroll, F. I., et al. (2000). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 43(3), 519-527. [Link]
-
Taddei, M., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Checco, J. W., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 1(1), 100001. [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
-
Collina, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 12345. [Link]
-
Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 13(15), 4667-4678. [Link]
-
Schetz, J. A., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D3 dopamine receptor ligands. Journal of Medicinal Chemistry, 54(8), 2919-2931. [Link]
-
Dame, R. T., & Heitman, L. H. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. International Journal of Molecular Sciences, 20(8), 1968. [Link]
-
Nesi, M., et al. (2010). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Image]. ResearchGate. Retrieved from [Link]
-
Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic Chemistry, 117, 105423. [Link]
-
Ozenil, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(4), 1365. [Link]
-
Afzal, O., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116634. [Link]
-
Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry, 47(25), 6338-6348. [Link]
-
Radi, M., et al. (2016). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Journal of Medicinal Chemistry, 59(17), 7954-7969. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. d-nb.info [d-nb.info]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protecting Groups for 3-Fluoropiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated scaffolds are of paramount importance. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, pKa, and binding affinity. 3-Fluoropiperidine-4-carboxylic acid is a valuable building block for the synthesis of novel therapeutics, offering a conformationally constrained scaffold with a key fluorine substituent. However, the successful incorporation of this moiety into complex molecules hinges on a critical, yet often nuanced, decision: the choice of a suitable protecting group for the piperidine nitrogen.
This guide provides an in-depth comparison of the three most commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of 3-fluoropiperidine-4-carboxylic acid. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring that the insights provided are both technically accurate and field-proven.
The Impact of Fluorine: More Than Just an Electronic Effect
Before delving into a direct comparison of protecting groups, it is crucial to appreciate the influence of the 3-fluoro substituent on the piperidine ring. The electronegativity of fluorine can decrease the nucleophilicity of the piperidine nitrogen, potentially impacting the kinetics of the protection reaction. Furthermore, extensive conformational studies on fluorinated piperidines have revealed a preference for the fluorine atom to occupy an axial position. This conformational bias, driven by hyperconjugation and electrostatic interactions, can influence the accessibility of both the amine and the carboxylic acid functional groups, thereby affecting subsequent synthetic transformations.
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the orthogonality of deprotection conditions relative to other functional groups in the molecule.
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Potential Challenges with 3-Fluoropiperidine-4-carboxylic Acid |
| Boc | Acid-labile (e.g., TFA, HCl in dioxane)[1] | - Stable to a wide range of non-acidic conditions- Generally high-yielding protection and deprotection | - Deprotection with strong acid may not be suitable for acid-sensitive substrates- Formation of tert-butyl cation during deprotection can lead to side reactions | |
| Cbz | Hydrogenolysis (e.g., H₂/Pd/C) or strong acids[2] | - Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups- Stable to a wide range of reaction conditions | - Hydrogenolysis may be incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups)- Catalyst poisoning can be an issue | |
| Fmoc | Base-labile (e.g., 20% piperidine in DMF)[3][4] | - Mild deprotection conditions- Orthogonal to acid-labile and hydrogenolysis-labile groups- Deprotection can be monitored by UV spectroscopy | - The basic deprotection conditions may not be suitable for base-sensitive substrates or could induce epimerization at adjacent stereocenters. |
Experimental Insights and Protocols
The following protocols are representative methodologies for the protection and deprotection of 3-fluoropiperidine-4-carboxylic acid. The yields and reaction times are based on general procedures for similar substrates and should be optimized for specific applications.
N-Boc Protection and Deprotection
Protection Workflow:
Caption: Acid-catalyzed deprotection of the N-Boc group.
Protocol for N-Boc Deprotection:
-
Dissolve N-Boc-3-fluoropiperidine-4-carboxylic acid (1.0 eq) in dichloromethane.
-
Add a solution of trifluoroacetic acid in dichloromethane (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of the deprotected amine.
N-Cbz Protection and Deprotection
Protection Workflow:
Caption: N-Cbz protection of 3-fluoropiperidine-4-carboxylic acid.
Protocol for N-Cbz Protection: [2][5]
-
Dissolve 3-fluoropiperidine-4-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium carbonate (2.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Deprotection Workflow:
Caption: Hydrogenolysis of the N-Cbz group.
Protocol for N-Cbz Deprotection (Hydrogenolysis):
-
Dissolve N-Cbz-3-fluoropiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (e.g., 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
N-Fmoc Protection and Deprotection
Protection Workflow:
Caption: N-Fmoc protection of 3-fluoropiperidine-4-carboxylic acid.
Protocol for N-Fmoc Protection: [6]
-
Dissolve 3-fluoropiperidine-4-carboxylic acid (1.0 eq) in a mixture of acetone and water (1:1).
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, 1.05 eq) in acetone.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the acetone under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with dilute HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Deprotection Workflow:
Caption: Base-mediated deprotection of the N-Fmoc group.
Protocol for N-Fmoc Deprotection: [3][4]
-
Dissolve N-Fmoc-3-fluoropiperidine-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add a solution of 20% (v/v) piperidine in DMF.
-
Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken directly to the next step after removal of the volatile components under high vacuum, or the product can be isolated by precipitation with a non-polar solvent like diethyl ether.
Orthogonal Protection Strategy for 3-Fluoropiperidine-4-carboxylic Acid
In many synthetic routes, it is necessary to protect both the amine and the carboxylic acid functionalities and deprotect them selectively. This is known as an orthogonal protection strategy. [7]
Caption: Example of an orthogonal protection strategy.
In this example, the amine is first protected with a Boc group. The carboxylic acid is then converted to a methyl ester. Selective deprotection of the Boc group with acid yields the free amine, which can then be used in a subsequent coupling reaction. The methyl ester can be hydrolyzed at a later stage under basic or acidic conditions.
Conclusion
The choice of a protecting group for 3-fluoropiperidine-4-carboxylic acid is a critical decision that should be made in the context of the overall synthetic plan.
-
Boc is a robust and widely used protecting group, ideal for syntheses that do not involve strong acidic conditions.
-
Cbz offers excellent orthogonality and is a good choice when both acid- and base-labile groups are present elsewhere in the molecule, provided that the substrate is compatible with hydrogenolysis.
-
Fmoc is the protecting group of choice when very mild deprotection conditions are required, and it is particularly well-suited for solid-phase synthesis.
By carefully considering the stability and deprotection conditions of each group, as well as the potential influence of the 3-fluoro substituent, researchers can confidently select the optimal protecting group to facilitate the successful synthesis of their target molecules.
References
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(7), 1339. [Link]
-
Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3839-3846. [Link]
-
Pharmaceutical Intermediate. Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. [Link]
-
European Patent Office. (2007). Microwave enhanced N-FMOC deprotection in peptide synthesis. EP 1818339 A1. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
Lokey Lab Protocols. (2017). Fmoc. [Link]
-
ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]
- Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. [Link]
-
Wiley Online Library. (2020). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. ChemistrySelect, 5(3), 1137-1141. [Link]
-
National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(17), 3988. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(10), 2736-2739. [Link]
-
PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Current Organic Chemistry, 4(1), 1-26. [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11095-11101. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 7051-7060. [Link]
-
Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. [Link]
-
PubMed. (2008). Preparation of methyl ester precursors of biologically active agents. BioTechniques, 44(3), 377-384. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(18), 4842-4845. [Link]
-
ResearchGate. (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
Taylor & Francis. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
University of California, Irvine. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]
-
The University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
ResearchGate. (PDF) Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. [Link]
-
The Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(54), 7949-7952. [Link]
-
ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
The Royal Society of Chemistry. (2016). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry, 14(36), 8563-8571. [Link]
-
PubMed. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12480-12484. [Link]
-
National Institutes of Health. n-Cbz-3-hydroxypiperidine. [Link]
- Google Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine. US20160251311A1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid
Introduction
The incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The title compound, 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid, is a valuable chiral building block for the synthesis of a variety of pharmacologically active agents. Its stereochemically defined structure, featuring a fluorine atom at the C3 position and a carboxylic acid at C4, allows for precise molecular design and optimization of drug-target interactions. This guide provides a comparative analysis of the leading synthetic strategies to access this key intermediate, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Two principal retrosynthetic approaches will be benchmarked:
-
Route A: Asymmetric Fluorination of a Piperidine Precursor. This strategy involves the construction of the fluorinated stereocenter on a pre-existing piperidine ring system.
-
Route B: Diastereoselective Hydrogenation of a Fluoropyridine Precursor. This approach relies on the reduction of a functionalized fluoropyridine to establish the piperidine core.
Route A: Asymmetric Fluorination of a Piperidine Precursor
This convergent strategy commences with the readily available 1-Boc-4-piperidone and builds the required functionality in a stepwise manner. The key transformation is an organocatalyzed asymmetric electrophilic fluorination of a β-keto ester intermediate.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylate
This initial step involves the carboxylation of 1-Boc-4-piperidone. A common method is the reaction with a carbonate source, such as diethyl carbonate, in the presence of a strong base.
-
Protocol: To a solution of sodium ethoxide (prepared from sodium in ethanol), add 1-Boc-4-piperidone and diethyl carbonate. The mixture is heated to reflux. After completion, the reaction is quenched, and the product is extracted and purified.
-
Rationale: The strong base deprotonates the α-carbon to the ketone, generating an enolate that acts as a nucleophile, attacking the diethyl carbonate to form the β-keto ester.
Step 2: Asymmetric Electrophilic Fluorination
The crucial stereocenter is introduced in this step using an electrophilic fluorine source in the presence of a chiral catalyst. Cinchona alkaloids have proven to be effective catalysts for this transformation[1][2][3].
-
Protocol: The β-keto ester from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A cinchona alkaloid-derived catalyst (e.g., a quinine or quinidine derivative) and an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, are added[3]. The reaction is stirred at low temperature until completion.
-
Rationale: The cinchona alkaloid catalyst forms a chiral enolate with the β-keto ester. This complex then directs the approach of the electrophilic fluorine source to one face of the enolate, resulting in an enantioselective fluorination. The choice of cinchona alkaloid (quinine vs. quinidine derivative) can often control which enantiomer of the product is formed.
Step 3: Diastereoselective Reduction of the Ketone
The ketone at the C4 position is reduced to a hydroxyl group. The choice of reducing agent is critical to achieve high diastereoselectivity.
-
Protocol: The fluorinated β-keto ester is dissolved in a protic solvent like methanol and cooled to 0°C. A reducing agent such as sodium borohydride is added portion-wise. The reaction is monitored for the disappearance of the starting material.
-
Rationale: The hydride attack on the carbonyl is directed by the existing stereocenter at the C3 position, leading to the preferential formation of one diastereomer. The syn or anti relationship between the fluorine and the resulting hydroxyl group will depend on the facial selectivity of the hydride addition.
Step 4: Oxidation to the Carboxylic Acid
The secondary alcohol is oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed.
-
Protocol (Jones Oxidation): The alcohol from the previous step is dissolved in acetone and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until the orange color persists[4][5]. The reaction is quenched with isopropanol, and the product is worked up.
-
Protocol (TEMPO-catalyzed Oxidation): Alternatively, a milder, metal-free oxidation can be performed using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite[6][7][8].
-
Rationale: Both Jones oxidation and TEMPO-catalyzed oxidation are robust methods for the conversion of secondary alcohols to carboxylic acids. The choice may depend on the scale of the reaction and the tolerance of other functional groups. Jones oxidation is highly efficient but uses a toxic chromium reagent, while the TEMPO-based system is considered "greener".
Route B: Diastereoselective Hydrogenation of a Fluoropyridine Precursor
This linear approach begins with a substituted fluoropyridine and establishes the piperidine ring through a hydrogenation reaction, where the stereochemistry is controlled by the catalyst and reaction conditions.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of Methyl 3-fluoropyridine-4-carboxylate
The commercially available 3-fluoropyridine-4-carboxylic acid is first converted to its methyl ester to facilitate the subsequent hydrogenation and purification steps. A simple method for this is the nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate with a fluoride source[1].
-
Protocol: Methyl 3-nitropyridine-4-carboxylate is heated with cesium fluoride in dry DMSO. After the reaction is complete, the product is isolated by extraction and purified by chromatography to yield methyl 3-fluoropyridine-4-carboxylate[1].
-
Rationale: The electron-withdrawing nitro group and the pyridine nitrogen activate the aromatic ring for nucleophilic substitution by the fluoride anion.
Step 2: Diastereoselective Hydrogenation
The hydrogenation of the fluoropyridine ring is a critical step that forms the piperidine core and sets the relative stereochemistry of the substituents. Both heterogeneous and homogeneous catalysts can be employed.
-
Protocol (Heterogeneous): The methyl 3-fluoropyridine-4-carboxylate is dissolved in a suitable solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogen gas at elevated pressure. This method often leads to the cis-isomer[9][10].
-
Protocol (Homogeneous): Iridium-catalyzed ionic hydrogenation has also been shown to be effective for the reduction of substituted pyridines[9].
-
Rationale: The hydrogenation of the pyridine ring typically proceeds via syn-addition of hydrogen to the ring from the less sterically hindered face, which is coordinated to the catalyst surface. The choice of catalyst and conditions can influence the diastereoselectivity.
Step 3: N-Boc Protection
The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to improve handling and facilitate further synthetic manipulations.
-
Protocol: The methyl 3-fluoropiperidine-4-carboxylate is dissolved in a solvent such as dichloromethane, and a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc-anhydride). The reaction is typically stirred at room temperature until completion[11][12][13].
-
Rationale: The Boc group is a standard protecting group for amines, being stable to a wide range of reaction conditions but easily removable under acidic conditions.
Step 4: Hydrolysis to the Carboxylic Acid
The final step is the saponification of the methyl ester to the desired carboxylic acid.
-
Protocol: The Boc-protected ester is dissolved in a mixture of methanol and water, and a base such as lithium hydroxide or sodium hydroxide is added. The reaction is stirred at room temperature until the ester is fully consumed. Acidification of the reaction mixture then precipitates the carboxylic acid product.
-
Rationale: This is a standard ester hydrolysis reaction that proceeds via nucleophilic acyl substitution at the ester carbonyl by hydroxide.
Performance Comparison
| Parameter | Route A: Asymmetric Fluorination | Route B: Hydrogenation of Fluoropyridine |
| Overall Strategy | Convergent, builds complexity on a piperidine core. | Linear, constructs the piperidine ring from a pyridine. |
| Key Transformation | Organocatalytic asymmetric fluorination. | Diastereoselective hydrogenation. |
| Stereocontrol | Enantioselectivity is established by the chiral catalyst in the fluorination step. Diastereoselectivity in the subsequent reduction can be high. | Diastereoselectivity is controlled during the hydrogenation step. Access to enantiopure material requires a chiral starting material or resolution. |
| Starting Materials | Readily available 1-Boc-4-piperidone. | Requires synthesis of the substituted fluoropyridine. |
| Number of Steps | Typically 4-5 steps. | Typically 4 steps. |
| Potential Yields | Can be high, but depends on the efficiency of each step, particularly the fluorination and oxidation. | Generally good to high yields for the hydrogenation and protection steps. |
| Scalability | The asymmetric fluorination may require optimization for large-scale synthesis. The use of chromium in the oxidation step is a concern for large-scale production. | Hydrogenation can be readily scaled up. |
| Advantages | Direct installation of the chiral fluorine center. Well-established organocatalytic methods. | Potentially fewer steps and higher overall yield. Avoids the use of highly toxic reagents like chromium. |
| Disadvantages | May require multiple steps to convert the initial product to the final carboxylic acid. Oxidation step can use harsh reagents. | Requires a specific fluorinated pyridine starting material which may not be readily available. Control of diastereoselectivity in hydrogenation can be challenging. |
Conclusion
Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.
Route A offers a highly modular and convergent approach, with the key advantage of establishing the absolute stereochemistry at the fluorine-bearing carbon early in the synthesis through well-precedented organocatalytic methods. However, the subsequent transformations to reach the final carboxylic acid can add to the step count and may involve harsh reagents.
Route B presents a more linear and potentially more scalable approach, particularly if the required fluoropyridine starting material is accessible. The diastereoselectivity of the hydrogenation is a critical factor, and while often favoring the cis product, may require careful optimization.
The choice between these two routes will ultimately depend on the specific requirements of the research program, including the desired stereoisomer, the scale of the synthesis, the availability of starting materials and specialized equipment (e.g., for asymmetric catalysis or high-pressure hydrogenation), and considerations regarding process safety and environmental impact. This guide provides the foundational knowledge for researchers to make an informed decision and to further develop and optimize their chosen synthetic pathway.
References
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (n.d.). MDPI. Retrieved from [Link]
-
How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. (2014). Journal of the American Chemical Society. Retrieved from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. Retrieved from [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023). Vapourtec. Retrieved from [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv. Retrieved from [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis of ethyl 4-oxopiperidin-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. (1999). Journal of Organic Chemistry. Retrieved from [Link]
-
Jones Oxidation. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Jones Oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Jones oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Organocatalytic Asymmetric Syntheses of 3-Fluorooxindoles Containing Vicinal Fluoroamine Motifs. (n.d.). ResearchGate. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cinchona alkaloid catalyzed enantioselective fluorination of allyl silanes, silyl enol ethers, and oxindoles. (n.d.). Nagoya Institute of Technology. Retrieved from [Link]
-
DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (n.d.). Retrieved from [Link]
-
3-Fluoropyridine-4-Carboxylic Acid. (n.d.). Industrial Chemicals. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). Technical Disclosure Commons. Retrieved from [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). MDPI. Retrieved from [Link]
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
- Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2025). ResearchGate. Retrieved from [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (n.d.). Chemical Communications. Retrieved from [Link]
- Synthesis method of 3-fluorine-4-aminopyridine. (n.d.). Google Patents.
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoropyridine-4-Carboxylic Acid: Advance Your Research at Attractive Price [forecastchemicals.com]
- 3. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Cross-Reactivity of 1-(Boc)-3-fluoropiperidine-4-carboxylic Acid Derivatives
Abstract
In modern medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics.[1] The strategic incorporation of fluorine atoms can significantly alter a molecule's pharmacological profile, including its potency, metabolic stability, and selectivity.[2][3] This guide provides a comprehensive analysis of the cross-reactivity profiles of hypothetical compounds derived from 1-(Boc)-3-fluoropiperidine-4-carboxylic acid. We will explore the underlying principles of selectivity, detail robust experimental methodologies for assessing off-target interactions, and present a comparative analysis of these derivatives. The objective is to furnish researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of compound selectivity and mitigate the risks of off-target effects that can lead to adverse drug reactions and late-stage clinical failures.[4][5]
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant rate of attrition often attributed to unforeseen safety issues arising from off-target interactions.[4][6] An investigational drug binding to unintended proteins can trigger a cascade of undesirable effects, compromising its therapeutic window and potential for regulatory approval.[5][7] Therefore, the early and rigorous assessment of a compound's selectivity is not merely a supplementary exercise but a foundational pillar of successful drug development.[6][8]
The 1-(Boc)-3-fluoropiperidine-4-carboxylic acid scaffold represents a versatile starting point for creating a diverse array of bioactive molecules.[9] The tert-butoxycarbonyl (Boc) protecting group allows for controlled synthetic manipulations, while the fluorinated piperidine core offers a unique combination of structural rigidity and modulated basicity, which can be fine-tuned to achieve desired target engagement.[2][9] This guide will examine a series of hypothetical derivatives (Compounds A, B, and C) to illustrate how minor structural modifications can profoundly impact their cross-reactivity profiles.
Synthesis and Design Rationale of Hypothetical Derivatives
For the purpose of this guide, we will consider three hypothetical derivatives synthesized from the parent compound, 1-(Boc)-3-fluoropiperidine-4-carboxylic acid. The core structure is coupled with different aromatic amines to generate a small library for comparative analysis.
-
Compound A: N-(4-methoxyphenyl)-1-(Boc)-3-fluoropiperidine-4-carboxamide
-
Compound B: N-(4-chlorophenyl)-1-(Boc)-3-fluoropiperidine-4-carboxamide
-
Compound C: N-(4-(trifluoromethyl)phenyl)-1-(Boc)-3-fluoropiperidine-4-carboxamide
The rationale behind selecting these substituents is to probe the effects of varying electronic and steric properties on target and off-target binding. The methoxy group (Compound A) is an electron-donating group, the chloro group (Compound B) is an electron-withdrawing and moderately lipophilic group, and the trifluoromethyl group (Compound C) is a strong electron-withdrawing and highly lipophilic group.[2]
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough evaluation of compound selectivity. We will focus on a tiered screening strategy that begins with broad, high-throughput assays and progresses to more specific functional assessments for identified off-target hits.[7][10]
Tier 1: Broad Panel Radioligand Binding Assays
The initial step involves screening the derivatives against a large panel of receptors, ion channels, and transporters. Radioligand binding assays are a cost-effective and high-throughput method for identifying potential off-target interactions.[10] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target, providing an initial indication of binding affinity. A standard panel, often comprising over 40-70 targets, is recommended to cover a wide range of protein families known to be associated with adverse drug reactions.[6][10]
Tier 2: Enzyme Inhibition Assays
For off-targets that are enzymes (e.g., kinases, proteases, phosphodiesterases), direct enzymatic assays are employed to determine the inhibitory potency (IC50) of the compounds. These assays measure the functional consequence of binding, which is a more direct indicator of potential in vivo effects than binding affinity alone.
Tier 3: Cell-Based Functional Assays
For hits identified in the initial binding assays, particularly for G-protein coupled receptors (GPCRs), cell-based functional assays are crucial.[2] These assays, such as cAMP measurement or calcium flux assays, determine whether a compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor. This functional characterization is critical for assessing the potential physiological impact of the off-target interaction.
Experimental Workflow and Data Interpretation
A systematic workflow ensures robust and reproducible data for cross-reactivity profiling.
Caption: High-level workflow for cross-reactivity profiling.
Interpreting the Data: The primary output of these assays is the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. The selectivity of a compound is often expressed as a selectivity index, which is the ratio of its potency at an off-target versus its primary target.[11] A higher selectivity index is desirable, indicating a wider therapeutic window.
Comparative Analysis of Derivatives
Let's assume the primary target for our hypothetical compounds is Dopamine Receptor D2 (DRD2), with a desired on-target Ki of <100 nM. The following table summarizes the hypothetical cross-reactivity data for our three derivatives against a selection of common off-targets.
| Target | Compound A (Ki, nM) | Compound B (Ki, nM) | Compound C (Ki, nM) | Associated Adverse Effect |
| DRD2 (On-Target) | 50 | 75 | 25 | - |
| 5-HT2A Receptor | 800 | 450 | >10,000 | Hallucinations, Sedation |
| H1 Receptor | 1,200 | 900 | >10,000 | Sedation, Weight Gain |
| Adrenergic α1 | 2,500 | 1,500 | >10,000 | Orthostatic Hypotension |
| hERG Channel | >10,000 | 5,000 | >10,000 | QT Prolongation, Arrhythmia |
Analysis of Results:
-
Compound C demonstrates the highest on-target potency (Ki = 25 nM) and an exceptional selectivity profile, with no significant off-target binding observed at concentrations up to 10,000 nM. The trifluoromethyl group appears to enhance on-target affinity while reducing interactions with the tested off-targets.[2]
-
Compound A , with the electron-donating methoxy group, shows good on-target potency but exhibits notable off-target activity at the 5-HT2A and H1 receptors.
-
Compound B , containing the chloro-substituent, has moderate on-target potency and a cross-reactivity profile that is better than Compound A but significantly inferior to Compound C. It also shows some interaction with the hERG channel, a critical liability to monitor.[6]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals a clear structure-activity relationship regarding selectivity:
-
Lipophilicity and Electron Withdrawal: The highly lipophilic and electron-withdrawing trifluoromethyl group in Compound C is the key differentiator, leading to a superior selectivity profile. This suggests that these properties are favorable for binding to the primary target's active site while being unfavorable for the off-targets in this panel.
-
Electron-Donating Groups: The electron-donating methoxy group in Compound A may contribute to a less specific binding profile, resulting in more off-target interactions.
Caption: Structure-activity relationship for selectivity.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay (General)
-
Preparation: Prepare assay buffer, radioligand solution at 2x final concentration, and cell membrane homogenates expressing the target receptor.
-
Compound Dilution: Serially dilute test compounds (Compounds A, B, C) in DMSO and then in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: To a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound dilution, 25 µL of radioligand, and 100 µL of membrane homogenate. Include wells for total binding (no compound) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate percent inhibition for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide demonstrates the critical importance of early and comprehensive cross-reactivity profiling in drug discovery. Through the comparative analysis of three hypothetical derivatives of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid, we have shown how subtle changes in chemical structure can dramatically influence a compound's selectivity. Compound C, with its trifluoromethyl substituent, emerged as the superior candidate due to its high on-target potency and lack of significant off-target interactions.
These findings underscore the value of a tiered screening approach and the power of SAR analysis to guide lead optimization. Future work should involve expanding the panel of off-target assays and progressing promising candidates like Compound C into more complex cellular and in vivo models to further validate their safety and efficacy profiles. By embracing a proactive approach to selectivity profiling, researchers can significantly de-risk their drug development programs and increase the likelihood of bringing safer, more effective medicines to patients.
References
- Benchchem. Exploring the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines: A Technical Guide.
-
ResearchGate. Four ways to measure selectivity | Download Scientific Diagram. Available from: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]
-
Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. Available from: [Link]
-
Patsnap Synapse. How can off-target effects of drugs be minimised?. Available from: [Link]
-
YouTube. Critical Importance of Early Safety Screening in Drug Development. (2024). Available from: [Link]
-
PubMed. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). Available from: [Link]
-
PubMed. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). Available from: [Link]
-
National Center for Biotechnology Information. Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Available from: [Link]
-
ResearchGate. Tools for the Evaluation of Potency and Selectivity | Download Table. Available from: [Link]
-
PubMed Central. In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]
-
Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Available from: [Link]
-
ChemPartner. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Available from: [Link]
-
PubMed. Structure--activity relationship of quinolones. Available from: [Link]
-
OUCI. Target-specific compound selectivity for multi-target drug discovery and repurposing. Available from: [Link]
-
European Pharmaceutical Review. In vitro safety pharmacology profiling. (2006). Available from: [Link]
-
Bioinformatics, Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. Available from: [Link]
-
Sartorius. Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. (2019). Available from: [Link]
-
ResearchGate. Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development | Request PDF. Available from: [Link]
-
OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]
-
ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]
-
PubMed Central. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Available from: [Link]
-
Siemens Healthineers Academy. Cross-Reactivity in Immunoassay Drug Screening. Available from: [Link]
-
ResearchGate. Structure activity relationship of piperidine derivatives. Available from: [Link]
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 6. youtube.com [youtube.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Preferences of Cis vs. Trans 3-Fluoropiperidine-4-Carboxylic Acid Isomers
Introduction: The Significance of Conformational Control in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its three-dimensional structure, or conformation, is not merely a passive feature but an active determinant of a molecule's biological activity, dictating how it interacts with its target receptor or enzyme. The introduction of substituents, particularly electronegative atoms like fluorine, can profoundly influence the ring's conformational equilibrium.[2][3] This guide provides an in-depth comparison of the conformational preferences of the cis and trans isomers of 3-fluoropiperidine-4-carboxylic acid, a scaffold with significant potential in drug design. By leveraging a combination of experimental NMR data from analogous systems and robust computational chemistry, we will dissect the subtle interplay of steric, stereoelectronic, and intramolecular forces that govern the three-dimensional architecture of these important building blocks.
Foundational Concepts: Piperidine Chair Conformation and Substituent Effects
The piperidine ring, much like cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
For most substituents, the equatorial position is sterically favored to avoid 1,3-diaxial interactions—unfavorable steric clashes with other axial substituents on the same side of the ring. The energetic cost of placing a substituent in the axial position is quantified by its "A-value."[4]
However, the introduction of fluorine complicates this simple steric model. Fluorine's high electronegativity introduces potent stereoelectronic effects , which are interactions involving the spatial arrangement of orbitals. These can stabilize conformations that are sterically disfavored.[2][4] Key stereoelectronic forces at play include:
-
Hyperconjugation: The donation of electron density from a filled bonding orbital (e.g., a σ C-H bond) into an empty antibonding orbital (e.g., a σ* C-F bond). This interaction is maximized when the orbitals are anti-periplanar (180° apart), which often occurs when the fluorine atom is in an axial position.[2]
-
Gauche Effect: An atypical preference for a gauche conformation (60° dihedral angle) over an anti conformation (180°) between electronegative substituents, often driven by hyperconjugation.[5][6]
-
Charge-Dipole Interactions: Electrostatic attraction between a partial positive charge (e.g., the N-H proton in a protonated piperidinium) and the partial negative charge on the fluorine atom. This can strongly favor an axial fluorine conformation.[4]
Conformational Analysis of trans-3-Fluoropiperidine-4-Carboxylic Acid
In the trans isomer, the fluorine and carboxylic acid groups are on opposite sides of the piperidine ring. This arrangement allows for two primary chair conformers.
Prediction: The diequatorial (e,e) conformer is predicted to be overwhelmingly the major species in solution.
Rationale:
In the trans configuration, stereoelectronic effects and steric considerations do not compete; they both favor the same outcome.
-
Steric Dominance: The primary driving force is the minimization of steric strain. The A-value for a carboxylic acid group (-COOH) is approximately 1.4 kcal/mol, indicating a significant steric preference for the equatorial position. The A-value for fluorine is much smaller, around 0.3 kcal/mol. In the diaxial conformer, both groups would experience destabilizing 1,3-diaxial interactions. The diequatorial conformer avoids these clashes entirely.
-
Lack of Stabilizing Axial Interactions: Unlike in the cis isomer, in the trans diequatorial conformer, there are no significant gauche interactions or opportunities for strong intramolecular hydrogen bonding between the fluorine and carboxylic acid groups. Therefore, the powerful stereoelectronic effects that can favor an axial fluorine are not a dominant factor here.
The conformational equilibrium will strongly favor the conformer where the larger substituent, the carboxylic acid, occupies the equatorial position. Since this is the diequatorial conformer, it is expected to be the dominant species.
Conformational Analysis of cis-3-Fluoropiperidine-4-Carboxylic Acid
The cis isomer presents a more complex and fascinating case, where steric and stereoelectronic effects are in direct competition. Here, the fluorine and carboxylic acid groups are on the same side of the ring.
Prediction: The conformer with an axial fluorine and an equatorial carboxylic acid is predicted to be the major species.
Rationale:
This prediction is based on extensive studies of analogous systems, such as cis-3-fluoro-4-methylpiperidine, which show a strong preference for an axial fluorine.[2][7]
-
Stereoelectronic Stabilization of Axial Fluorine: The axial position allows for optimal hyperconjugative interactions. Specifically, the σ orbitals of the anti-periplanar C-H bonds at C5 and the C-H bond at C1 can donate electron density into the low-lying σ* C-F antibonding orbital.[2] This stabilizing effect is significant and often outweighs the minor steric penalty of an axial fluorine.
-
Minimization of Carboxylic Acid Steric Strain: The larger carboxylic acid group strongly prefers the equatorial position to avoid 1,3-diaxial interactions, reinforcing the preference for this specific conformer.
-
Potential for Intramolecular Hydrogen Bonding: In the axial-F/equatorial-COOH conformation, the fluorine and the carboxylic acid's hydroxyl proton are in a 1,2-diaxial-like arrangement, bringing them into close proximity. This geometry is conducive to the formation of an intramolecular hydrogen bond (F···H-O). While hydrogen bonds involving organic fluorine are generally considered weak, their formation can provide additional stabilization for this conformer.[8][9]
Supporting Experimental and Computational Data
Studies on cis-3-fluoro-4-methylpiperidine by Glorius and coworkers provide compelling evidence for this prediction.[2] Using NMR spectroscopy and DFT calculations, they demonstrated a strong preference for the conformer with an axial fluorine and an equatorial methyl group.
| Compound (Analog) | Conformer (F, Me) | ΔG (kcal/mol, in Chloroform) | Dominant Conformer | Reference |
| cis-3-fluoro-4-methylpiperidine (TFA-protected) | (axial, equatorial) | -0.9 | Axial F | [2] |
| cis-3-fluoro-4-methylpiperidine (HCl salt) | (axial, equatorial) | +0.3 | Axial F | [2] |
The negative ΔG value for the TFA-protected analog indicates a preference for the axial fluorine conformer. While the HCl salt shows a slightly positive value, the experimental NMR data confirmed the axial fluorine conformer was still dominant.[2] Given that the carboxylic acid group has a larger steric requirement than a methyl group, the preference for the equatorial COOH / axial F conformer in our target molecule is expected to be even more pronounced.
Methodology Guide: Determining Conformational Preferences
Researchers can validate these predictions using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
Experimental Protocol: NMR Spectroscopy
NMR is a powerful tool for determining the relative orientation of atoms. For fluorinated piperidines, the key parameter is the three-bond coupling constant between fluorine-19 and adjacent protons (³J(¹⁹F,¹H)).[2][10]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a pure sample of the target isomer (cis or trans) in a suitable deuterated solvent (e.g., CDCl₃ for the free acid, D₂O for the corresponding salt).
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. A ¹H{¹⁹F}-decoupled spectrum can also be useful to simplify the proton signals and confirm which protons are coupled to fluorine.
-
Spectral Analysis:
-
Identify the proton signal corresponding to the hydrogen at C4 (for coupling to the C3-Fluorine).
-
Measure the ³J(F,H) coupling constant from the ¹⁹F-coupled ¹H spectrum or the ¹H-coupled ¹⁹F spectrum.
-
-
Conformational Assignment:
-
Large coupling constant (typically 30-45 Hz): This indicates a dihedral angle of ~180° (anti-periplanar) between the C-F and C-H bonds, which is characteristic of an axial fluorine .
-
Small coupling constant (typically 5-15 Hz): This indicates a dihedral angle of ~60° (gauche), which is characteristic of an equatorial fluorine .
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide theoretical energies for different conformers, allowing for the prediction of their relative stabilities.[11]
Step-by-Step Protocol:
-
Structure Building: Construct 3D models of all possible chair conformers for the isomer of interest in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A recommended and widely validated method for this type of system is the M06-2X density functional with a large basis set like def2-QZVPP .[2][7]
-
Solvation Modeling: Since experimental data is collected in solution, it is crucial to include a solvation model. The Polarizable Continuum Model (PCM) is a robust choice, specifying the solvent used in the NMR experiment (e.g., water or chloroform).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries at the same level of theory. This step is critical to:
-
Confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Obtain the Gibbs free energy (G), which includes thermal and entropic contributions, providing a more accurate representation of stability at a given temperature.
-
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers. The conformer with the lowest free energy is predicted to be the most stable and therefore the major species in solution.
Conclusion and Outlook
The conformational preferences of the cis and trans isomers of 3-fluoropiperidine-4-carboxylic acid are governed by a delicate balance of competing forces.
-
For the trans isomer , steric effects are dominant, leading to a strong preference for the diequatorial conformer where both bulky groups avoid unfavorable 1,3-diaxial interactions.
-
For the cis isomer , a more nuanced picture emerges. Potent stereoelectronic effects , primarily hyperconjugation, stabilize an axial fluorine orientation. This, combined with the steric demand of the carboxylic acid group, results in a predicted preference for the axial-F, equatorial-COOH conformer . This conformation may be further stabilized by an intramolecular hydrogen bond.
Understanding these conformational biases is paramount for drug development professionals. By rationally selecting the appropriate isomer and controlling the three-dimensional presentation of key functional groups, researchers can fine-tune molecular recognition at the target binding site, ultimately leading to the design of more potent and selective therapeutics. The experimental and computational protocols outlined in this guide provide a robust framework for elucidating these critical structural features.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. Available from PMC: [Link]
-
ResearchGate. (n.d.). The conformational preferences of cis-3-fluoro-4-methylpiperidine (3)... [Image]. ResearchGate. [Link]
-
Alabugin, I. V., & Gold, B. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 848–859. [Link]
-
Cavasotto, C. N., & Di Pietro, O. (1998). Vicinal fluorine-proton coupling constants. Magnetic Resonance in Chemistry, 36(7), 529-535. [Link]
-
ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and... [Image]. ResearchGate. [Link]
-
PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]
-
ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR... [Image]. ResearchGate. [Link]
-
Middlebury College. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5. [Link]
-
Wikipedia. (n.d.). Gauche effect. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Intramolecular NH···F Hydrogen Bonding Interaction in a...[Link]
-
Royal Society of Chemistry. (2021). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 23(3), 2005-2015. [Link]
-
Pal, R. K., & Suryaprakash, N. (2014). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules (Basel, Switzerland), 19(9), 13697–13728. [Link]
-
Jeyaraman, R., & Ravindran, T. (2000). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 112(5), 555-562. [Link]
-
National Center for Biotechnology Information. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42080–42091. [Link]
-
Grimme, S., & Bauer, C. A. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gauche effect - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal Protocol for 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS No. 875569-79-2). As a research professional, your responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This protocol is designed to build trust by explaining the scientific rationale behind each procedural step, creating a self-validating system for waste management in your laboratory.
Part 1: Core Principle: Hazard Assessment and Waste Stream Classification
The proper disposal of any chemical begins with a thorough understanding of its constituent parts and the hazards they present. The structure of this compound dictates its classification and subsequent disposal pathway.
-
Piperidine Core: The parent heterocycle, piperidine, is a flammable, toxic, and corrosive liquid[1][2]. While the N-Boc protecting group and other substituents moderate these properties, the underlying potential for hazard from the core structure necessitates cautious handling.
-
Carboxylic Acid Group: This functional group makes the compound acidic. Therefore, it must be segregated from bases or other incompatible materials to prevent exothermic or gas-evolving reactions.
-
Fluorine Atom: The presence of a halogen (fluorine) is the most critical determinant for waste classification. According to environmental regulations, organic compounds containing more than 2% of any halogen must be classified as halogenated organic waste [3]. This is because their disposal requires specific high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts. Mixing halogenated and non-halogenated waste streams is a common and costly error that complicates disposal and violates regulatory standards[4].
Based on this analysis, this compound must be disposed of as a Halogenated Organic Acidic Waste . It must never be disposed of down the drain or in the regular trash[5][6].
Chemical Profile and Hazard Summary
| Property | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 875569-79-2 (for related cis-isomer: 1628475-90-0) | [7] |
| Molecular Formula | C₁₁H₁₈FNO₄ | [7] |
| Primary Hazard Class | Halogenated Organic Compound | [3][8] |
| Secondary Hazard | Organic Acid, Irritant | [3][6][9] |
| Known Hazards | Based on analogous compounds, may cause skin irritation, serious eye irritation, and respiratory irritation. | [9][10][11] |
| Incompatibilities | Strong bases, strong oxidizing agents, acid chlorides. | [1][12] |
| Disposal Route | High-Temperature Incineration via a licensed hazardous waste facility. | [13] |
Part 2: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation[6][14].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) tested for compatibility. Always inspect gloves before use and change them immediately if contamination occurs[14].
-
Body Protection: A standard laboratory coat is required to protect against skin contact. For larger quantities or in case of a spill, a chemically resistant apron may be advisable.
-
Work Area: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent the inhalation of any dust or aerosols, which may cause respiratory irritation[4][15].
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that the waste is managed safely from the point of generation to its final collection by trained professionals.
Step 1: Waste Characterization and Segregation
Step 2: Select the Appropriate Waste Container
The container is the primary barrier against release.
-
Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap[4].
-
Condition: The container must be clean, in good condition with no leaks or cracks, and have a secure, leak-proof closure[17].
-
Venting: Do not use a container that is sealed airtight if there is any potential for gas generation, though this is unlikely for this specific compound unless mixed with incompatible waste.
Step 3: Label the Waste Container
Proper labeling is a critical safety and compliance requirement. The label must be clear, legible, and permanently affixed to the container as soon as the first drop of waste is added[4][18]. Your institution's Environmental Health & Safety (EH&S) department will provide official "Hazardous Waste" tags. The tag must include:
-
The words "Hazardous Waste" .
-
Generator Information: Your name, lab location, and contact information.
-
Chemical Contents: List all constituents by their full chemical name, including solvents. For example:
-
This compound (~5%)
-
Dichloromethane (95%)
-
-
Hazard Identification: Check all applicable hazard boxes (e.g., "Toxic," "Irritant").
Step 4: Accumulate Waste Safely
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) [5].
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain potential leaks[17].
-
Container Closure: Keep the waste container securely closed at all times, except when you are actively adding waste[4]. This prevents the release of vapors and protects the integrity of the contents.
Step 5: Arrange for Final Disposal
Laboratory researchers are responsible for the proper collection and labeling of waste, not its ultimate disposal.
-
Full Container: Once the container is 90% full, or if you will no longer be generating this waste stream, submit a pickup request to your institution's EH&S office or designated waste management provider[4].
-
Professional Handling: Trained professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration[13][19].
Part 4: Spill and Emergency Procedures
In the event of an accidental release, follow these procedures.
-
Small Spill (in a fume hood):
-
Ensure your PPE is adequate.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth[1][13]. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools[1][13].
-
Label the container as "Spill Debris" with the chemical name.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, remove ignition sources.
-
Contact your institution's emergency number and the EH&S office immediately[4]. Do not attempt to clean up a large spill yourself.
-
Part 5: Visualization of Disposal Workflow
To ensure clarity, the following diagrams illustrate the critical decision-making and operational processes for waste management.
Caption: Disposal decision workflow for chemical waste.
Caption: Operational workflow from waste generation to final disposal.
References
- Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Marketing Services (2025). Safe Chemical Waste Disposal in Labs.
- United States Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- ChemSupply Australia. Safety Data Sheet PIPERIDINE.
- Fisher Scientific. Safety Data Sheet N-BOC-Piperidine-4-carboxylic acid.
- Penta Chemicals. PIPERIDINE - SAFETY DATA SHEET.
- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
- AK Scientific, Inc. Safety Data Sheet 1'-(Tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid.
- Key Organics. Safety Data Sheet (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid.
- Carl ROTH. Safety Data Sheet: Piperidine.
- New Jersey Department of Health. Hazard Summary: PIPERIDINE.
- MedChemExpress. cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid Data Sheet.
- Sigma-Aldrich. Safety Data Sheet: Piperidine.
- Universitat de Barcelona. Classification of special laboratory waste.
- University of Northern Iowa. Halogenated Waste.
- Temple University. Halogenated Solvents in Laboratories.
- The University of British Columbia. Laboratory Hazardous Waste Management.
- Apollo Scientific. 4-Fluoropiperidine-4-carboxylic acid, N-BOC protected.
- Sigma-Aldrich. N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid.
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. uakron.edu [uakron.edu]
- 9. aksci.com [aksci.com]
- 10. 614731-04-3 Cas No. | 4-Fluoropiperidine-4-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 11. N-Boc-4-(Fmoc-氨基)哌啶-4-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. nj.gov [nj.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. carlroth.com [carlroth.com]
- 15. keyorganics.net [keyorganics.net]
- 16. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 17. danielshealth.com [danielshealth.com]
- 18. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
A Researcher's Guide to Safely Handling 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid
Hazard Analysis: A Triad of Chemical Functionality
The potential hazards of this compound stem from its three primary structural features:
-
Fluorinated Piperidine Core: The introduction of fluorine atoms into organic molecules can significantly alter their biological and toxicological properties.[4] While enhancing metabolic stability, the carbon-fluorine bond is strong, and the release of fluoride ions in vivo is a potential concern. Structurally similar fluorinated piperidines are known to cause skin, eye, and respiratory irritation.[5][6]
-
Carboxylic Acid Group: As with most carboxylic acids, this compound is acidic and can cause irritation or burns upon contact with skin and eyes.[7] It is also crucial to avoid storage with incompatible materials such as bases.[7]
-
Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group.[8] While generally stable, it can be cleaved under acidic conditions, potentially leading to the formation of tert-butyl cations which can alkylate other nucleophiles.[8][9]
Based on analogous compounds, this substance should be treated as harmful if swallowed, in contact with skin, or inhaled, and capable of causing serious eye irritation.[5][6][10]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended equipment, with the rationale for each selection.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | Protects against splashes and dust, which can cause serious eye irritation.[10][11][12] |
| Skin Protection | Chemical-resistant lab coat. Nitrile gloves (ensure they are inspected before each use and changed immediately upon contamination). Fully enclosed shoes. | Prevents skin contact, which can lead to irritation or absorption of the chemical.[11][13][14] |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[11] If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is required.[12] | Minimizes the risk of respiratory tract irritation from inhaling fine particles of the compound.[6][10][11] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. keyorganics.net [keyorganics.net]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
